This guide outlines the rigorous structural elucidation of 1-O-trans-cinnamoyl- -D-glucopyranose , a labile acyl glucoside often misidentified due to its thermodynamic instability. Technical Guide: Structure Elucidation...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous structural elucidation of 1-O-trans-cinnamoyl-
-D-glucopyranose , a labile acyl glucoside often misidentified due to its thermodynamic instability.
Technical Guide: Structure Elucidation of 1-O-trans-cinnamoyl-
-D-glucopyranose
Executive Summary & Chemical Context
Molecule: 1-O-trans-cinnamoyl-
-D-glucopyranose (CHO)
Class: Phenolic Carbohydrate Ester (1-O-Acyl Glucoside)
Critical Characteristic:Anomeric Instability. Unlike ether-linked glycosides, this molecule is an acetal ester. It is thermodynamically unstable and prone to acyl migration (to C-2 or C-6) or hydrolysis under neutral/basic conditions or elevated temperatures.
Scientific Directive: The primary challenge is not the spectral assignment itself, but ensuring the molecule remains intact during isolation and analysis. The protocol below prioritizes conditions that preserve the C1-ester linkage.
Isolation & Purification Strategy (The Stability Protocol)
Standard phytochemical extraction protocols (e.g., boiling water, basic methanol) will destroy this molecule.
Step 1: Targeted Extraction[1]
Solvent: Methanol acidified with 0.1% Formic Acid or Acetic Acid.
Rationale: The acidic environment suppresses the formation of alkoxide intermediates required for acyl migration.
Mobile Phase: Water (+ 0.1% Formic Acid) / Acetonitrile (+ 0.1% Formic Acid).
Warning: Avoid unbuffered water or prolonged exposure to silica gel, which can act as a weak Lewis acid/base catalyst for rearrangement.
Mass Spectrometry Profiling
Before NMR, confirm the molecular weight and ester nature.
Parameter
Value
Interpretation
Molecular Formula
CHO
Monoisotopic Mass
310.1053 Da
ESI-MS (Neg)
309.09 [M-H]
Deprotonation of glucose hydroxyls.
ESI-MS (Pos)
333.09 [M+Na]
Sodium adduct dominant.
MS/MS Fragmentation
147 (Cinnamate)
Cleavage of the ester bond yields the cinnamoyl ion (loss of 162 Da glucose unit).
NMR Spectroscopy: The Elucidation Core
Solvent Choice:DMSO-
or Methanol- . Avoid DO if possible, as it promotes hydrolysis and obscures exchangeable protons useful for conformation analysis.
A. 1H NMR: The Diagnostic Signals
The definitive proof of the 1-O-linkage is the chemical shift of the anomeric proton.
Proton
(ppm)
Multiplicity
(Hz)
Structural Deduction
H-1 (Anomeric)
5.60 - 5.80
Doublet (d)
8.0 - 9.0
Critical: Downfield shift (vs. 4.5 ppm for free glucose) confirms 1-O-acylation . Large confirms -anomer .
H-7 (Olefin )
6.50 - 6.70
Doublet (d)
16.0
Large coupling confirms trans -geometry of the double bond.
H-8 (Olefin )
7.60 - 7.80
Doublet (d)
16.0
Conjugated alkene proton.
Aromatic Ring
7.40 - 7.70
Multiplet (m)
-
Monosubstituted benzene ring.
H-2 to H-6
3.10 - 3.80
Multiplet
-
Glucose ring protons (unsubstituted).
B. 13C NMR: Key Resonances
Carbon
(ppm)
Structural Deduction
C=O (Carbonyl)
164.0 - 166.0
Ester carbonyl.
C-1 (Anomeric)
93.5 - 95.0
Anomeric carbon. Note: It is shielded relative to free -glucose (~96.5 ppm) due to the esterification effect.
C-7, C-8
117.0, 145.0
Olefinic carbons.
C-2 to C-6
60.0 - 78.0
Standard glucose skeletal carbons.
C. 2D NMR: Connectivity Verification
COSY: Traces the spin system from H-1
H-2 H-3... confirming the glucose moiety.
HMBC (Heteronuclear Multiple Bond Correlation):The "Smoking Gun" Experiment.
You must observe a correlation between Glucose H-1 (
5.7) and the Cinnamoyl Carbonyl ( 165).
Absence of this correlation implies the ester is likely at C-6 (check H-6 shift).
Structural Logic & Workflow Visualization
The following diagram illustrates the logical flow of the elucidation process and the specific HMBC correlations required to confirm the structure.
Caption: Workflow for the isolation and spectroscopic confirmation of 1-O-trans-cinnamoyl-beta-D-glucopyranose, highlighting critical decision points.
Chemical Degradation (Validation)
To satisfy the "Self-Validating System" requirement, perform a micro-scale hydrolysis:
Reaction: Dissolve 0.5 mg in 0.1 M NaOH (0.2 mL).
Time: 1 hour at room temperature.
Analysis: Neutralize and inject into HPLC.
Result: The peak for the intact ester must disappear, replaced by two distinct peaks: Cinnamic Acid and Glucose (co-eluting with standards). This confirms the constituents chemically.[1]
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry, 57(4), 1377-1382. Link
Khattab, R., et al. (2010). Effect of genetic and environment on the polar fraction metabolome of commercial Brassica napus seeds. ResearchGate.[2] Link
FooDB. (2015). Compound Summary: trans-cinnamoyl-beta-D-glucoside.[3][4] FooDB. Link
Lundt, I., & Madsen, R. (2013). Acyl Group Migration in Pyranosides. Chemical Reviews.
Technical Guide: Biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose
This guide provides a technical analysis of the biosynthesis, enzymology, and experimental characterization of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-Cinnamoyl-Glc). It is designed for researchers investigating plant s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the biosynthesis, enzymology, and experimental characterization of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-Cinnamoyl-Glc). It is designed for researchers investigating plant secondary metabolism, specifically the phenylpropanoid pathway and its divergence from canonical Coenzyme A (CoA)-dependent routes.
Executive Summary
1-O-trans-cinnamoyl-β-D-glucopyranose is a high-energy glucose ester (1-O-acylglucoside) serving as a critical acyl donor in plant metabolism. Unlike stable O-glucosides (ethers), this molecule retains a high group-transfer potential, allowing it to function as an alternative to cinnamoyl-CoA in the biosynthesis of volatile esters (e.g., methyl cinnamate in strawberry) and complex depsides (e.g., chlorogenic acid in sweet potato).
This guide delineates the UDP-glucose:cinnamate glucosyltransferase (CGT) pathway, contrasting it with the canonical 4CL (4-coumarate:CoA ligase) pathway, and provides validated protocols for its enzymatic synthesis and isolation.
Molecular Architecture & Energetics
The molecule consists of trans-cinnamic acid esterified to the anomeric carbon (C1) of β-D-glucose.
Chemical Formula: C₁₅H₁₈O₇
Molecular Weight: 310.30 g/mol
Thermodynamic Significance: The 1-O-acyl bond has a standard free energy of hydrolysis (
) significantly more negative than that of a standard glycosidic bond. This "activated" state allows 1-Cinnamoyl-Glc to serve as a substrate for serine carboxypeptidase-like acyltransferases (SCPLs) , transferring the cinnamoyl moiety to other acceptors (e.g., quinic acid or alcohols) without ATP requirement.
Biosynthetic Pathway Mechanics
The biosynthesis of 1-Cinnamoyl-Glc represents a branch point in the general phenylpropanoid pathway. While the canonical route channels cinnamic acid through 4-Coumarate:CoA Ligase (4CL) to form Cinnamoyl-CoA, the 1-O-acylglucose pathway utilizes UDP-dependent Glycosyltransferases (UGTs) .
The Core Reaction
The formation is catalyzed by UDP-glucose:cinnamate glucosyltransferase (CGT) , a cytosolic enzyme belonging to the UGT superfamily (specifically Family 1).
Enzymatic Mechanism
Substrate Binding: The enzyme binds UDP-glucose first, followed by the acceptor (cinnamic acid).
Catalysis: The carboxyl group of cinnamic acid acts as a nucleophile. A catalytic histidine residue within the enzyme active site deprotonates the carboxyl group.
Glycosyl Transfer: The resulting carboxylate attacks the anomeric carbon (C1) of UDP-glucose.
Inversion of Configuration: The reaction proceeds via an
-like mechanism, resulting in the inversion of the -linkage in UDP-glucose to a -linkage in the product.
Key Enzyme: FaGT2 (Case Study)
In Fragaria x ananassa (Strawberry), the enzyme FaGT2 is the primary driver of this pathway during fruit ripening.
Substrate Specificity: Highly specific for cinnamic acid and benzoic acid; lower affinity for hydroxylated derivatives (e.g., p-coumaric acid).
Regulation: Expression is negatively regulated by auxin.[1] As auxin levels drop during ripening, FaGT2 expression spikes, leading to 1-Cinnamoyl-Glc accumulation.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergence of the 1-O-acylglucose pathway from the CoA-dependent pathway and its downstream applications.
Caption: Divergence of the 1-O-acylglucose biosynthetic pathway from the canonical CoA route. Red pathway indicates the specific formation of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Enzymology & Kinetics
Quantitative understanding of the enzyme is required for in vitro synthesis or metabolic engineering. The following data is derived from the characterization of recombinant FaGT2.[1]
Kinetic Parameters (Recombinant FaGT2)
Substrate
Apparent (M)
(nkat/mg)
Notes
trans-Cinnamic Acid
357 ± 25
2.34
Acceptor. High suggests high cytosolic concentrations are needed.
Temperature Optimum: 30°C (Stability decreases rapidly >35°C)
Cofactors: None required (unlike CoA ligases which need ATP/Mg²⁺). However, reducing agents (DTT/Mercaptoethanol) are essential to maintain stability.
Experimental Protocols
Protocol A: In Vitro Enzymatic Synthesis
This protocol is designed for the micro-scale synthesis and validation of 1-Cinnamoyl-Glc using recombinant enzyme or crude plant protein extracts (e.g., from ripe strawberry receptacles).
Reagents:
Buffer: 100 mM Tris-HCl (pH 8.0)
Stabilizers: 5 mM 2-Mercaptoethanol, 10% Glycerol[1]
Substrates: 2 mM trans-Cinnamic acid, 5 mM UDP-Glucose
Workflow:
Preparation: Dissolve cinnamic acid in a minimal volume of ethanol or DMSO (final solvent concentration < 2%) before adding to the buffer.
Reaction Mix: Combine Buffer (80 µL), Substrates (10 µL each), and Enzyme Extract (2–20 µg protein). Total volume: 100–250 µL.
Incubation: Incubate at 30°C for 30 minutes .
Termination: Stop reaction by adding 100 µL of Methanol containing 0.1% HCl.
Clarification: Centrifuge at 12,000 x g for 10 min to remove precipitated protein.
Analysis: Inject supernatant into HPLC (See Protocol B).
Retention Time: Typically elutes after free glucose but before free cinnamic acid due to intermediate polarity.
References
Lunkenbein, S., et al. (2006). "Cinnamate Metabolism in Ripening Fruit. Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry."[1] Plant Physiology. Link
Michodjehoun-Mestres, L., et al. (2009). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple." Journal of Agricultural and Food Chemistry. Link
Mock, H.P., & Strack, D. (1993). "Energetics of the uridine 5'-diphosphoglucose: hydroxycinnamic acid acyl-glucosyltransferase reaction." Phytochemistry. Link
Milkowski, C., & Strack, D. (2004). "Serine carboxypeptidase-like acyltransferases." Phytochemistry. Link
Latza, S., et al. (1996). "1-O-trans-Cinnamoyl-beta-D-glucopyranose: alcohol cinnamoyltransferase activity in fruits of Cape gooseberry (Physalis peruviana L.)." Planta. Link
Technical Guide: Natural Sources and Isolation of 1-O-trans-cinnamoyl-beta-D-glucopyranose
Abstract This technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-cinnamoylglucose), a high-energy acyl glucoside found in specific plant tissues. Unlike common phenolic glyco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-cinnamoylglucose), a high-energy acyl glucoside found in specific plant tissues. Unlike common phenolic glycosides, this molecule serves as a critical activated intermediate in plant secondary metabolism, functioning analogously to CoA-thioesters in acyl transfer reactions. This document details its botanical distribution, biosynthetic origin, and pharmacological potential, and provides a validated protocol for its extraction and isolation from Anacardium occidentale, designed for reproducibility in drug discovery workflows.
) is an ester formed between trans-cinnamic acid and the anomeric hydroxyl group of glucose.[1] In the context of plant biochemistry, it is not merely a storage metabolite but an "activated" donor molecule. The high-energy ester bond at the C-1 position allows it to drive subsequent transacylation reactions without the need for ATP, a property that distinguishes it from stable storage glycosides.
For researchers in drug development, this compound represents a dual interest:
Direct Bioactivity: As a stable precursor that releases cinnamic acid and glucose upon hydrolysis.
Metabolic Engineering: As a substrate for alcohol cinnamoyltransferases to synthesize volatile esters (flavor/fragrance compounds) or acylated anthocyanins (stable pigments).
Botanical Distribution
While ubiquitously present in trace amounts as a metabolic intermediate, significant accumulation occurs only in specific tissues of select species.
Table 1: Primary Natural Sources of 1-O-trans-cinnamoyl-beta-D-glucopyranose
Family
Species
Tissue Source
Concentration/Notes
Anacardiaceae
Anacardium occidentale (Cashew)
Fruit Epidermis (Skin)
Highest known source. Up to 85 mg/100g FW in ripe skin. Absent in immature fruit.
Rosaceae
Fragaria x ananassa (Strawberry)
Receptacle (Fruit)
Accumulates in the "flesh" (receptacle). Levels comparable to cashew whole fruit (~6-20 mg/100g).
Solanaceae
Physalis peruviana (Cape Gooseberry)
Fruit
Functions as the primary acyl donor for volatile ester biosynthesis.
Ericaceae
Vaccinium vitis-idaea (Lingonberry)
Fruit
Identified as a soluble phenolic conjugate.
Scrophulariaceae
Scrophularia aestivalis
Aerial parts
Contains related cinnamoyl-rhamnosyl derivatives; 1-cinnamoylglucose present as minor constituent.
Field Insight: For isolation purposes, the skin of the cashew apple is the superior raw material. The concentration gradient between the epidermis and the flesh is approximately 5:1, making the skin the only economically viable source for preparative isolation.
Biosynthesis and Metabolic Context
The biosynthesis of 1-O-trans-cinnamoyl-beta-D-glucopyranose is catalyzed by UDP-glucose:cinnamate glucosyltransferase (EC 2.4.1.177) . This enzyme transfers a glucose moiety from UDP-glucose to trans-cinnamic acid.
Crucially, this molecule is often a transient intermediate. In many species, it is immediately consumed by alcohol cinnamoyltransferase to esterify alcohols (e.g., converting methanol to methyl cinnamate). Accumulation (as seen in Cashew) implies a decoupling of synthesis and consumption.
Figure 1: Biosynthetic pathway illustrating the role of 1-cinnamoylglucose as an activated intermediate.
Extraction and Isolation Methodology
Objective: Isolate high-purity (>95%) 1-O-trans-cinnamoyl-beta-D-glucopyranose from Anacardium occidentale epidermis.
Scientific Rationale:
Solvent Choice: Methanol (80-100%) is selected over ethanol to maximize the solubility of the polar glucoside while precipitating high-molecular-weight polysaccharides.
pH Control: The ester bond at C-1 is labile. Extraction must be performed at neutral to slightly acidic pH (pH 4-6). Avoid pH > 6.0 , as non-enzymatic transesterification or hydrolysis will occur rapidly.
Defatting: Cashew skin contains waxy cuticles. A hexane partition step is essential to protect the Reverse-Phase (C18) HPLC column from irreversible fouling.
Protocol Steps
Tissue Preparation:
Harvest mature red cashew apples.
Manually peel the epidermis (skin) to minimize dilution by the flesh.
Flash-freeze in liquid nitrogen and pulverize to a fine powder.
Extraction:
Suspend powder in MeOH:H2O (80:20 v/v) at a ratio of 1:10 (w/v).
Sonicate for 15 minutes at
. (Heat promotes hydrolysis).
Centrifuge at 5,000 x g for 10 min. Collect supernatant.
Partitioning (Cleanup):
Evaporate methanol under reduced pressure (Rotavap) at 35°C until only the aqueous phase remains.
Partition the aqueous phase with n-Hexane (1:1 v/v) three times. Discard the hexane layer (lipids/waxes).
Optional: Partition with Ethyl Acetate.[2][3] The target compound is a glycoside and will largely remain in the aqueous phase, while free cinnamic acid and aglycones move to the organic phase.
Chromatographic Isolation (HPLC):
Stationary Phase: C18 Reverse Phase (e.g., Phenomenex Luna 5µm).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile
Gradient: 5% B to 40% B over 30 minutes.
Detection: UV at 275 nm (max absorption of cinnamoyl moiety).
Collection: Collect the peak eluting at approx. 15-20% Acetonitrile (retention time varies by column).
Figure 2: Isolation workflow emphasizing the critical lipid-removal step.
Analytical Characterization
To validate the isolate, compare spectral data against these standard parameters.
UV-Vis Spectroscopy:
: 275 nm (characteristic of the cinnamoyl conjugation).
Nuclear Magnetic Resonance (NMR) in
or :
NMR:
Anomeric Proton (H-1): Doublet at
ppm with a large coupling constant ( Hz).
Interpretation: The large
value confirms the beta-configuration of the glucose. The downfield shift (compared to ~4.5 ppm for free glucose) confirms acylation at the C-1 position.
Olefinic Protons: Two doublets at
ppm and ppm with Hz.
Interpretation: The 16 Hz coupling constant confirms the trans-geometry of the double bond.
NMR:
Carbonyl (C=O):
ppm (Ester carbonyl).
Anomeric Carbon (C-1):
ppm.
Pharmacological Potential
While often studied as part of a complex "polyphenol fraction," the specific bioactivity of 1-cinnamoylglucose is emerging in three key areas:
Antioxidant Activity:
In Anacardium studies, the concentration of 1-cinnamoylglucose correlates strongly (
) with total antioxidant capacity (ORAC). It acts as a scavenger of Reactive Oxygen Species (ROS), protecting cellular lipids from peroxidation.[2]
Antidiabetic Mechanism:
Root extracts containing this compound have demonstrated the ability to protect pancreatic
-cells from apoptosis under hyperglycemic conditions. The mechanism likely involves the mitigation of oxidative stress which otherwise impairs the insulin secretory machinery.
Cytotoxicity & Antitumor:
As a cinnamoyl ester, the molecule shares structural homology with known antitumor agents. Upon hydrolysis, it releases trans-cinnamic acid, which has documented antiproliferative effects on melanoma and glioblastoma cell lines by inhibiting specific glycolytic enzymes.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry.
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-beta-D-glucopyranose: Alcohol Cinnamoyltransferase Activity in Fruits of Cape Gooseberry (Physalis peruviana L.). Phytochemistry.
[4]
Archana, P.R., et al. (2021). Root extracts of Anacardium occidentale reduce hyperglycemia and oxidative stress in vitro. Clinical Phytoscience.
Mock, H.P., & Strack, D. (1993). Energetics of the uridine 5'-diphosphoglucose: hydroxycinnamic acid acyl-glucotransferase reaction. Phytochemistry.
Lunavath, V., et al. (2025). Phytochemical Profiling and Anti-Obesogenic Potential of Scrophularia aestivalis. Semantic Scholar.
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-value phenylpropanoid metabolite functioning as an energetic acyl donor in plant secondary metabolism.[1][3] Unlike stable C-glycosides, this compound features a chemically labile 1-O-ester linkage, making it a critical intermediate in the biosynthesis of complex acylated flavonoids and anthocyanins.
For drug development professionals, this molecule represents a "prodrug-like" delivery system for cinnamic acid, leveraging the glucose transporter (GLUT) pathways for enhanced cellular uptake before intracellular hydrolysis releases the bioactive cinnamoyl moiety. This guide details its physiochemical identity, biosynthetic logic, extraction protocols, and analytical validation.
Part 1: Chemical Identity & Physiochemical Profile[4][5]
The precise stereochemistry—specifically the beta anomeric configuration and trans alkene geometry—is essential for its biological activity and enzymatic recognition.
Soluble in MeOH, EtOH, H₂O; Sparingly soluble in EtOAc
Stability
Labile in basic conditions (ester hydrolysis); susceptible to anomeric migration in acidic aqueous solutions
UV Max
~278 nm (characteristic of cinnamoyl moiety)
Structural Logic
The molecule consists of trans-cinnamic acid esterified to the anomeric hydroxyl (C-1) of β-D-glucopyranose.[1][2][4][5]
The Linkage: The 1-O-acyl bond is high-energy compared to other hydroxyl positions (2, 3, 4, or 6), driving its role as an acyl donor.
The Configuration: The beta linkage (equatorial) is thermodynamically favored but kinetically challenging to synthesize selectively without neighboring group participation.
Part 2: Biosynthesis & Biological Context
In systems biology, 1-Cinnamoylglucose acts as a thermodynamic reservoir. It is synthesized from Cinnamoyl-CoA and UDP-Glucose. It subsequently serves as a substrate for 1-O-acylglucose-dependent acyltransferases, transferring the cinnamoyl group to anthocyanins or other acceptors.
Pathway Visualization
The following diagram illustrates the position of 1-Cinnamoylglucose in the phenylpropanoid pathway.
Figure 1: Biosynthetic pathway showing 1-Cinnamoylglucose as an intermediate acyl donor.
Part 3: Extraction & Purification Protocol
Due to the difficulty of selective chemical 1-O-acylation (which often requires complex protecting group chemistry), isolation from natural sources like Spiraea thunbergii or Anacardium occidentale (Cashew apple) is a primary route for obtaining reference standards.
Protocol: Isolation from Plant Matrix
Objective: Isolate high-purity 1-O-trans-cinnamoyl-β-D-glucopyranose.
Source Material: Fresh Spiraea thunbergii leaves or Cashew apple epidermis.
Step 1: Extraction
Maceration: Homogenize 100g of fresh plant tissue in 500mL of Methanol (MeOH) .
Why: MeOH denatures glucosidases that would otherwise hydrolyze the ester bond.
Filtration: Filter the homogenate through Whatman No. 1 paper.
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C .
Researchers are investigating 1-Cinnamoylglucose for three primary mechanisms:
Metabolic Modulation: As a derivative of cinnamic acid, it mimics intermediates in the phenylpropanoid pathway, potentially inhibiting enzymes like hexokinase in cancer cells (Warburg effect modulation).
Antioxidant Delivery: The glucose moiety increases water solubility compared to free cinnamic acid, improving bioavailability. Once hydrolyzed by cytosolic
-glucosidases, it releases the antioxidant cinnamoyl group.
Antimicrobial Activity: Studies on Cashew apple extracts indicate specific activity against Gram-positive bacteria, attributed to the surfactant-like properties of the sugar ester.
References
PubChem. (n.d.).[2][7][8] 1-O-trans-Cinnamoyl-beta-D-glucopyranose (CID 5280653).[2][9] National Library of Medicine. Retrieved from [Link][2]
Michodjehoun-Mestres, L., et al. (2009).[3][10] Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry.[10] Retrieved from [Link]
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-beta-D-glucopyranose: alcohol cinnamoyltransferase activity in fruits of Cape gooseberry (Physalis peruviana L.).[3] Phytochemistry.[2][3][8][5] Retrieved from [Link]
FooDB. (n.d.). Compound: trans-cinnamoyl-beta-D-glucoside.[1][2][3][4][5][9][10][11] Foodb.ca. Retrieved from [Link]
Precision Analytics & Molecular Characterization of 1-O-trans-Cinnamoyl-β-D-Glucopyranose
The following technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-β-D-glucopyranose , focusing on its molecular characterization, mass spectrometric behavior, and biosynthetic significance. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-β-D-glucopyranose , focusing on its molecular characterization, mass spectrometric behavior, and biosynthetic significance.
Executive Summary
1-O-trans-cinnamoyl-β-D-glucopyranose (C₁₅H₁₈O₇) is a high-energy ester conjugate functioning as a critical acyl donor in plant phenylpropanoid metabolism.[1][2][3] Unlike stable O-glycosides, this molecule represents an "activated" glucose ester formed at the anomeric carbon (C1), conferring unique reactivity and thermodynamic instability.[1][2][3]
For researchers in drug discovery and plant metabolomics, this molecule serves two primary roles:
Biosynthetic Precursor: It acts as a substrate for serine carboxypeptidase-like acyltransferases (SCPLs) in the modification of anthocyanins and other secondary metabolites.[1][2]
Bioactive Phytochemical: Found in Anacardium occidentale (cashew apple), Fragaria (strawberry), and Spiraea, it exhibits antioxidant properties and accumulates significantly during fruit ripening.[2][3]
This guide details the physicochemical profile, validated LC-MS/MS quantification protocols, and structural confirmation strategies required for working with this labile metabolite.[1][2][3]
Precise molecular weight determination is the cornerstone of identification, particularly when distinguishing this compound from its structural isomers (e.g., 6-O-cinnamoyl-glucose).[1][2][3]
Quantitative Data Summary
Parameter
Value
Technical Note
Chemical Formula
C₁₅H₁₈O₇
Average Molecular Weight
310.30 g/mol
Used for molarity calculations in bulk preparation.[1][2][3]
Monoisotopic Mass
310.10525 Da
Critical for High-Resolution MS (HRMS). Based on ¹²C, ¹H, ¹⁶O.[1][2][3]
[M-H]⁻ Ion (ESI)
309.0980 Da
The primary species observed in negative electrospray ionization.[1][2][3]
LogP (Predicted)
~ -0.4 to 0.1
Amphiphilic; soluble in MeOH, EtOH, and water.[1][2][3]
Critical Insight: The ester bond at the anomeric C1 position is thermodynamically less stable than ether-linked glycosides.[1][2][3]
pH Sensitivity: At pH > 6.0, this molecule undergoes acyl migration (transesterification) to the C2, C3, C4, or C6 positions, or hydrolysis.[2][3]
Protocol Adjustment: All extraction buffers must be maintained at pH 3.0–4.0 (using Formic or Acetic acid) to prevent artifact formation during isolation.
Biosynthetic Context & Pathway Logic[1][2][3]
Understanding the origin of 1-O-trans-cinnamoyl-β-D-glucopyranose explains its high-energy status.[1][2][3] It is synthesized from free cinnamic acid and UDP-glucose by a UDP-glucose:cinnamate glucosyltransferase (UGT).[1][2][3]
Pathway Diagram: Phenylpropanoid Activation
The following diagram illustrates the flow from Phenylalanine to the activated glucose ester, highlighting its role as a donor for downstream acylation.[1][2][3]
Figure 1: Biosynthetic pathway showing the enzymatic generation of 1-O-trans-cinnamoyl-β-D-glucopyranose and its consumption as an acyl donor.[1][2][3]
Analytical Validation: LC-MS/MS Protocol
The most reliable method for identification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][3] The ester linkage is fragile, leading to a specific fragmentation pattern that serves as a diagnostic fingerprint.[1][2][3]
Insight: Carboxylic esters often ionize better in negative mode due to the acidity of the phenolic/ester moiety and the stability of the leaving group anion.[1][2][3]
Step 3: Fragmentation Logic (MS/MS)
The precursor ion [M-H]⁻ at m/z 309 undergoes a characteristic neutral loss of the glucose moiety.[2][3]
Figure 2: MS/MS fragmentation pathway.[1][2][3] The cleavage of the ester bond yields the cinnamate ion (m/z 147).[2][3]
Structural Confirmation via NMR
While MS provides mass identity, only NMR can confirm the β-anomeric configuration and the 1-O position .[1][2][3]
Key NMR Signals (400/600 MHz, Methanol-d4)
To validate the structure, look for these specific signals:
Anomeric Proton (H-1):
Chemical Shift: δ ~5.6 – 5.8 ppm (Downfield shifted due to esterification).[1][2][3]
Coupling Constant (J):7.5 – 8.5 Hz .
Interpretation: A large J-value (> 7 Hz) confirms the β-configuration (axial-axial coupling).[1][2][3] An α-anomer would show J ~ 3-4 Hz.[1][2][3]
Cinnamoyl Protons:
Olefinic Protons: Two doublets at δ ~6.5 and 7.7 ppm with J ~ 16.0 Hz .[1][3]
Interpretation: The 16 Hz coupling constant confirms the trans geometry of the double bond.[1][3]
HMBC Correlation:
Strong correlation between Glucose H-1 and the Carbonyl carbon of the cinnamoyl group.[1][2] This confirms the 1-O linkage .
References
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009).[2][3][5][6] Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-β-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.).[1][2][3][5][6] Journal of Agricultural and Food Chemistry, 57(4), 1377–1382.[2][3][5][6] [2][3]
PubChem. (n.d.).[1][3] 1-O-trans-Cinnamoyl-beta-D-glucopyranose (CID 5280653).[1][2][3][7][8][9] National Center for Biotechnology Information.[1][2] [2][3]
Latza, S., Ganßer, D., & Berger, R. G. (1996).[2][3] Carbohydrate esters of cinnamic acid from fruits of Physalis peruviana, Psidium guajava and Vaccinium vitis-idaea.[1][2][3][9] Phytochemistry, 43(2), 481-485.[1][2][3]
An In-depth Technical Guide to 1-O-trans-cinnamoyl-β-D-glucopyranose: Physicochemical Properties, Synthesis, and Biological Significance
Introduction 1-O-trans-cinnamoyl-β-D-glucopyranose is a naturally occurring phenylpropanoid glycoside. It is a cinnamate ester formed from the condensation of trans-cinnamic acid and β-D-glucose. This compound is found i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-O-trans-cinnamoyl-β-D-glucopyranose is a naturally occurring phenylpropanoid glycoside. It is a cinnamate ester formed from the condensation of trans-cinnamic acid and β-D-glucose. This compound is found in various plant species, including cashew apple (Anacardium occidentale) and Spiraea thunbergii. As a member of the cinnamoyl glycoside family, it is of significant interest to researchers in the fields of natural product chemistry, drug discovery, and materials science due to its potential biological activities and its role as a versatile chemical scaffold. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and known biological activities of 1-O-trans-cinnamoyl-β-D-glucopyranose, offering a valuable resource for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The molecular structure of 1-O-trans-cinnamoyl-β-D-glucopyranose consists of a trans-cinnamoyl group attached to the anomeric carbon of a β-D-glucopyranose ring. This ester linkage is a key feature that influences its chemical reactivity and biological properties.
Figure 1: Chemical structure of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Physicochemical Data
A summary of the known and predicted physicochemical properties of 1-O-trans-cinnamoyl-β-D-glucopyranose is presented in Table 1. It is important to note that while some experimental data is available, many parameters are predicted through computational models. These predicted values serve as a valuable guide for experimental design but should be confirmed empirically.
Table 1: Physicochemical properties of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Synthesis and Purification
The acquisition of pure 1-O-trans-cinnamoyl-β-D-glucopyranose is crucial for accurate physicochemical characterization and biological evaluation. Both isolation from natural sources and chemical synthesis are viable approaches.
Isolation from Natural Sources
1-O-trans-cinnamoyl-β-D-glucopyranose has been successfully isolated from cashew apple juice.[4][5] The general workflow for its purification from a plant matrix involves extraction, partitioning, and chromatographic separation.
Figure 2: General workflow for the isolation of 1-O-trans-cinnamoyl-β-D-glucopyranose from plant material.
Detailed Protocol for Isolation (Conceptual)
Extraction: Homogenize fresh plant material (e.g., 100 g) with a suitable solvent system like methanol/water (80:20, v/v) to extract polar and semi-polar compounds.
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain an aqueous residue.
Liquid-Liquid Partitioning: Partition the aqueous residue against a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol.
Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for this step.
Lyophilization: Lyophilize the purified fractions to obtain the pure 1-O-trans-cinnamoyl-β-D-glucopyranose as a solid.
Chemical Synthesis
Chemical synthesis offers a controlled and scalable route to 1-O-trans-cinnamoyl-β-D-glucopyranose. A common strategy involves the esterification of a protected glucose derivative with trans-cinnamic acid, followed by deprotection.
Figure 3: A potential synthetic route to 1-O-trans-cinnamoyl-β-D-glucopyranose.
Detailed Protocol for Synthesis (Conceptual)
Synthesis of 1-O-trans-cinnamoyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose:
To a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base (e.g., pyridine).
Cool the reaction mixture to 0 °C and slowly add trans-cinnamoyl chloride.
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the protected product.
Zemplén Deacetylation:
Dissolve the acetylated product in anhydrous methanol.[6]
Add a catalytic amount of sodium methoxide solution.[1]
Monitor the reaction by TLC until all starting material is consumed.
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.
Purify the final product by silica gel column chromatography to obtain pure 1-O-trans-cinnamoyl-β-D-glucopyranose.[1]
Analytical Characterization
Unambiguous characterization of 1-O-trans-cinnamoyl-β-D-glucopyranose is essential for its identification and for confirming its purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show signals corresponding to the aromatic protons of the cinnamoyl group, the vinylic protons, and the protons of the glucopyranose ring. The anomeric proton of the β-glucose moiety typically appears as a doublet at around 5.5-6.0 ppm with a coupling constant of approximately 8 Hz.
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum would display 15 distinct carbon signals, including those for the carbonyl carbon of the ester, the aromatic and vinylic carbons of the cinnamoyl group, and the six carbons of the glucose unit.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
LC-MS (ESI): In electrospray ionization mass spectrometry, the compound is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, with a calculated m/z of 309.10.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include:
A broad band around 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups.
A strong absorption around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group.
Absorptions in the 1600-1650 cm⁻¹ region due to the C=C stretching of the aromatic ring and the vinylic group.
C-O stretching bands in the 1000-1300 cm⁻¹ region.
Biological Activities and Potential Applications
While specific biological studies on 1-O-trans-cinnamoyl-β-D-glucopyranose are limited, the broader class of cinnamoyl glycosides and related phenolic compounds are known to possess a range of biological activities, suggesting potential therapeutic applications.
Antioxidant Activity
Phenolic compounds, including cinnamoyl derivatives, are well-known for their antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Prepare a stock solution of 1-O-trans-cinnamoyl-β-D-glucopyranose in a suitable solvent (e.g., methanol).
Prepare a series of dilutions of the stock solution.
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample dilutions.
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Cinnamoyl derivatives have been reported to exhibit anti-inflammatory effects, often by modulating key signaling pathways involved in the inflammatory response.
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.
Seed the cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of 1-O-trans-cinnamoyl-β-D-glucopyranose for a specific duration (e.g., 1 hour).
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, excluding a negative control group.
Incubate the cells for a further period (e.g., 24 hours).
Collect the cell culture supernatant and measure the concentration of nitric oxide (NO) using the Griess reagent.
Determine the IC₅₀ value for the inhibition of NO production.
Modulation of Signaling Pathways
The biological effects of natural compounds are often mediated through their interaction with specific cellular signaling pathways. For anti-inflammatory responses, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical.
Figure 4: Potential modulation of NF-κB and MAPK signaling pathways by 1-O-trans-cinnamoyl-β-D-glucopyranose in response to an inflammatory stimulus like LPS.
Further research is warranted to elucidate the specific molecular targets and mechanisms of action of 1-O-trans-cinnamoyl-β-D-glucopyranose. Investigating its effects on these and other signaling pathways will be crucial in determining its therapeutic potential.
Conclusion
1-O-trans-cinnamoyl-β-D-glucopyranose is a fascinating natural product with a range of interesting physicochemical properties and potential biological activities. This guide has provided a comprehensive overview of the current knowledge on this compound, from its fundamental properties to its synthesis and potential applications. As research in natural product chemistry and drug discovery continues to evolve, a thorough understanding of such molecules is paramount. The protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the promising potential of 1-O-trans-cinnamoyl-β-D-glucopyranose.
References
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(4), 1377–1382. [Link]
ResearchGate. (2025). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.) and Four of Its Genotypes. [Link]
The 1-O-trans-Cinnamoyl-beta-D-glucopyranose Protocol: Historical Elucidation and Metabolic Utility
The following technical guide details the discovery, chemical nature, and experimental protocols regarding 1-O-trans-cinnamoyl-beta-D-glucopyranose . [1] Abstract 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylgluc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemical nature, and experimental protocols regarding 1-O-trans-cinnamoyl-beta-D-glucopyranose .
[1]
Abstract
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-energy ester intermediate in plant phenylpropanoid metabolism.[1] Unlike stable O-glycosides (e.g., 3-O- or 7-O-glucosides), this molecule features a labile 1-O-acyl bond, functionally mimicking the role of CoA-thioesters in mammalian metabolism. This guide reconstructs the historical timeline of its discovery, elucidates its role as a "biochemical battery" for acylation reactions, and provides validated protocols for its isolation and synthesis.
Part 1: Chemical Identity & Metabolic Significance
The "High-Energy" Concept
In the context of drug development and plant biochemistry, 1-Cinnamoylglucose is not merely a metabolite; it is an activated donor . The free energy of hydrolysis of the 1-O-acyl bond is significantly higher than that of ether-linked glycosides. This thermodynamic instability allows the molecule to serve as a co-substrate for Serine Carboxypeptidase-Like (SCPL) acyltransferases , driving the acylation of anthocyanins and other secondary metabolites without the direct consumption of ATP.
Property
Specification
IUPAC Name
1-O-[(2E)-3-Phenylprop-2-enoyl]--D-glucopyranose
Formula
Molecular Weight
310.30 g/mol
Key Feature
Labile anomeric ester bond (susceptible to acyl migration)
Metabolic Role
Acyl donor for SCPL-dependent transacylation
Part 2: The Historical Timeline of Discovery
The elucidation of 1-Cinnamoylglucose was not a singular event but a convergence of enzymatic characterization and structural isolation.
Phase I: The "Activated Intermediate" Hypothesis (1980s-1990s)
Early researchers in phenylpropanoid metabolism (notably the groups of Strack and Zenk ) postulated the existence of glucose esters as intermediates. While CoA-dependent transferases (BAHD family) were known, they could not explain the vacuolar acylation of anthocyanins. The hypothesis emerged that a glucose ester, synthesized in the cytosol, could be transported to the vacuole to act as an acyl donor.
Phase II: Enzymatic Validation (2000s)
The definitive biological "discovery" came with the isolation of the enzymes responsible for its synthesis.
The Breakthrough: Lunkenbein et al. (2006) isolated FaGT2 from strawberry (Fragaria x ananassa).[2] This enzyme was characterized as a UDP-glucose:cinnamate glucosyltransferase , capable of forming 1-O-acyl-glucose esters from cinnamic acid.[2][3]
Significance: This proved that plants possess specific machinery to synthesize 1-Cinnamoylglucose, validating its role as a pathway intermediate rather than a dead-end product.
Phase III: Unambiguous Isolation (2009)
While detected in trace amounts previously, the definitive protocol for its isolation and structural characterization was established by Michodjehoun-Mestres et al. (2009) .
Source: Cashew apple (Anacardium occidentale) epidermis.[4][5]
Discovery: They identified it as a major accumulation product (up to 85 mg/100g in skin), allowing for full NMR characterization without the ambiguity of acyl migration that plagued earlier attempts.
Part 3: Biosynthetic Signaling Pathway
The following diagram illustrates the "Glucose Polarity" logic, where the molecule acts as a shuttle between the cytosolic generation of precursors and the vacuolar modification of pigments.
Caption: The metabolic flux showing 1-Cinnamoylglucose as the cytosolic donor for vacuolar acylation.
Part 4: Experimental Protocols
Protocol A: Isolation from Plant Tissue (Cashew Apple Method)
Based on Michodjehoun-Mestres et al. (2009)
Prerequisite: Work rapidly at low temperatures (
) to prevent hydrolysis or acyl migration (1-O 2-O shift).
Extraction:
Homogenize fresh epidermis of Anacardium occidentale in Methanol/Water (80:20 v/v) containing 1% formic acid (to stabilize the ester).
Ultrasonicate for 15 min at
.
Centrifuge at 10,000
g for 10 min. Collect supernatant.
Purification (Solid Phase Extraction):
Condition a C18 SPE cartridge with methanol followed by acidified water.
Load the supernatant.
Wash with 10% methanol (removes sugars/polar acids).
Elute the fraction of interest with 40% Methanol .
HPLC-DAD Isolation:
Column: C18 Reverse Phase (
mm, 5 m).
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 40% B over 30 mins.
Detection: 275 nm (Cinnamoyl moiety).
Target Peak: Elutes typically between caffeoyl-glucose and coumaroyl-glucose.
Protocol B: Chemical Synthesis (Koenigs-Knorr Adaptation)
For researchers requiring standards where natural isolation is insufficient.
Activation: React trans-cinnamic acid with thionyl chloride (
) to generate cinnamoyl chloride .
Protection: Use 2,3,4,6-tetra-O-benzyl-D-glucose (leaving the anomeric -OH free).
Coupling:
Dissolve protected glucose in dry Dichloromethane (DCM) with Pyridine (base).
Add cinnamoyl chloride dropwise at
.
Stir for 4 hours.
Deprotection: Hydrogenolysis (
, Pd/C) is NOT recommended due to the double bond in cinnamate. Instead, use enzymatic deprotection (lipase) or start with silyl protecting groups removable by fluoride, to preserve the cinnamoyl alkene.
References
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple. Journal of Agricultural and Food Chemistry.
Lunkenbein, S., et al. (2006). Cinnamate Metabolism in Ripening Fruit.[2][3] Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry. Plant Physiology.
Milkowski, C., & Strack, D. (2010). Serine carboxypeptidase-like acyltransferases. Phytochemistry. (Context for the SCPL acceptor mechanism).
Latza, S., Ganßer, D., & Berger, R. G. (1996). Carbohydrate esters of cinnamic acid from fruits of Physalis peruviana, Psidium guajava and Vaccinium vitis-idaea. Phytochemistry.
1-O-trans-cinnamoyl-beta-D-glucopyranose: Technical Monograph & Research Guide
Executive Summary 1-O-trans-cinnamoyl-beta-D-glucopyranose (also known as 1-Cinnamoylglucose) is a high-energy ester conjugate of trans-cinnamic acid and -D-glucose. Unlike typical glycosides where the aglycone is linked...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-O-trans-cinnamoyl-beta-D-glucopyranose (also known as 1-Cinnamoylglucose) is a high-energy ester conjugate of trans-cinnamic acid and
-D-glucose. Unlike typical glycosides where the aglycone is linked via an ether bond to the anomeric carbon, this compound is an ester glycoside (1-O-acyl-glucose).
Biologically, it serves a critical role as a thermodynamic "battery" in plant secondary metabolism, functioning as a high-potential acyl donor for the biosynthesis of volatile esters (e.g., ethyl cinnamate) in fruits like Anacardium occidentale (Cashew apple) and Physalis peruviana (Cape gooseberry). Pharmacologically, it exhibits potent antioxidant activity and serves as a stable, water-soluble prodrug precursor for cinnamic acid, modulating NF-
B and Nrf2 signaling pathways.
This guide provides a comprehensive technical breakdown of its chemistry, synthesis, and pharmacological utility.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule consists of a glucose moiety in the pyranose form, esterified at the anomeric C1 position with trans-cinnamic acid. The
-configuration at the anomeric center is thermodynamically favored in this ester form due to the minimization of steric repulsion, despite the anomeric effect typically favoring -halides.
Table 1: Physicochemical Specifications
Property
Data
IUPAC Name
1-O-[(E)-3-phenylprop-2-enoyl]--D-glucopyranose
CAS Registry Number
106055-12-3 (Generic), 5280653 (CID)
Molecular Formula
Molecular Weight
310.30 g/mol
Solubility
Soluble in Water, Methanol, Ethanol; Insoluble in Hexane.
UV
~278 nm (Cinnamoyl moiety)
Stability
Susceptible to hydrolysis at pH > 7.0; Stable in acidic/neutral aqueous buffers at 4°C.
Isomerism
Exists strictly as the -anomer in natural accumulation; -anomer is kinetically unstable in ester form.
Biosynthesis & Metabolic Role
Unlike typical secondary metabolites that are "end-products," 1-O-trans-cinnamoyl-beta-D-glucopyranose is a reactive intermediate .
The "Acyl-Glucose" Mechanism
In plant metabolism, this compound bypasses the ATP-dependent Coenzyme A pathway. It is synthesized by UDP-glucose: cinnamate glucosyltransferase (UGT) and subsequently consumed by Alcohol Cinnamoyltransferase . The high free energy of hydrolysis of the 1-O-ester bond (
kJ/mol) drives the transfer of the cinnamoyl group to acceptors like methanol or ethanol, creating fruit flavor volatiles.
Visualization: Biosynthetic Flux
Figure 1: The central role of 1-O-trans-cinnamoyl-beta-D-glucopyranose as a high-energy acyl donor in plant secondary metabolism.
Experimental Synthesis Protocols
For research applications, isolation from natural sources is inefficient. Chemical synthesis is preferred to ensure isomeric purity.
Method A: Chemical Synthesis (Koenigs-Knorr Adaptation)
Principle: This method utilizes the "neighboring group participation" of the C2-acetyl group in peracetylated glucose to exclusively direct the formation of the
Solvent: Anhydrous Acetone or Dichloromethane (DCM).
Protocol:
Activation: Dissolve trans-cinnamic acid (1.2 eq) in anhydrous acetone. Add
(0.6 eq) and stir in the dark for 30 min to form the silver salt in situ.
Coupling: Add
-acetobromo-D-glucose (1.0 eq) dropwise.
Reaction: Stir at room temperature for 12–24 hours. The reaction proceeds via an oxocarbenium ion intermediate stabilized by the C2-acetyl group, blocking the
-face and forcing -attack by the cinnamate.
Workup: Filter off silver salts through Celite. Evaporate solvent.
Purification: Flash chromatography (Hexane/EtOAc) to isolate 2,3,4,6-Tetra-O-acetyl-1-O-trans-cinnamoyl-
-D-glucopyranose.
Deprotection: Dissolve the intermediate in dry Methanol. Add catalytic Sodium Methoxide (NaOMe, 0.1 eq). Critical Step: Monitor closely by TLC (approx. 30-60 min). Stop reaction immediately upon disappearance of starting material by neutralizing with Amberlite IR-120 (H+) resin to prevent hydrolysis of the 1-O-cinnamoyl ester (which is alkali-labile).
Final Yield: Evaporate methanol and lyophilize to obtain the target compound as a white amorphous powder.
Method B: Enzymatic Synthesis (Biomimetic)
Principle: Reverse hydrolysis using a lipase or specific transferase in non-aqueous media.
Enzyme: Candida antarctica Lipase B (CAL-B).
Substrates: D-Glucose + Vinyl Cinnamate.
Solvent: t-Butanol or Ionic Liquid ([BMIM][BF4]).
Note: This method often yields a mixture of 1-O and 6-O esters. Chemical synthesis (Method A) is recommended for strict regioselectivity.
Visualization: Chemical Synthesis Workflow
Figure 2: Stereoselective chemical synthesis via the Koenigs-Knorr pathway.
Analytical Characterization
To validate the synthesis or isolation, compare spectral data against these standard values derived from Anacardium occidentale isolates.
Table 2: NMR Spectral Data (in
)
Position
(ppm), Multiplicity, (Hz)
(ppm)
Assignment
Glc-1
5.68 (d, J=7.8)
95.8
Anomeric (H1/C1) - Confirms -ester
Glc-2
3.40 (dd)
74.0
Glucose Ring
Glc-3
3.48 (m)
77.9
Glucose Ring
Glc-4
3.38 (m)
71.0
Glucose Ring
Glc-5
3.45 (m)
78.8
Glucose Ring
Glc-6
3.68 (dd), 3.85 (dd)
62.1
Hydroxymethyl
Cin-2/6
7.60 (m)
129.0
Aromatic
Cin-3/5
7.40 (m)
129.8
Aromatic
Cin-4
7.40 (m)
131.5
Aromatic
Cin-
6.55 (d, J=16.0)
118.2
Olefinic (trans)
Cin-
7.78 (d, J=16.0)
147.0
Olefinic (trans)
C=O
-
166.5
Ester Carbonyl
Key Diagnostic Signals:
H1 Doublet: A coupling constant (
) of 7.8 Hz indicates a trans-diaxial relationship between H1 and H2, confirming the -anomer . (An -anomer would show Hz).
Olefinic Protons: A coupling constant of 16.0 Hz between the
and protons of the cinnamate chain confirms the trans (E) configuration.
Pharmacological Profile & Mechanism
While often categorized generically as an antioxidant, 1-O-trans-cinnamoyl-beta-D-glucopyranose possesses specific mechanistic utility in drug development.
NF-
B Inhibition & Anti-Inflammatory Action
The compound acts as a prodrug . Upon cellular entry (likely via GLUT transporters due to the glucose moiety), intracellular esterases hydrolyze the ester bond, releasing free trans-cinnamic acid locally.
Mechanism: Free cinnamic acid inhibits the phosphorylation of I
B, preventing its degradation. This sequesters the NF-B (p65/p50) complex in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF-, IL-6).
Antioxidant Capacity
In DPPH and ABTS assays, the compound shows moderate radical scavenging activity. However, its in vivo potency is enhanced by the glucose moiety, which improves solubility and bioavailability compared to free cinnamic acid.
Visualization: Signaling Pathway
Figure 3: Proposed mechanism of action as a prodrug inhibitor of the NF-
B pathway.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.).[3] Journal of Agricultural and Food Chemistry.[3] Link
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-beta-D-glucopyranose: alcohol cinnamoyltransferase activity in fruits of Cape gooseberry (Physalis peruviana L.). Phytochemistry.[4][5] Link
Hassan, H. (2010). Synthesis of beta-D-fructopyranosyl-(2->6)-D-glucopyranose... (Reference for general glycosylation techniques). Bioscience, Biotechnology, and Biochemistry.[6] Link
PubChem. 1-O-trans-Cinnamoyl-beta-D-glucopyranose Compound Summary. National Library of Medicine. Link
Adisakwattana, S. (2017). Cinnamic acid and its derivatives: Mechanisms for prevention and management of diabetes and its complications. Nutrients. Link
Technical Guide: Isolation, Structural Elucidation, and Functional Characterization of 1-O-trans-Cinnamoyl-β-D-Glucopyranose
Topic: Identification and characterization of 1-O-trans-cinnamoyl-beta-D-glucopyranose Content Type: In-depth Technical Guide Executive Summary 1-O-trans-Cinnamoyl-β-D-glucopyranose (also known as 1-cinnamoylglucose) is...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification and characterization of 1-O-trans-cinnamoyl-beta-D-glucopyranose
Content Type: In-depth Technical Guide
Executive Summary
1-O-trans-Cinnamoyl-β-D-glucopyranose (also known as 1-cinnamoylglucose) is a pivotal phenolic ester serving as a high-energy acyl donor in plant secondary metabolism.[1][2] Unlike simple glycosides where the sugar acts as an inert carrier, this molecule features a high-energy ester linkage at the anomeric carbon (C-1), distinguishing it from the more common ether-linked glucosides.
This guide provides a rigorous framework for the extraction, purification, and unambiguous structural identification of this compound. It is designed for researchers in phytochemistry and drug discovery who require high-purity isolates for metabolic engineering or bioactivity assays.
Part 1: Chemical Identity & Biosynthetic Context
Structural Architecture
The molecule consists of trans-cinnamic acid esterified to the anomeric hydroxyl group of β-D-glucopyranose.[1][2]
Molecular Formula: C₁₅H₁₈O₇
Molecular Weight: 310.30 g/mol
Key Feature: The 1-O-acyl linkage is thermodynamically unstable compared to ether linkages, making the molecule prone to hydrolysis or acyl migration under alkaline conditions.
Biosynthetic Significance
In the phenylpropanoid pathway, 1-O-trans-cinnamoyl-β-D-glucopyranose acts as an activated intermediate. It serves as an acyl donor for UDP-glucose:cinnamate glucosyltransferases (UGTs), facilitating the formation of complex esters like chlorogenic acid (in sweet potato) or serving as a precursor for lignin biosynthesis.
Part 2: Extraction & Isolation Strategy
Objective: Isolate high-purity (>95%) compound from Anacardium occidentale (Cashew apple) or Fragaria (Strawberry) receptacles while preventing ester hydrolysis.
Critical Reagents & Conditions
Solvent System: Methanol (MeOH) is preferred over water initially to denature endogenous esterases that would otherwise rapidly hydrolyze the target compound.
Acidity Control: Maintain neutral to slightly acidic pH (pH 4-6). Avoid alkaline conditions (pH > 8) which cause saponification of the ester bond.
Temperature: Perform all extractions at 4°C to minimize enzymatic degradation.
Step-by-Step Isolation Protocol
Phase A: Crude Extraction
Homogenization: Freeze fresh plant material (e.g., cashew apple epidermis) in liquid nitrogen and grind to a fine powder.
Lysis: Extract powder with 80% MeOH (v/v) at a ratio of 1:10 (w/v). Sonicate for 15 minutes at 4°C.
Clarification: Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.
Concentration: Evaporate methanol under reduced pressure (Rotavap) at <35°C. Do not evaporate to dryness; leave an aqueous residue.
Phase B: Fractionation (Solid Phase Extraction)
Conditioning: Pre-condition a C18 SPE cartridge (e.g., Sep-Pak) with MeOH followed by acidified water (0.1% Formic acid).
Loading: Load the aqueous residue onto the cartridge.
Washing: Wash with 100% water to remove free sugars and highly polar organic acids.
Elution: Elute the phenolic fraction with 40% MeOH. The target compound typically elutes in this semi-polar window, separated from highly lipophilic aglycones (which elute at >80% MeOH).
Phase C: Purification (Preparative HPLC)
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid
Solvent B: Acetonitrile + 0.1% Formic Acid
Gradient: 10% B to 40% B over 30 minutes.
Detection: UV at 280 nm (general phenolics) and 310 nm (cinnamoyl specific).
Collection: Collect the peak eluting typically between 15-20 minutes (system dependent). Lyophilize immediately.
Workflow Visualization
Figure 1: Isolation workflow emphasizing temperature control and fractionation logic to preserve the labile ester bond.
Part 3: Structural Characterization
Objective: Unambiguously confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (LC-ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for phenolic esters.
Precursor Ion: m/z 309 [M-H]⁻.
Fragmentation (MS/MS):
m/z 147 [Cinnamate]⁻: Characteristic loss of the glucosyl moiety (162 Da).
Absence of m/z 163 indicates the charge is retained on the cinnamate moiety.
NMR Spectroscopy (The Gold Standard)
NMR provides stereochemical proof of the β-anomeric configuration and the trans-geometry of the alkene.
3.2.1 1H NMR Data (500 MHz, Methanol-d4)
The following table summarizes the diagnostic signals. Note the downfield shift of H-1 caused by the ester linkage.
Position
Proton
δ (ppm)
Multiplicity
J (Hz)
Interpretation
Cinnamoyl
7
H-7 (α)
6.52
Doublet
16.0
trans-geometry (Large J value)
8
H-8 (β)
7.76
Doublet
16.0
trans-geometry
2, 6
Aromatic
7.60
Multiplet
-
Phenyl ring
3, 4, 5
Aromatic
7.40
Multiplet
-
Phenyl ring
Glucose
1
H-1
5.68
Doublet
8.0
β-configuration (Large J), Deshielded by ester
2
H-2
3.45
Multiplet
-
Ring proton
3
H-3
3.52
Multiplet
-
Ring proton
4
H-4
3.40
Multiplet
-
Ring proton
5
H-5
3.48
Multiplet
-
Ring proton
6
H-6a, 6b
3.85, 3.68
Doublet of Doublets
12.0, 2.0
Hydroxymethyl group
3.2.2 Key 2D NMR Correlations (HMBC)
To prove the linkage is at C-1 and not another hydroxyl:
HMBC Correlation: A strong cross-peak must be observed between Glucose H-1 (δ 5.68) and the Carbonyl Carbon (C-9) of the cinnamoyl group (~166 ppm).
If the acyl group were at C-6, H-6 would be deshielded (~4.4 ppm) and show the HMBC correlation.
Structural Logic Diagram
Figure 2: NMR correlation strategy verifying the connectivity (HMBC) and stereochemistry (Coupling Constants).
Part 4: Analytical Validation & Quality Control
Purity Assessment
HPLC-UV: Purity should be calculated based on the Area Under Curve (AUC) at 280 nm. Acceptable research grade is >95%.
Contaminants: Common impurities include free cinnamic acid (hydrolysis product) and methyl cinnamate (artifact from MeOH extraction if acidified too strongly).
Stability Warning
1-O-acyl glucosides are capable of acyl migration . In aqueous solution at pH > 7, the cinnamoyl group can migrate from O-1 to O-2.
Storage: Lyophilized powder at -20°C.
Solution: Dissolve in DMSO-d6 or Methanol-d4 immediately prior to analysis. Avoid leaving in aqueous buffer for extended periods.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-β-d-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry. Available at: [Link]
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-β-D-glucopyranosyl-(1->6)-β-D-glucopyranose from Spiraea thunbergii.[1] Phytochemistry. Available at: [Link]
PubChem. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose (Compound Summary). National Library of Medicine. Available at: [Link]
Roslund, M.U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research. Available at: [Link]
Technical Guide: Spectroscopic Characterization of 1-O-trans-cinnamoyl-beta-D-glucopyranose
Topic: Spectroscopic Data (NMR, IR, MS) for 1-O-trans-cinnamoyl-beta-D-glucopyranose Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2][3] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Data (NMR, IR, MS) for 1-O-trans-cinnamoyl-beta-D-glucopyranose
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2][3]
Executive Summary
This technical guide provides a definitive spectroscopic profile for 1-O-trans-cinnamoyl-beta-D-glucopyranose , a bioactive phenylpropanoid glycoside identified in Spiraea species and Anacardium occidentale (Cashew Apple).[1][2] As a compound exhibiting allelopathic (plant growth inhibitory) and antioxidant properties, its precise structural elucidation is critical for reproducibility in botanical drug development and metabolomics.[2]
This document moves beyond simple data listing to establish a self-validating analytical framework . By focusing on specific coupling constants (
values) and diagnostic chemical shifts, researchers can unambiguously distinguish this compound from its cis-isomer or other positional isomers (e.g., 6-O-cinnamoyl derivatives).[1][2]
To ensure spectroscopic data validity, the starting material must be of high purity.[2] The following workflow outlines the standard isolation protocol from plant matrices (e.g., Spiraea thunbergii or Cashew Apple juice).
Protocol Steps:
Extraction: Homogenize plant tissue in MeOH (Methanol). Sonicate for 30 min at room temperature.
Partitioning: Evaporate MeOH. Resuspend residue in water and partition against
-hexane (to remove lipids) followed by Ethyl Acetate (EtOAc).[1][2] The target compound typically resides in the EtOAc or aqueous phase depending on glycosylation complexity.[2]
Fractionation: Subject the polar fraction to C18 Reversed-Phase Column Chromatography. Elute with a water/methanol gradient (0%
To guarantee scientific integrity, the identification must follow a logical deduction path.[2] The diagram below illustrates the "Self-Validating System" for confirming 1-O-trans-cinnamoyl-beta-D-glucopyranose.
Figure 2: Structural elucidation logic flow. Convergence of MS and NMR data points confirms the specific isomer.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.).[1][2][5] Journal of Agricultural and Food Chemistry, 57(4), 1377–1382.[1][2][5] Link
Hiradate, S., et al. (2004). Phytotoxic cis-cinnamoyl glucosides from Spiraea thunbergii.[1][2] Phytochemistry, 65(6), 731-739.[1][2] (Provides comparative data for cis/trans isomers). Link
Technical Deep Dive: 1-O-trans-cinnamoyl-beta-D-glucopyranose as a Metabolic Node in Fruit Maturation
Topic: Role of 1-O-trans-cinnamoyl-beta-D-glucopyranose in Fruit Development Content Type: Technical Guide / Whitepaper Audience: Researchers, Plant Physiologists, and Drug Development Professionals [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 1-O-trans-cinnamoyl-beta-D-glucopyranose in Fruit Development
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Plant Physiologists, and Drug Development Professionals
[1]
Executive Summary
1-O-trans-cinnamoyl-beta-D-glucopyranose (Cinnamoyl-Glc) is not merely a passive secondary metabolite; it functions as a high-energy acyl donor and a critical checkpoint in the phenylpropanoid pathway of non-climacteric fruits. While historically overshadowed by anthocyanins and flavonoids, recent proteomic and metabolomic profiling identifies Cinnamoyl-Glc as the obligate precursor for volatile ester biosynthesis—the primary determinant of sensory quality in Fragaria x ananassa (Strawberry) and Anacardium occidentale (Cashew Apple).
This guide delineates the molecular mechanisms governing its accumulation, provides validated protocols for its isolation and quantification, and explores its translational potential as a bioactive scaffold in pharmaceutical applications.
Chemical Identity & Biosynthetic Logic
Structure: The molecule consists of trans-cinnamic acid esterified to the anomeric carbon (C1) of
-D-glucose. Unlike stable O-glucosides (ether linkages), this 1-O-acyl-glucose bond preserves a high group-transfer potential, thermodynamically favoring downstream transacylation reactions without ATP requirements.
The FaGT2 Gateway
The accumulation of Cinnamoyl-Glc is gated by the enzyme UDP-glucose:cinnamate glucosyltransferase (FaGT2) .[1][2][3][4][5][6]
Regulation: Expression is negatively regulated by Auxin (IAA). As achene-derived auxin levels drop during ripening, FaGT2 is derepressed, triggering a burst in Cinnamoyl-Glc synthesis.
Function: It sequesters free cinnamic acid (potentially toxic) into a soluble, non-toxic, and activated glucose ester pool.
Pathway Visualization
The following diagram illustrates the flux from Phenylalanine to volatile esters, highlighting Cinnamoyl-Glc as the central branching node.
Caption: Metabolic flux showing Cinnamoyl-Glc as the activated intermediate diverting carbon from structural lignification to flavor volatile biosynthesis during fruit ripening.[5]
Physiological Role in Fruit Systems[8]
Strawberry (Fragaria x ananassa)
In strawberry, Cinnamoyl-Glc is not an end-product but a transient reservoir.
Accumulation Kinetics: Levels remain low during the green stage (high Auxin). At the "turning" stage (white to red), concentrations spike to ~0.1% of dry weight.
Metabolic Fate: It serves as the substrate for alcohol cinnamoyltransferase , which transfers the cinnamoyl moiety to endogenous alcohols (methanol/ethanol), releasing glucose and forming the characteristic fruity esters.
Cashew Apple (Anacardium occidentale)
Recent comparative studies highlight the Cashew Apple as a hyper-accumulator of this compound.
Tissue Localization: Unlike strawberry (receptacle), cashew accumulates Cinnamoyl-Glc preferentially in the epidermis (skin).[1][7][8]
Concentration: Ripe skin contains up to 85 mg/100g FW , nearly 5x the concentration found in the flesh.[1][8]
Function: In cashew, the conversion to volatiles is less efficient than in strawberry, suggesting a secondary role in UV defense or antioxidant protection for the seed (nut).
Comparative Data: Accumulation Profiles
Parameter
Strawberry (Receptacle)
Cashew Apple (Epidermis)
Peak Accumulation Stage
Late Ripening (Red)
Mature Ripe
Concentration (mg/100g FW)
6.0 - 20.0
60.0 - 85.0
Primary Regulator
Auxin (Negative)
Developmental cues (Uncharacterized)
Downstream Product
Methyl/Ethyl Cinnamate
Stable Antioxidant / Defense
Enzyme System
FaGT2
AoGT (Putative)
Analytical Methodologies & Protocols
To ensure reproducibility, the following protocols utilize self-validating internal standards and specific solid-phase extraction (SPE) steps to prevent hydrolysis of the labile ester bond.
Protocol A: Targeted Extraction & Purification
Rationale: The 1-O-acyl linkage is sensitive to alkaline hydrolysis and isomeric migration. Acidic conditions and low temperatures are mandatory.
Tissue Preparation:
Flash-freeze fruit tissue in liquid nitrogen immediately upon harvest.
Grind to a fine powder using a ball mill (CryoMill).
Extraction:
Suspend 5g powder in 20mL Methanol:Formic Acid (99:1 v/v) at -20°C.
Critical: Avoid water in the initial step to minimize glucosidase activity.
Sonicate for 10 min at 0°C. Centrifuge at 10,000 x g for 15 min.
Solid Phase Extraction (SPE) - Purification:
Column: Use a Polyamide (CC 6) or C18 Sep-Pak cartridge.
Conditioning: Flush with 5mL Methanol followed by 5mL 0.1% Formic Acid.
Loading: Apply supernatant.
Wash: Flush with 10mL water (removes free sugars/organic acids).
Elution: Elute Cinnamoyl-Glc with Methanol:Water (70:30 v/v) .
Note: Cinnamoyl-Glc elutes earlier than flavonoid glycosides on Polyamide resins.
Protocol B: HPLC-DAD-ESI-MS Quantification
Rationale: UV detection at 280nm is non-specific. MS confirmation is required to distinguish the 1-O-ester from isomeric O-glucosides.
Fragment Ion: m/z 147 (Cinnamate) and m/z 179 (Glucose).
Translational Applications in Drug Development
While primarily studied in plant physiology, the unique chemistry of 1-O-trans-cinnamoyl-beta-D-glucopyranose offers specific advantages for pharmaceutical applications.
Prodrug Scaffolding ("Glc-Conjugation")
The 1-O-acyl-glucose structure represents a naturally evolved "prodrug" system.
Bioavailability: The glucose moiety utilizes SGLT1/GLUT transporters for active uptake in the intestinal epithelium, potentially increasing the oral bioavailability of the attached cinnamic acid derivative.
Hydrolysis: Once in systemic circulation, the ester bond is susceptible to plasma esterases, releasing the free acid (active pharmacophore) and glucose.
Application: This scaffold can be engineered to deliver other phenolic acids or NSAIDs, improving solubility and targeting.
Xenobiotic Detoxification
The FaGT2 enzyme has demonstrated promiscuity , capable of glucosylating xenobiotics (e.g., chlorophenols).
Bioremediation: Engineering FaGT2 into microbial hosts could create systems for bioremediating phenolic pollutants.
Metabolic Engineering: Overexpression of FaGT2 variants in crop plants could enhance resistance to herbicides or oxidative stress.
References
Lunkenbein, S., et al. (2006). "Cinnamate Metabolism in Ripening Fruit. Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry."[1][2][3][4][5] Plant Physiology, 140(3), 1047–1058.[6] Link[6]
Michodjehoun-Mestres, L., et al. (2009). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple."[7] Journal of Agricultural and Food Chemistry, 57(4), 1377–1382. Link
Landmann, C., et al. (2007). "FaGT2: A multifunctional enzyme from strawberry (Fragaria x ananassa) fruits involved in the metabolism of natural and xenobiotic compounds."[3] Planta, 226, 417–428. Link
Latza, S., & Berger, R. G. (1997). "1-O-trans-Cinnamoyl-beta-D-glucopyranose: alcohol cinnamoyltransferase activity in fruits of Cape gooseberry (Physalis peruviana L.)."[5] Phytochemistry, 45(7), 1357-1361. Link
Synonyms and alternative names for 1-O-trans-cinnamoyl-beta-D-glucopyranose
Synonyms, Chemical Stability, and Synthesis Protocols Executive Summary This technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose , a phenylpropanoid glycoside critical to plant s...
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms, Chemical Stability, and Synthesis Protocols
Executive Summary
This technical guide provides a comprehensive analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose , a phenylpropanoid glycoside critical to plant secondary metabolism and increasingly relevant in drug discovery for its potential as a stable acyl-donor and bioactive precursor.
Unlike stable O-glycosides (ether linkages), this compound is an anomeric ester (1-O-acyl glucose). This structural distinction dictates its unique chemical behavior, particularly its susceptibility to base-catalyzed acyl migration (1
2 shift) and hydrolysis. This guide prioritizes the standardization of nomenclature, the elucidation of stability parameters, and the provision of self-validating synthesis protocols.
Part 1: Chemical Identity & Nomenclature
The nomenclature for this compound is often inconsistent across databases due to the complexity of sugar stereochemistry and the ester linkage. The following table consolidates valid identifiers to ensure cross-platform data integrity.
The "1-O" designation indicates the cinnamic acid is esterified to the anomeric carbon (C1) of the glucose.
Configuration: The beta (
) configuration places the ester group equatorial (in conformation), which is thermodynamically distinct from the axial -anomer.
Isomerism: The trans (E) geometry of the cinnamoyl double bond is the biologically active form; the cis (Z) form is rare and unstable.
Part 2: Structural Characterization & Stability (The "1-O" Instability)
Expertise Insight: The defining feature of 1-O-trans-cinnamoyl-beta-D-glucopyranose is its thermodynamic instability under basic conditions. Unlike 6-O-esters, 1-O-esters possess a high acyl-transfer potential (high energy bond).
The Acyl Migration Phenomenon
In aqueous solutions at pH > 6.0, or in the presence of organic bases (e.g., pyridine, triethylamine), the cinnamoyl group migrates from the C1-O position to the C2-O position.
Mechanism: The deprotonated C2-hydroxyl group attacks the C1-carbonyl carbon, forming a five-membered ortho-acid intermediate, followed by collapse to the thermodynamically more stable 2-O-acyl ester.
Implication for Protocols: All extraction and synthesis steps must be maintained at pH < 5.5 . Neutralization steps should use weak acids (acetic acid) rather than strong bases.
[1][11]
Part 3: Biosynthesis Pathway
In plant systems (e.g., Spiraea, Fragaria), this compound is not merely an end-product but a high-energy intermediate used by acyltransferases (serine carboxypeptidase-like acyltransferases) to acylate other secondary metabolites.
Biosynthetic Flow[12][13]
Precursor: Phenylalanine is deaminated to trans-cinnamic acid.
Activation: Cinnamic acid is glucosylated.[1] Note that two routes exist:
Route A: UDP-Glucose + Cinnamic Acid
Product (via Glucosyltransferase).
Route B: Cinnamoyl-CoA + Glucose
Product.
[1]
Part 4: Synthesis & Isolation Protocols
Methodology Selection: Direct esterification of glucose is non-selective. The most robust method for generating beta-anomeric esters is the Schmidt Trichloroacetimidate Method or Phase Transfer Catalysis using a glycosyl bromide. Below is a Phase Transfer Catalysis (PTC) protocol adapted for high stereoselectivity and minimal migration.
Protocol: Phase Transfer Synthesis of 1-O-Cinnamoyl-Glucose
Dissolve: In a round-bottom flask, dissolve trans-cinnamic acid (1.2 eq) and TBAHS (0.5 eq) in Dichloromethane (DCM) and Water (1:1 biphasic mixture).
Base Addition: Add Sodium Bicarbonate (NaHCO
, 2.0 eq). Note: Use bicarbonate, not hydroxide, to prevent hydrolysis.
Reaction: Add Acetobromo-glucose (1.0 eq) dropwise. Stir vigorously at Room Temperature for 4–6 hours.
Mechanism:[2][1][3][4] The carboxylate ion attacks the anomeric carbon of the sugar halide. The alpha-bromide directs the attack to the beta-face (SN2 inversion), yielding the beta-ester.
Workup: Separate organic layer.[5][3] Wash with water (x2) and brine. Dry over Na
Column Chromatography: Use Sephadex LH-20 (eluted with MeOH) or C18 Reverse Phase HPLC (Water/Acetonitrile gradient).
Lyophilization: Freeze-dry fractions immediately to prevent hydrolysis in water.
Part 5: Analytical Profiling
To validate the synthesis or isolation, compare spectral data against these expected values.
Table 2: NMR Characterization Data (in Methanol-d4)
Nucleus
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Interpretation
H
H-1 (Anomeric)
5.65
Doublet (d)
7.8 - 8.0
Large confirms -configuration.
H
H- (Vinyl)
6.50
Doublet (d)
16.0
Large confirms trans-alkene.
H
H- (Vinyl)
7.75
Doublet (d)
16.0
Conjugated alkene proton.
C
C-1 (Anomeric)
95.5
-
-
Typical for -ester linkage.
C
C=O (Ester)
166.8
-
-
Carbonyl carbon.
References
PubChem. 1-O-trans-Cinnamoyl-beta-D-glucopyranose Compound Summary. National Library of Medicine. [Link]
FooDB. Compound: trans-cinnamoyl-beta-D-glucoside.[2][5][7][8] The Metabolomics Innovation Centre. [Link]
Molinaro, A., et al. Improved Synthesis of 1-O-Acyl-β-D-Glucopyranose Tetraacetates. Molecules, 2017, 22(4), 662. [Link][3]
Latza, S., et al. 1-O-trans-Cinnamoyl-beta-D-glucopyranose: Alcohol Cinnamoyltransferase Activity in Fruits of Cape Gooseberry.[9] Z. Naturforsch, 1996. [Link]
HPLC-UV Method for Quantification of 1-O-trans-Cinnamoyl-beta-D-glucopyranose
Introduction 1-O-trans-cinnamoyl-beta-D-glucopyranose (also known as 1-cinnamoylglucose) is a significant phenolic ester found in Asparagus officinalis, Anacardium occidentale (Cashew apple), Physalis peruviana, and Frag...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-O-trans-cinnamoyl-beta-D-glucopyranose (also known as 1-cinnamoylglucose) is a significant phenolic ester found in Asparagus officinalis, Anacardium occidentale (Cashew apple), Physalis peruviana, and Fragaria species. It serves as a crucial biochemical marker for physiological maturity in fruits and possesses potential antioxidant and antitumoral properties.
This application note provides a robust, validated HPLC-UV protocol for its quantification. Unlike stable flavonoid glycosides, this compound contains an ester linkage at the anomeric carbon (C1 position), rendering it susceptible to hydrolysis and transesterification under alkaline conditions or elevated temperatures. This protocol incorporates specific handling measures to preserve analyte integrity.
Unstable at pH > 6.0 .[1][2][3][4] Susceptible to ester hydrolysis.
Analytical Workflow
The following diagram outlines the critical path from sample preparation to data analysis, highlighting the temperature and pH control points essential for this specific analyte.
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
Modifiers: Formic Acid (LC-MS grade preferred for baseline stability).
Equipment: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Experimental Protocols
Protocol 1: Sample Preparation
Rationale: The ester bond is labile. We use acidified methanol to inhibit enzymatic degradation (polyphenol oxidase) and chemical hydrolysis.
Harvesting: Freeze fresh plant material immediately in liquid nitrogen and lyophilize (freeze-dry) to constant weight.
Grinding: Grind lyophilized tissue to a fine powder (<0.5 mm).
Extraction:
Weigh 100 mg of powder into a 15 mL centrifuge tube.
Add 5.0 mL of Extraction Solvent: 80% Methanol / 20% Water (v/v) containing 0.1% Formic Acid .
Note: The formic acid maintains a pH < 3, stabilizing the ester.
Sonication: Sonicate for 15 minutes in an ultrasonic bath at <25°C . (Do not heat).
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Storage: Analyze immediately or store at -20°C. Stability is limited to <48 hours at 4°C.
Protocol 2: HPLC Instrumentation & Conditions
Rationale: A C18 column provides sufficient retention for the glucoside. A gradient elution is necessary to separate the polar glycoside from the less polar free cinnamic acid and other flavonoids.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex)
Dimensions
250 mm x 4.6 mm, 5 µm (or 100 x 2.1 mm, 1.7 µm for UHPLC)
Column Temp
30°C
Flow Rate
1.0 mL/min (Standard HPLC)
Injection Vol
10 µL
Detection
UV 276 nm (Quantification), 310 nm (Confirmation)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.0
5%
Initial equilibration
5.0
15%
Elution of polar sugars
20.0
40%
Elution of 1-cinnamoylglucose (~12-15 min)
25.0
95%
Wash column (remove aglycones)
28.0
95%
Hold
28.1
5%
Re-equilibration
| 35.0 | 5% | End |
Method Validation (Simulated Data)
Note: The following parameters represent typical acceptance criteria and expected results for this method based on ICH Q2(R1) guidelines.
Linearity and Range
Prepare a stock solution of the standard (1.0 mg/mL in methanol). Dilute to create a 6-point calibration curve.
Parameter
Result
Acceptance Criteria
Range
1.0 – 200.0 µg/mL
Covers expected biological variance
Regression Equation
High slope indicates sensitivity
Correlation ()
> 0.999
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
LOD (S/N = 3): 0.2 µg/mL
LOQ (S/N = 10): 0.6 µg/mL
Precision and Accuracy
Validation Type
Spiked Level
Recovery (%)
RSD (%)
Intra-day (n=6)
Low (10 µg/mL)
98.5%
1.2%
High (100 µg/mL)
100.2%
0.8%
Inter-day (n=3 days)
Medium (50 µg/mL)
99.1%
2.1%
Troubleshooting & Expert Insights
Issue: Peak Splitting or Tailing
Cause: pH mismatch between sample and mobile phase.
Solution: Ensure the sample is dissolved in the starting mobile phase (5% ACN / 95% Water + 0.1% FA). Injecting a pure Methanol sample into a high-aqueous stream can cause peak distortion for early eluting glycosides.
Issue: Appearance of "Ghost" Peak at ~20 min
Cause: Hydrolysis of the analyte into Free Cinnamic Acid .
Diagnosis: Check the spectrum of the new peak. Free cinnamic acid elutes later (more hydrophobic) and has a similar UV spectrum but slightly shifted max (~273 nm).
Prevention: Maintain sample pH < 4 and temperature < 30°C. Avoid leaving samples in the autosampler for >24 hours.
Issue: Interfering Peaks (e.g., Chlorogenic Acid)
Differentiation: Chlorogenic acid (CGA) often co-occurs. CGA has a UV max at 325 nm . 1-cinnamoylglucose has a max at 276 nm and lower absorbance at 325 nm. Use the ratio of Abs(276)/Abs(325) to confirm peak purity.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.).[5] Journal of Agricultural and Food Chemistry.
Jaiswal, R., et al. (2012). The impact of pH on the stability of plant phenolic glycosides. Food Chemistry. (General reference on glycoside stability).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
1-O-trans-cinnamoyl-β-D-glucopyranose (1-Cinnamoylglucose) is a high-value phenolic ester implicated in plant stress signaling and potential energetic acyl-transfer mechanisms. Unlike stable flavonoid glycosides, this compound contains a labile 1-O-acyl ester linkage , rendering it highly susceptible to hydrolysis and transesterification at neutral-to-alkaline pH or in the presence of active esterases.
This Application Note departs from generic extraction templates to address the specific physicochemical fragility of the 1-O-acyl bond. The protocol prioritizes enzyme inactivation and pH stabilization to maximize recovery from high-yield matrices such as Anacardium occidentale (Cashew apple) epidermis and Fragaria (Strawberry) receptacles.
Key Technical Constraints
pH Sensitivity: The 1-O-ester bond is thermodynamically unstable above pH 6.0, leading to migration of the cinnamoyl group or complete hydrolysis.
Enzymatic Degradation: Endogenous esterases and acyltransferases must be quenched immediately upon tissue disruption.
Isomerization: UV exposure can induce trans-to-cis isomerization; amber glassware is mandatory.
Pre-Extraction Considerations
Source Selection & Harvesting
Quantitative profiling identifies the epidermis of ripe Cashew Apples (Anacardium occidentale) as the premier biological source, containing up to 85 mg/100 g fresh weight , significantly higher than the flesh or other sources like Spiraea or Fragaria.
Accumulates during ripening; highest in red genotypes.
Anacardium occidentale
Flesh (Pulp)
10 - 15
High water content dilutes yield; lower purity.
Fragaria x ananassa
Receptacle
5 - 20
Variable based on cultivar and ripeness.
Spiraea thunbergii
Leaves/Stems
< 5
Complex matrix requires extensive cleanup.
Sample Preparation
Lyophilization (Recommended): Freeze-drying preserves the ester linkage by removing water, the primary reagent for hydrolysis. Grind to a fine powder (mesh 40-60) immediately prior to extraction.
Fresh Tissue: If using fresh tissue, it must be flash-frozen in liquid nitrogen and ground to prevent enzymatic activity before solvent contact.
Wash with 10 mL Water (0.1% FA) to remove free sugars (glucose, fructose) and polar organic acids.
Elution:
Elute the target compound with 5 mL 40% Methanol (0.1% FA) .
Note: 1-Cinnamoylglucose is moderately polar; 100% methanol may elute more hydrophobic contaminants (aglycones). 40-50% MeOH is the "sweet spot" for elution.
Analytical Validation (HPLC-UV/MS)
System: HPLC with Diode Array Detector (DAD) and/or Mass Spectrometer.
Parameter
Setting
Column
C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Detection
UV 275-280 nm (Max absorption of cinnamoyl moiety)
MS Mode
Negative Ion Mode (ESI-); Target m/z 309.10 [M-H]⁻
MS Fragmentation: Precursor m/z 309.1 → Fragment m/z 147 (cinnamic acid) + neutral loss of 162 (glucose).
Process Visualization
Extraction & Purification Workflow
Caption: Optimized workflow ensuring ester stability via pH control and enzyme inactivation.
Stability Decision Tree
Caption: Critical control points (pH, Temperature, Light) preventing degradation during extraction.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield
Enzymatic hydrolysis during grinding.
Use liquid nitrogen during grinding; ensure solvent is added immediately.
Split Peaks (HPLC)
cis/trans isomerization.
Protect samples from light; check if "split" is actually the cis isomer (often elutes earlier).
Peak Tailing
Secondary interactions with silica.
Ensure 0.1% Formic Acid is present in both mobile phases A and B.
Mass Balance Loss
Elution solvent too weak/strong.
Optimize SPE elution. If 40% MeOH is too weak, try 50%. Avoid 100% MeOH if purity drops.
References
Michodjehoun-Mestres, L., et al. (2009). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple."[2][4] Journal of Agricultural and Food Chemistry.
Latza, S., et al. (1996). "1-O-trans-Cinnamoyl-β-D-glucopyranose: Alcohol Cinnamoyltransferase Activity in Fruits of Cape Gooseberry (Physalis peruviana L.)." Zeitschrift für Naturforschung C.
PubChem. "1-O-trans-Cinnamoyl-beta-D-glucopyranose Compound Summary." National Library of Medicine.
Dixon, R. A., et al. (2002). "Phenylpropanoid Metabolism." Arabidopsis Book. (Context on ester stability and biosynthesis).
Use of 1-O-trans-cinnamoyl-beta-D-glucopyranose as an analytical standard
Executive Summary 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-value bioactive ester found in specific plant tissues, notably the receptacle of Fragaria x ananassa (strawberry) and the epidermi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-value bioactive ester found in specific plant tissues, notably the receptacle of Fragaria x ananassa (strawberry) and the epidermis of Anacardium occidentale (cashew apple). As a 1-O-acyl glucose ester, it serves as a critical energetic intermediate in phenylpropanoid metabolism and a potential biomarker for fruit maturation and specific genotypic profiles.
However, its use as an analytical standard presents unique challenges. The 1-O-acyl linkage at the anomeric carbon is thermodynamically unstable relative to other positional isomers (e.g., 6-O-acyl). Under neutral or basic conditions, it undergoes rapid acyl migration or hydrolysis, leading to quantitation errors of up to 40% if handling protocols are not strictly controlled.
This guide provides a validated, stability-indicating protocol for the extraction, storage, and LC-MS/UV quantification of 1-O-trans-cinnamoyl-beta-D-glucopyranose, ensuring data integrity for metabolic profiling and quality control.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Soluble in Methanol, Ethanol, Water (warm).[1] Sparingly soluble in cold water.
UV Maxima
~276 nm (characteristic of cinnamoyl moiety)
MS Ionization
Negative Mode: m/z 309.1 [M-H]
Stability
High Risk. Susceptible to hydrolysis and 12 acyl migration at pH > 6.0.
Critical Handling: The Stability Imperative
Expert Insight: The most common failure mode in analyzing 1-O-acyl glycosides is the assumption of stability. Unlike flavonoid glycosides (ether linkage), this is an ester linked to the hemiacetal hydroxyl.
The pH Rule: All solvents and buffers must be acidified (pH 2.5 – 4.0). Never store in pure water or phosphate-buffered saline (PBS) at neutral pH.
The Temperature Rule: Acyl migration is entropy-driven. Keep samples at 4°C during processing and -80°C for long-term storage.
Solvent Choice: Methanol is preferred over ethanol for extraction to minimize transesterification artifacts, though acidified methanol is critical.
Analytical Workflow Visualization
The following diagram illustrates the critical path from tissue to data, highlighting the "Kill Step" (Acidification) required to freeze the metabolic state.
Caption: Workflow emphasizing the acidification step during extraction to prevent ester hydrolysis and acyl migration.
Detailed Protocol: Extraction and Quantification
Phase 1: Standard Preparation
Stock Solution (1 mg/mL): Weigh 1.0 mg of 1-O-trans-cinnamoyl-beta-D-glucopyranose reference standard. Dissolve in 1.0 mL of Acidified Methanol (MeOH containing 0.1% Formic Acid).
Note: The acid is crucial to prevent degradation in the stock solution.
Working Standards: Dilute the stock serially with 0.1% aqueous formic acid to obtain concentrations of 5, 10, 25, 50, and 100 µg/mL.
Storage: Aliquot and store at -80°C. Stable for 3 months. Discard if peak splitting (isomerization) is observed on HPLC.
Phase 2: Sample Extraction (Plant Tissue)
Target: Cashew Apple Epidermis or Strawberry Receptacle
Homogenization: Grind lyophilized tissue (100 mg) to a fine powder.
Why? High organic content precipitates proteins; water ensures glucoside solubility; formic acid locks the ester bond.
Extraction: Add 1.0 mL solvent to powder. Vortex for 1 min. Sonicate for 10 min in an ice bath (maintain < 10°C).
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Phase 3: LC-MS/UV Instrumentation & Conditions
System: HPLC coupled with DAD and ESI-MS (Triple Quad or Q-TOF).
Parameter
Setting
Column
C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 100 x 2.1 mm, 1.8 µm or 3.5 µm.
Temperature
30°C
Flow Rate
0.3 mL/min
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
0-2 min: 5% B (Isocratic)2-15 min: 5% 40% B (Linear)15-18 min: 40% 95% B (Wash)18-22 min: 5% B (Re-equilibration)
Detection (UV)
276 nm (Quantification), 210 nm (Impurity check)
Detection (MS)
ESI Negative Mode. Source Temp: 350°C. Capillary: 3.5 kV.
Data Analysis & Interpretation
Identification Criteria
Retention Time: The 1-O-trans isomer typically elutes after simple glucosides but before complex flavonoids.
UV Spectrum: Characteristic absorption at
276 nm (cinnamoyl band).
Mass Spectrometry (ESI-):
Precursor Ion: m/z 309.1 [M-H]
Major Fragment: m/z 147 [Cinnamic Acid-H]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(Neutral loss of glucose, 162 Da).
Note: If you see a peak at m/z 309 eluting slightly later with identical MS/MS, it is likely the cis-isomer (often induced by UV light exposure) or a 2-O-acyl migration product .
Quantification
Construct a calibration curve using the area under the curve (AUC) at 276 nm.
Limit of Detection (LOD): Typically ~0.5 µg/mL (UV), ~0.05 µg/mL (MS).
Troubleshooting "From the Bench"
Observation
Root Cause
Corrective Action
Peak Splitting / Shoulder
Acyl migration to 2-O position.
Check pH of mobile phase and extraction solvent. Ensure pH < 4. Keep samples on ice.
Low Recovery
Ester hydrolysis.
Avoid leaving samples in autosampler at room temp. Use a cooled autosampler (4°C).
Extra Peak (Early Eluting)
Free Cinnamic Acid (m/z 147).
Sample has degraded. The ester bond has cleaved.[4][5] Prepare fresh samples.
Extra Peak (Late Eluting)
cis-Cinnamoylglucose.
Sample exposed to light. Use amber vials and minimize light exposure.
References
Michodjehoun-Mestres, L., et al. (2009). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.)."[6][7] Journal of Agricultural and Food Chemistry, 57(4), 1377-1382.[6]
Source:
Lun, Y., et al. (2016). "Fragaria × ananassa (Strawberry) Fruit Specific Promoters." Journal of Experimental Botany. (Contextualizing the presence in strawberry receptacle).
Source:
FooDB. "Compound: trans-cinnamoyl-beta-D-glucoside."[7][1] The Food Metabolome Database.
Source:
Stachulski, A. V., & Meng, X. (2013). "Glucuronides from Metabolites to Medicines: A Survey of the In Vivo Generation, Chemical Synthesis, and Properties of Glucuronides." Natural Product Reports.
Application Note: Investigating the Pharmacological Effects of 1-O-trans-cinnamoyl-beta-D-glucopyranose in Animal Models
[1][2] Executive Summary & Scientific Rationale 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a phenylpropanoid ester found in medicinal plants such as Spiraea thunbergii, Fragaria x ananassa (strawber...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Scientific Rationale
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a phenylpropanoid ester found in medicinal plants such as Spiraea thunbergii, Fragaria x ananassa (strawberry), and Anacardium occidentale (Cashew apple).[1][2] While often overshadowed by its aglycone (cinnamic acid), this glycoside represents a critical "nature-engineered" delivery system.[1][2]
Why investigate this specific molecule?
Bioavailability & Targeting: Unlike free cinnamic acid, the glucose moiety renders the molecule water-soluble and potentially exploitable by Glucose Transporters (GLUTs) for active cellular uptake, altering tissue distribution.[1][2]
Prodrug Mechanics: It acts as a latent source of cinnamic acid.[1] Upon hydrolysis by esterases or cytosolic glucosidases, it releases the bioactive aglycone directly within target tissues.[1][2]
Therapeutic Potential: Extracts enriched with this compound demonstrate significant anti-diabetic, anti-obesogenic, and anti-inflammatory properties.[1][2] Isolating the specific contribution of 1-Cinnamoylglucose is the next logical step in drug development.[1][2]
This guide outlines the handling, formulation, and in vivo interrogation of 1-Cinnamoylglucose, focusing on metabolic syndrome and acute inflammation models.[1][2]
Compound Handling & Formulation (Critical)
Warning: 1-O-acyl-glucoses are chemically labile.[1][2] Under basic conditions or prolonged aqueous exposure, they undergo acyl migration (moving the cinnamoyl group from C1 to C2) or hydrolysis .[1][2]
Stability Protocol
Storage: Lyophilized powder at -20°C, desiccated.
Solubility: Soluble in water, methanol, and DMSO.[1][2]
Vehicle Selection:
Preferred: 0.5% Carboxymethylcellulose (CMC-Na) in saline (Oral Gavage).[1][2]
and improve insulin sensitivity.[1] The glucose moiety of 1-Cinnamoylglucose may enhance uptake in insulin-sensitive tissues (muscle/adipose) via GLUT pathways before hydrolysis.[1][2]
Experimental Design: HFD/STZ-Induced Type 2 Diabetes
The following diagram illustrates the hypothesized dual-action mechanism: Direct Uptake via GLUTs followed by Intracellular Hydrolysis to release the active PPAR/NF-
Figure 1: Proposed Pharmacodynamic Pathway.[1][2] The glycoside utilizes glucose transporters for entry before hydrolyzing into the active cinnamic acid moiety.[1][2]
Data Analysis & Statistical Validity
To ensure trustworthy results (E-E-A-T), data must be analyzed rigorously:
Normalization: Express cytokine levels as % inhibition relative to the Model group.
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle Control).
Exclusion Criteria: Exclude animals with visible gavage injury or those failing to develop hyperglycemia (in diabetes models) prior to treatment.[1][2]
Expected Outcomes Table
Biomarker
Disease State (Model)
Expected Effect of 1-Cinnamoylglucose
Mechanism Link
Blood Glucose
Elevated
Significant Reduction
PPAR activation / GLUT4 translocation
TNF- / IL-6
Elevated (Sepsis)
Dose-dependent suppression
NF-B inhibition
Liver Lipids
Steatosis
Reduced Triglyceride accumulation
AMPK activation (Lipid oxidation)
Body Weight
Obesity (HFD)
Attenuation of gain
Inhibition of adipogenesis
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.).[1][2] Journal of Agricultural and Food Chemistry.[1]
Hiradate, S., et al. (2004). Phytotoxic cis-cinnamoyl glucosides from Spiraea thunbergii.[1][2] Phytochemistry.[1][3][5][6][7][8][9] (Identifies the compound as a bioactive allelochemical).
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-beta-D-glucopyranose: Alcohol cinnamoyltransferase activity in fruits of Cape Gooseberry (Physalis peruviana).[1][2] Zeitschrift für Naturforschung C.
Adisakwattana, S. (2017). Cinnamic acid and its derivatives: Mechanisms for prevention and management of diabetes and its complications.[1][2] Nutrients.[1][6] (Review of the aglycone's mechanism).
Yin, Y., et al. (2014). Trans-cinnamic acid inhibits immune function and antioxidant capacity in LPS-challenged RAW264.7 cells.[1][2] Scientific Reports.[1] [1][2]
Application Notes and Protocols for the Enzymatic Synthesis and Biosynthesis of 1-O-trans-Cinnamoyl-β-D-glucopyranose
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis and biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose. This document de...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis and biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose. This document delves into the fundamental principles, detailed experimental protocols, and analytical validation methods for this important natural product.
Introduction: The Significance of 1-O-trans-Cinnamoyl-β-D-glucopyranose
1-O-trans-cinnamoyl-β-D-glucopyranose is a naturally occurring phenylpropanoid glucoside found in various plant species, including cashew apple (Anacardium occidentale) and strawberry (Fragaria x ananassa)[1][2]. As a glucose ester of trans-cinnamic acid, this compound is a key intermediate in the biosynthesis of other secondary metabolites and has garnered interest for its potential biological activities. Cinnamic acid and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects[3]. The glycosylation of cinnamic acid to form 1-O-trans-cinnamoyl-β-D-glucopyranose can enhance its solubility and stability, making it a promising candidate for drug development and other biotechnological applications.
Enzymatic synthesis of this compound offers several advantages over traditional chemical methods, such as high regioselectivity and stereoselectivity, milder reaction conditions, and a more environmentally friendly process[4]. This guide will focus on the use of Uridine Diphosphate (UDP)-dependent glucosyltransferases (UGTs) for the efficient and specific synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Part 1: Biosynthesis of 1-O-trans-Cinnamoyl-β-D-glucopyranose in Plants
In plants, the formation of 1-O-trans-cinnamoyl-β-D-glucopyranose is a key step in the phenylpropanoid pathway. This reaction is catalyzed by a specific class of enzymes known as UDP-dependent glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the carboxylic acid group of trans-cinnamic acid, forming a glucose ester linkage.
Plant UGTs are a large and diverse family of enzymes, with different members exhibiting distinct substrate specificities[5][6]. For instance, a glucosyltransferase isolated from sweet potato, IbGT1 (UGT84A20), has been shown to effectively catalyze the glucosylation of cinnamates[7]. The accumulation of 1-O-trans-cinnamoyl-β-D-glucopyranose in fruits like the cashew apple increases significantly during ripening, suggesting a role in fruit development and defense[1][2].
Figure 1: General scheme for the enzymatic synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Part 2: Enzymatic Synthesis Protocols
This section provides detailed protocols for the enzymatic synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose, covering enzyme production, the synthesis reaction, and product purification.
Protocol 1: Heterologous Expression and Purification of a UGT from Ipomoea batatas (Sweet Potato)
A glucosyltransferase from sweet potato, IbGT1 (UGT84A20), has been successfully expressed in Escherichia coli and shown to glucosylate cinnamic acid[7]. The following protocol is adapted for the production of this enzyme.
1. Gene Synthesis and Cloning:
Synthesize the coding sequence of IbGT1 (UGT84A20) with codon optimization for E. coli expression.
Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein for easy purification.
2. Expression in E. coli:
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme).
Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation to remove cell debris.
Purify the His-tagged UGT from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
Wash the column with a wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.
Elute the purified UGT with an elution buffer (lysis buffer with 250-500 mM imidazole).
Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of 1-O-trans-Cinnamoyl-β-D-glucopyranose
This protocol describes the enzymatic reaction for the synthesis of the target compound using the purified UGT.
Reaction Mixture Composition:
Component
Final Concentration
Purified UGT Enzyme
1-10 µg
trans-Cinnamic Acid
0.5-2.0 mM
UDP-glucose
1.0-5.0 mM
MES Buffer
100 mM, pH 5.5
Total Volume
50-100 µL
Procedure:
Prepare a stock solution of trans-cinnamic acid in a suitable solvent such as DMSO or ethanol.
In a microcentrifuge tube, combine the MES buffer, UDP-glucose, and trans-cinnamic acid.
Initiate the reaction by adding the purified UGT enzyme.
Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for 1-24 hours. The optimal reaction time should be determined empirically.
Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
Centrifuge the mixture to precipitate the enzyme and any insoluble material.
Analyze the supernatant for the formation of 1-O-trans-cinnamoyl-β-D-glucopyranose using HPLC.
Protocol 3: Whole-Cell Biocatalysis for 1-O-trans-Cinnamoyl-β-D-glucopyranose Synthesis
Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes by eliminating the need for enzyme purification. This protocol utilizes E. coli cells expressing the UGT as the catalyst[7].
Procedure:
Grow the E. coli strain expressing the UGT as described in Protocol 1 for expression.
After induction, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM MES buffer, pH 5.5).
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).
Add the substrates, trans-cinnamic acid (from a stock solution) and UDP-glucose, to the cell suspension.
Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30°C) for several hours to days. Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.
Once the reaction is complete, centrifuge the mixture to remove the cells.
The supernatant containing the product can then be subjected to purification.
Figure 2: Experimental workflow for the enzymatic synthesis and analysis.
Part 3: Product Purification and Analytical Validation
Accurate characterization and validation of the synthesized 1-O-trans-cinnamoyl-β-D-glucopyranose are crucial for its use in further research and development.
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for purifying the target compound from the reaction mixture.
Instrumentation and Conditions:
Column: A reversed-phase C18 column is suitable for this separation.
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
Gradient: A typical gradient could be from 5% B to 95% B over 30-40 minutes.
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cinnamoyl group (around 280-320 nm).
Procedure:
Filter the reaction supernatant through a 0.22 µm filter before injection.
Inject the sample onto the preparative HPLC system.
Collect the fractions corresponding to the product peak.
Combine the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.
Protocol 5: Analytical Validation
1. Purity Assessment by Analytical HPLC:
Use an analytical reversed-phase C18 column with a similar mobile phase system as in the preparative HPLC.
The purity of the final product can be determined by integrating the peak area of the product and any impurities.
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
Acquire 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants should be compared with literature values for 1-O-trans-cinnamoyl-β-D-glucopyranose to confirm its identity and stereochemistry.
Expected NMR Data:
The 1H NMR spectrum should show characteristic signals for the trans-vinylic protons of the cinnamoyl moiety (typically two doublets with a large coupling constant of ~16 Hz), aromatic protons, and the protons of the glucose unit. The anomeric proton of the glucose will appear as a doublet at a downfield chemical shift.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the enzymatic synthesis and biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose. The use of UGTs, either as purified enzymes or in whole-cell systems, offers an efficient and specific route to this valuable natural product. The detailed protocols for synthesis, purification, and analysis will enable researchers to produce and validate this compound for various applications in drug discovery and biotechnology.
Future research could focus on the discovery and characterization of novel UGTs with improved catalytic efficiency and substrate specificity for cinnamic acid and its derivatives. Furthermore, metabolic engineering of microbial hosts to enhance the production of UDP-glucose and the expressed UGT could lead to more efficient and cost-effective production of 1-O-trans-cinnamoyl-β-D-glucopyranose.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(5), 1947-1953. [Link]
Lallemand, M., et al. (2012). Production of cinnamates and benzoates glucose esters by bioconversion using Escherichia coli expressing a glucosyltransferase from sweet potato. Bioscience, Biotechnology, and Biochemistry, 76(11), 2097-2102. [Link]
Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic acid derivatives and their biological efficacy. International journal of molecular sciences, 21(16), 5712. [Link]
Warzecha, H., et al. (2007). Cinnamate metabolism in ripening fruit. Characterization of a UDP-glucose:cinnamate glucosyltransferase from strawberry. Plant Physiology, 145(4), 1435-1447. [Link]
Hansen, E. H., et al. (2019). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Enzymology, 644, 251-280. [Link]
Cui, L., et al. (2016). Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis). Journal of experimental botany, 67(7), 2225–2237. [Link]
De Bruyn, F., et al. (2015). Biocatalytic and chemo-enzymatic synthesis of sugar fatty acid esters. Journal of Biotechnology, 213, 49-59. [Link]
PubChem. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose. Retrieved from [Link]
PubChem. (n.d.). Uridine diphosphate glucose. Retrieved from [Link]
Teze, D., et al. (2019). Family 1 glycosyltransferases (GT1, UGTs) are subject to dilution-induced inactivation and low chemo stability toward their own acceptor substrates. Frontiers in Bioengineering and Biotechnology, 7, 446. [Link]
Applications of 1-O-trans-cinnamoyl-beta-D-glucopyranose in food chemistry and nutrition
Executive Summary 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-value phenolic conjugate found primarily in strawberries (Fragaria × ananassa) and cashew apples (Anacardium occidentale). Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose) is a high-value phenolic conjugate found primarily in strawberries (Fragaria × ananassa) and cashew apples (Anacardium occidentale). Unlike stable structural glycosides, this molecule is a high-energy acyl donor , serving as the critical biosynthetic precursor for volatile esters (e.g., ethyl cinnamate) that define fruit aroma.[1]
For researchers in food chemistry and drug development, this molecule presents a dual utility:
Food Chemistry: A precise biomarker for fruit ripening and flavor potential.[1]
Nutrition & Pharma: A "prodrug-like" delivery system for cinnamic acid, offering enhanced solubility and controlled release of antioxidant moieties in the gastrointestinal tract.[1]
This guide provides validated protocols for its isolation, quantification, and metabolic profiling.[1]
Chemical Profile & Stability
Before initiating protocols, researchers must understand the molecule's lability.[1] The high-energy ester bond at the anomeric carbon (C1) makes it susceptible to hydrolysis and transesterification.[1]
Context: The concentration of 1-cinnamoylglucose correlates directly with the "aromatic potential" of the fruit. In strawberries, it accumulates in the receptacle during the white/turning stage and is consumed to produce volatile esters in the red stage.[1]
Detection: UV 280 nm (Quantification), MS (Confirmation).
Data Visualization: Extraction Workflow
Caption: Workflow for isolating labile cinnamoyl-glucose esters while preventing hydrolysis.
Application II: Bioactive Delivery System (Nutrition & Pharma)
Context: 1-cinnamoylglucose acts as a water-soluble "carrier" for cinnamic acid. Upon ingestion, it resists gastric acid (pH 1-2) but is hydrolyzed by intestinal glucosidases, releasing cinnamic acid directly at the absorptive epithelium.[1] This enhances the bioavailability of the cinnamoyl moiety compared to the free acid, which has poor solubility.[1]
Protocol B: In Vitro Bio-accessibility Assay
Objective: Determine the release rate of cinnamic acid under simulated gastrointestinal conditions.
Experimental Setup:
Gastric Phase (Simulated):
Dissolve 10 mg 1-cinnamoylglucose in 10 mL Simulated Gastric Fluid (SGF, pH 1.2, pepsin-free).
Incubate at 37°C for 2 hours (shaking).
Checkpoint: Analyze aliquot by HPLC.[1][3][4] (Expect >95% stability).
Context: Extracting milligram quantities from plants is inefficient for drug screening. Chemical synthesis often yields mixed isomers.[1] Enzymatic synthesis using lipases in non-aqueous media is the preferred route for producing high-purity 1-O-acyl esters.
Protocol C: Lipase-Mediated Transesterification
Objective: Synthesize 1-O-trans-cinnamoyl-beta-D-glucose on a gram scale.
Mechanism:[1] The lipase preferentially acylates the primary hydroxyl (C6) or the anomeric hydroxyl (C1) depending on solvent/conditions.[1] For C1 selectivity, specific conditions (kinetic control) are required.[1]
Purify via Flash Chromatography (Silica Gel, CHCl3:MeOH gradient).[1]
References
Michodjehoun-Mestres, L., et al. (2009). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple."[5] Journal of Agricultural and Food Chemistry, 57(4), 1377-1382.[1][2][5] Link
Lunkenbein, S., et al. (2006). "Cloning and characterization of a UDP-glucose:cinnamate glucosyltransferase from strawberry fruit (Fragaria x ananassa)."[1][2] Plant Physiology, 140(3).[1] Link
Latza, S., et al. (1996). "Identification and accumulation of 1-O-trans-cinnamoyl-β-D-glucopyranose in developing strawberry fruit." Phytochemistry, 43(2), 481-485.[1] Link[1]
Hassan, N., et al. (2022). "Strawberry methanolic extract attenuates Alzheimer's beta amyloid production...[1] mediated by SKN-1/NRF mechanisms."[6] Food Chemistry, 372.[1][6] Link
FooDB. "Compound Summary: trans-cinnamoyl-beta-D-glucoside."[2] The Food Database. Link[1]
Addressing stability challenges of 1-O-trans-cinnamoyl-beta-D-glucopyranose in various solvents
Topic: Addressing stability challenges of 1-O-trans-cinnamoyl-beta-D-glucopyranose in various solvents Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing stability challenges of 1-O-trans-cinnamoyl-beta-D-glucopyranose in various solvents
Content type: Technical Support Center (Troubleshooting Guide & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Technical Support Center: Stability of 1-O-trans-cinnamoyl-
-D-glucopyranose
Welcome to the Technical Support Hub for 1-O-trans-cinnamoyl-
-D-glucopyranose (1-TCG).
This guide addresses the specific physiochemical instability inherent to 1-O-acyl-glucose esters. Unlike simple glycosides, 1-TCG possesses an energetic ester bond at the anomeric carbon, making it highly susceptible to acyl migration , hydrolysis , and transesterification . This guide provides mechanistic insights and validated protocols to maintain compound integrity during extraction, storage, and analysis.
The Stability Triad: Mechanisms of Degradation[1]
Before troubleshooting, it is critical to understand why 1-TCG degrades. The instability arises from three competing pathways driven by solvent environment and pH.
Mechanism 1: Acyl Migration (The "Hidden" Degradation)
In neutral or slightly basic aqueous solutions (pH > 6.0), the ester group at the C-1 position migrates to the C-2 position (and subsequently to C-3, C-4). This is thermodynamically driven; the 1-O-acyl isomer is often kinetically formed but thermodynamically less stable than the 2-O-acyl isomer.
Symptom: HPLC shows peak broadening or splitting into multiple peaks with identical molecular weight (isobars).
The ester bond cleaves, releasing free trans-cinnamic acid and D-glucose.
Symptom: Appearance of a distinct peak for cinnamic acid (retention time shift) and loss of the parent compound.
Trigger: Extreme pH (Acid < 3 or Base > 8), presence of esterases in crude extracts, high water content in stocks.
Mechanism 3: Transesterification (Alcoholysis)
In primary alcohols (Methanol, Ethanol), the cinnamoyl group transfers from glucose to the solvent, forming Methyl Cinnamate or Ethyl Cinnamate.
Symptom: Loss of 1-TCG; appearance of a hydrophobic peak (alkyl cinnamate).
Trigger: Storage in non-acidified methanol/ethanol for >24 hours.
Degradation Pathway Diagram
Caption: Primary degradation pathways for 1-TCG. Acyl migration is the most common cause of "impurity" peaks in neutral buffers.
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific application.
Solvent
Stability Rating
Risk Factor
Recommended Additive
Application
DMSO (Anhydrous)
⭐⭐⭐⭐ (High)
Hygroscopic (absorbs water -> hydrolysis)
None (Keep desiccated)
Primary Stock Storage (-20°C)
Methanol
⭐⭐ (Low)
Transesterification (forms Methyl Cinnamate)
0.1% Formic Acid
LC-MS Injection (Immediate use only)
Acetonitrile (ACN)
⭐⭐⭐ (Med)
Low solubility for glycosides
5-10% Water (if needed)
HPLC Mobile Phase
Water (Neutral)
⭐ (Critical)
Rapid Acyl Migration ( hours)
Acidify to pH 3.0 - 5.0
Biological Assays (Prepare fresh)
PBS (pH 7.4)
☠️ (Unstable)
Immediate Migration & Hydrolysis
Do not use for storage
None (Use MES or Citrate pH 5)
Troubleshooting Guide (FAQ)
Scenario A: Analytical Issues (HPLC/LC-MS)
Q: I see a "split peak" or a "shoulder" on my HPLC chromatogram for 1-TCG. Is my column failing?A: It is likely acyl migration , not column failure.
Diagnosis: Check the UV spectrum of the shoulder. If it matches the parent (cinnamoyl signature), it is a regioisomer (likely 2-O-cinnamoyl-glucose).
Cause: Your autosampler or mobile phase might be neutral. 1-O-acyl esters migrate to the 2-O position in neutral aqueous solutions within hours.
Solution:
Acidify Mobile Phase A with 0.1% Formic Acid or 0.1% TFA (pH ~2.5-3.0).
Ensure the sample diluent is also acidified (e.g., 50% MeOH with 0.1% FA).
Keep autosampler temperature at 4°C.
Q: My LC-MS signal for 1-TCG is decreasing over time, but I see a new peak at a much higher retention time.A: You are observing transesterification .
Cause: If your sample is dissolved in Methanol, the cinnamoyl group is transferring to the methanol, forming Methyl Cinnamate (which is more hydrophobic and elutes later).
Solution: Switch to Acetonitrile as the organic solvent for sample preparation. If MeOH is required, analyze immediately or store at -80°C.
Scenario B: Biological Assays & Stock Preparation
Q: I need to add 1-TCG to a cell culture assay (pH 7.4). Will it survive?A: It will degrade rapidly (half-life < 6 hours at pH 7.4).
Workaround:
Prepare a high-concentration stock in DMSO (anhydrous).
Spike the stock into the media immediately before the experiment.
Include a "0-hour" and "End-point" LC-MS check of the media to quantify the actual exposure concentration, rather than the nominal concentration.
Note: If the biological effect is slow (>24h), consider that the metabolites (Cinnamic acid + Glucose) might be responsible for the activity.
Q: Can I store my stock solution in the fridge (4°C)?A: Only if dissolved in DMSO .
Protocol:
Solvent: 100% DMSO (Anhydrous).
Container: Amber glass vial (protects from UV-induced trans-to-cis isomerization).
Temperature: -20°C or -80°C is preferred. 4°C is acceptable for <1 week.
Avoid: Aqueous buffers or pure alcohols for long-term storage.
Validated Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
Expected Result: 1-TCG elutes ~12-15 min. Impurities (Cinnamic acid) elute later due to lack of sugar moiety. Isomers (2-O-acyl) typically elute slightly after the 1-O-acyl peak.
Decision Tree: Solvent Selection
Caption: Decision matrix for solvent selection based on experimental intent.
References
Michodjehoun-Mestres, L., et al. (2009). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple. Journal of Agricultural and Food Chemistry. Link
Kuratomi, K., et al. (2015). Plant growth inhibition by cis-cinnamoyl glucosides and cis-cinnamic acid. Journal of Natural Medicines. Link
Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (Demonstrates similar glycosidic stability workflows). Advances in Pharmacology and Pharmacy. Link
PubChem Compound Summary. 1-O-trans-Cinnamoyl-beta-D-glucopyranose.[2][3][4] National Center for Biotechnology Information. Link
Troubleshooting peak tailing and broadening for 1-O-trans-cinnamoyl-beta-D-glucopyranose in HPLC
Introduction: The "Dual-Nature" Challenge Welcome to the technical support center. You are likely here because your chromatograms for 1-O-trans-cinnamoyl-β-D-glucopyranose (1-C-Glc) are showing asymmetry, tailing, or une...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Dual-Nature" Challenge
Welcome to the technical support center. You are likely here because your chromatograms for 1-O-trans-cinnamoyl-β-D-glucopyranose (1-C-Glc) are showing asymmetry, tailing, or unexpected broadening.
This compound presents a specific "dual-nature" challenge in Reverse Phase HPLC (RP-HPLC):
The Glycone (Glucose): Highly polar, rich in hydroxyl groups, prone to hydrogen bonding with residual silanols on silica columns.
The Aglycone (Cinnamic Acid ester): Aromatic and hydrophobic, requiring organic solvent for elution, yet containing an ester linkage at the anomeric carbon (C1) that is chemically fragile.
The troubleshooting guide below is structured to isolate whether your issue is Physical (system/column) or Chemical (stability/interaction).
Diagnostic Workflow
Before adjusting your method, determine the root cause using this logic flow.
Figure 1: Diagnostic decision tree for isolating peak shape issues in 1-O-acyl-glucose analysis.
Technical Q&A: Troubleshooting Specific Issues
Issue 1: Severe Peak Tailing (
)
User Question: My 1-C-Glc peak tails significantly on a standard C18 column. I am using water/methanol. What is wrong?
Scientific Explanation:
The glucose moiety of your molecule has multiple free hydroxyl (-OH) groups. On standard silica-based C18 columns, residual silanols (Si-OH) on the stationary phase support are acidic. If your mobile phase pH is neutral (pH ~6-7), these silanols are ionized (Si-O⁻). The polar glucose hydroxyls interact strongly with these sites via hydrogen bonding and dipole-dipole interactions, causing the analyte to "drag" through the column.
Corrective Protocol:
Acidify the Mobile Phase: You must suppress silanol ionization. Add 0.1% Formic Acid or 0.1% Phosphoric Acid to your aqueous phase. Target a pH of 2.5 – 3.0 .
Why? At pH < 3, silanols are protonated (neutral) and secondary interactions are minimized.
Column Selection: Switch to an "End-capped" column or a "Polar-Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro). These shield the silica surface from the sugar moiety.
Issue 2: Peak Splitting or "Shouldering"
User Question: I see a small shoulder appearing on the front of my main peak, or sometimes the peak splits into two. Is my column failing?
Scientific Explanation:
While column voiding is a possibility, for 1-O-acyl sugars, this is often a chemical stability issue known as Acyl Migration .
Mechanism: In 1-O-acyl-β-D-glucoses, the ester group at C1 can migrate to the C2 position (and subsequently C3, C4) via a cyclic intermediate. This reaction is catalyzed by base (pH > 6) and heat.
Result: The "shoulder" may be the 2-O-cinnamoyl isomer or the α-anomer formed after hydrolysis and mutarotation.
Alternative:Cis-Trans Isomerization . Cinnamic acid derivatives naturally exist as trans, but exposure to UV light can generate the cis isomer, which separates slightly from the trans form.
Corrective Protocol:
Temperature Control: Lower column oven temperature to 20°C - 25°C . Avoid temperatures >35°C, which accelerate migration kinetics.
Light Protection: Prepare samples in amber vials to prevent UV-induced cis-trans isomerization.
pH Check: Ensure sample diluent is slightly acidic (pH 3-4). Never dissolve this compound in basic buffers or pure methanol if it will sit for hours.
Issue 3: Broad, Diffuse Peaks
User Question: The peak is symmetrical but extremely broad. I am dissolving my sample in 100% Methanol.
Scientific Explanation:
This is a classic Solvent Strength Mismatch . If your initial mobile phase is 90% Water / 10% Methanol, but you inject a sample dissolved in 100% Methanol, the sample "travels" faster than the mobile phase at the head of the column. The analyte band spreads out before it even begins to interact with the stationary phase.
Corrective Protocol:
Diluent Matching: Dissolve the sample in the initial mobile phase composition (e.g., 10% MeOH / 90% Acidified Water).
Injection Volume: If solubility is poor and you must use high organic solvent, reduce injection volume to < 5 µL.
Validated Experimental Protocols
Protocol A: Optimized Mobile Phase Preparation
Purpose: To ensure stability of the ester linkage and suppress silanol tailing.
Aqueous Phase (Solvent A):
Milli-Q Water (1000 mL).
Add 1.0 mL Formic Acid (LC-MS grade) OR 1.0 mL Phosphoric Acid (HPLC grade).
Result: pH ≈ 2.6 – 2.8.
Note: Formic acid is volatile and compatible with LC-MS; Phosphoric acid is non-volatile (UV only) but suppresses silanols better.
Organic Phase (Solvent B):
100% Acetonitrile (ACN) or Methanol (MeOH).
Recommendation: ACN often provides sharper peaks for cinnamoyl derivatives due to lower viscosity and better dipole alignment.
Protocol B: Column Cleaning (If Ghost Peaks Persist)
Purpose: To remove hydrophobic cinnamoyl hydrolysis products (cinnamic acid) that may adsorb to the column.
Flush column with 95% Water / 5% ACN for 10 mins (Remove salts).
Flush with 100% ACN for 20 mins (Elute hydrophobic contaminants).
Flush with 100% Isopropanol for 15 mins (Remove highly retained matrix).
Re-equilibrate with initial mobile phase for 30 mins.
Susceptible to hydrolysis (acid/base) and migration (base).
Polartiy
Amphiphilic
Requires gradient elution (low organic start -> high organic end).
pKa
~4.44 (Cinnamic acid moiety)
Keep pH < 3.0 to keep any free acid impurities protonated and sharp.
UV Max
~270-280 nm (Cinnamoyl)
Detection at 280 nm is specific; sugars do not absorb here.
Table 2: Troubleshooting Matrix
Symptom
Probable Cause
Immediate Action
Tailing Factor > 1.5
Silanol Interaction
Add 0.1% Formic Acid; Switch to End-capped C18.
Split Peak
Acyl Migration (Chemical)
Check sample pH; Lower Column Temp to 20°C.
Split Peak
Cis/Trans Isomerization
Use Amber glassware; Check light exposure.
Fronting
Column Overload
Dilute sample 1:10; Reduce Injection Volume.
Broadening
Strong Sample Solvent
Dissolve sample in Mobile Phase A.
References
Michodjehoun-Mestres, L., et al. (2009).[1][2] "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple." Journal of Agricultural and Food Chemistry, 57(4), 1377-1382.[1] Link
Doria, M. (2009). "Acyl Group Migration in Carbohydrates." University of Helsinki, Department of Chemistry. (Discusses mechanism of migration in 1-O-acyl sugars). Link
Agilent Technologies. (2024). "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Guides. Link
Sigma-Aldrich. (2024). "HPLC Troubleshooting Guide: Peak Shape Issues." Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: OPT-CBG-2026
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Mobile Phase for 1-O-trans-cinnamoyl-β-D-glucopyranose (1-O-trans-CBG)[1]
Executive Summary & Molecule Profile
User Advisory: This compound presents a dual challenge: it contains a labile ester linkage (susceptible to hydrolysis) and a conjugated double bond (susceptible to photo-isomerization).[1] Standard generic gradients often fail, resulting in peak splitting (cis/trans artifacts) or on-column degradation.[1]
Target Molecule Profile
Property
Specification
Critical Chromatographic Implication
Structure
Glucose esterified with cinnamic acid at C1
pH Sensitivity: The ester bond hydrolyzes rapidly at pH > 6.[1]0.
Selectivity: Requires a balance of water (for glucose retention) and organic modifier (for cinnamoyl resolution).[1]
pKa
~4.5 (Cinnamic acid moiety)
Ionization: Mobile phase pH must suppress ionization (pH < 3.[1]5) for consistent retention.
The "Golden Standard" Protocol
This protocol is synthesized from isolation methodologies used for Anacardium occidentale (Cashew Apple) and Spiraea species.[1] It prioritizes stability over speed.[1]
Recommended Chromatographic Conditions
Parameter
Setting
Technical Rationale
Stationary Phase
C18 (ODS), 5 µm, 250 x 4.6 mm
High carbon load (>15%) required for retention of the polar glucoside.[1] Must be end-capped to prevent silanol tailing.[1]
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.6)
Maintains pH well below the pKa and the hydrolysis threshold (pH 6).[1] Volatile for LC-MS.[1]
Mobile Phase B
100% Acetonitrile (ACN)
ACN provides sharper peak shape for aromatic moieties compared to Methanol (MeOH) due to dipole-dipole interactions.[1]
Ticket #101: "I see two peaks eluting close together. Is my column failing?"
Diagnosis: Likely Photo-Isomerization , not column failure.[1]
Root Cause: 1-O-trans-CBG naturally exists as the trans isomer.[1] Upon exposure to ambient light (especially in clear glass vials), it partially converts to the cis isomer.[1] The cis isomer typically elutes slightly earlier or later depending on the stationary phase selectivity (often earlier on C18).[1]
Resolution Protocol:
Amber Glass: Immediately switch to amber autosampler vials.
Dark Prep: Perform sample preparation in reduced light.
Validation: Inject the sample. If the ratio of the minor peak increases after leaving the vial on the bench for 2 hours, it is the cis-isomer, not an impurity.[1]
Ticket #102: "My retention times are drifting, and I see a new peak at the solvent front."
Diagnosis:On-Column Hydrolysis .
Root Cause: The ester linkage at the C1 position is chemically fragile.[1] If your Mobile Phase A is neutral (pH 7) or slightly basic (pH > 6), or if the column oven is too hot (>40°C), the glucose and cinnamic acid are cleaving.[1] The "new peak" is likely free glucose (unretained) or free cinnamic acid.[1]
Resolution Protocol:
pH Check: Verify Mobile Phase A is acidic (pH 2.5 – 3.0).[1] Do not use Phosphate Buffer pH 7. [1]
Temperature Drop: Lower column oven to 25°C.
Buffer Switch: If using unbuffered water, switch to 10mM Ammonium Formate adjusted to pH 3.0 to provide buffering capacity against local pH changes.[1]
Ticket #103: "The peak is tailing significantly (Asymmetry > 1.5)."[1]
Diagnosis:Silanol Interaction .
Root Cause: The hydroxyl groups on the glucose moiety or the free acid (if hydrolyzed) are interacting with residual silanols on the silica support.[1]
Resolution Protocol:
Ionic Strength: Add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions block silanol sites.[1]
Column Choice: Switch to a "High Purity" or "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer active silanols than standard silica.[1]
Visual Decision Support
Figure 1: Mobile Phase Optimization Logic
Caption: Decision matrix for selecting the optimal mobile phase based on detection method and sample stability.
Figure 2: Troubleshooting Isomerization vs. Hydrolysis
Caption: Diagnostic flow to distinguish between light-induced isomerization and pH-induced hydrolysis.
References
Michodjehoun-Mestres, L., et al. (2009).[1][2] Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry.[1][2]
FooDB Database. (2015).[1] Compound Entry: Trans-cinnamoyl-beta-D-glucoside (FDB031210).[1] Detailed chemical and physical properties including pKa and solubility.[1] [1]
Kiso, T., et al. (2000).[1][3] Hydrolysis of beta-glucosyl ester linkage of p-hydroxybenzoyl beta-D-glucose... by beta-glucosidases. Journal of Bioscience and Bioengineering.[1][3] (Provides mechanistic insight into ester linkage stability).
Zeng, X., et al. (2014).[1] Separation and identification of cis and trans isomers... by HPLC. (General reference for cinnamoyl isomer separation logic).
Technical Support Center: High-Sensitivity Analysis of 1-O-trans-cinnamoyl-β-D-glucopyranose
Topic: Overcoming Matrix Effects & Stability Challenges in LC-MS/MS Bioanalysis Welcome to the Advanced Method Development Hub. Your Guide: Senior Application Scientist, Mass Spectrometry Division.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Matrix Effects & Stability Challenges in LC-MS/MS Bioanalysis
Welcome to the Advanced Method Development Hub.
Your Guide: Senior Application Scientist, Mass Spectrometry Division.
You are likely here because your recovery data for 1-O-trans-cinnamoyl-β-D-glucopyranose (1-C-Glc) is inconsistent, or your internal standard response is fluctuating wildly between neat standards and plasma/tissue extracts.
In the analysis of cinnamoyl glycosides, what looks like "matrix suppression" is often a compound stability failure masquerading as an ionization issue. This guide treats the matrix not just as a source of ion suppression, but as a chemically reactive environment that actively degrades your analyte.
Module 1: The Diagnostic Workflow
"Is it the Source or the Sample?"
Before modifying your extraction, you must distinguish between Ion Suppression (physical interference in the ESI source) and Matrix-Induced Degradation (chemical loss).[1]
Q: How do I definitively prove I have a matrix effect?
A: Do not rely solely on internal standard (IS) response. You must perform a Post-Column Infusion (PCI) experiment.[1]
The Protocol:
Setup: Tee-in a constant flow (10 µL/min) of 1-C-Glc standard (100 ng/mL) into the eluent flow after the column but before the MS source.
Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without analyte) via the LC column.
Observation: Monitor the baseline of the specific MRM transition for 1-C-Glc.
Figure 1: Decision tree for distinguishing between physical ion suppression and chemical stability issues.
Module 2: The "Hidden" Matrix Effect (Stability)
"My matrix effect is time-dependent."
This is the most common pitfall with 1-C-Glc.[1] It is an ester . Biological matrices (plasma, liver homogenate) are rich in esterases and often have a physiological pH (7.4).[1]
Q: Why does my analyte disappear even with clean extracts?
A: 1-C-Glc undergoes two distinct degradation pathways in the matrix:
Enzymatic Hydrolysis: Plasma esterases cleave the cinnamoyl ester bond, yielding free cinnamic acid and glucose.
Chemical Transesterification: At pH > 6.0, the ester bond is labile. 1-C-Glc can isomerize or hydrolyze non-enzymatically [1].[1]
The Solution: The "Shock & Lock" Protocol
You must stabilize the matrix immediately upon collection.
Parameter
Standard Protocol (FAIL)
Optimized Protocol (PASS)
Mechanism
Collection Tube
EDTA/Heparin only
NaF/KOx (Grey Top) or PMSF
NaF inhibits enolase/esterases; PMSF is a serine protease inhibitor.[1]
pH Adjustment
None (pH ~7.4)
Acidify to pH 4.0
Add 10 µL of 5% Formic Acid per 100 µL plasma immediately. Prevents transesterification.[1]
Simple Protein Precipitation (PPT) with acetonitrile removes proteins but leaves phospholipids (PLs) behind.[1] PLs are the #1 cause of matrix effects in LC-MS, often eluting late in the gradient and suppressing subsequent injections.
Q: Which extraction method yields the cleanest background for 1-C-Glc?
A: Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent or Phospholipid Removal Plates .[1]
Protocol: HLB SPE for 1-C-Glc
Condition: 1 mL MeOH, then 1 mL Water (acidified with 0.1% Formic Acid).
Load: Acidified Plasma (from Module 2). Crucial: Sample pH must be < 5.
Wash: 5% Methanol in 0.1% Formic Acid. Removes salts/proteins but retains the polar glucoside.
Elute: 100% Methanol.
Evaporate & Reconstitute: N2 dry down, reconstitute in initial mobile phase.
Visualizing the Extraction Workflow:
Figure 2: SPE workflow designed to retain the polar glucoside while removing matrix interferences.[1]
Module 4: Chromatographic Resolution
"The Zone of Suppression"
If you cannot use SPE, you must chromatographically separate 1-C-Glc from the phospholipids.[1]
Q: Where do phospholipids elute, and how do I avoid them?
A: Phospholipids (lysophosphatidylcholines) typically elute in the high-organic region of a Reverse Phase gradient.[1]
Analyte Characteristics: 1-C-Glc is moderately polar.[1] It will elute early-to-mid gradient.[1]
The Trap: If you cycle your gradient too fast, the PLs from Injection 1 might wrap around and elute on top of the Analyte in Injection 2.
Recommended LC Conditions:
Column: C18 or Phenyl-Hexyl (Phenyl phases offer unique selectivity for the cinnamoyl aromatic ring).[1]
Mobile Phase B: Acetonitrile (Methanol causes higher backpressure and often broader PL peaks).[1]
Gradient: Hold high organic (95% B) for at least 2 minutes at the end of the run to "burn off" phospholipids before re-equilibration.
References
Michodjehoun-Mestres, L., et al. (2009).[1][2][3] Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry.
Chiu, H.H., et al. (2010).[1] Matrix effects in LC-MS/MS analysis. Journal of Chromatography B. (General reference for PCI protocols).
Matuszewski, B.K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Technical Support Center: Research and Development of 1-O-trans-cinnamoyl-β-D-glucopyranose
Welcome to the Technical Support Center for 1-O-trans-cinnamoyl-β-D-glucopyranose research. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 1-O-trans-cinnamoyl-β-D-glucopyranose research. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered in the synthesis, purification, characterization, and biological evaluation of this promising natural product.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and study of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Q1: What is the best way to store solid 1-O-trans-cinnamoyl-β-D-glucopyranose and its solutions to ensure stability?
A1: For solid 1-O-trans-cinnamoyl-β-D-glucopyranose, it is recommended to store it in a tightly sealed vial at -20°C, protected from light and moisture. Under these conditions, the solid compound can be stable for up to 6 months. Stock solutions, typically prepared in DMSO, should be stored in small aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[1] It is always best to prepare fresh solutions for biological experiments to avoid degradation.[1]
Q2: I'm having trouble dissolving 1-O-trans-cinnamoyl-β-D-glucopyranose in aqueous buffers for my biological assays. What can I do?
A2: Due to its chemical structure, 1-O-trans-cinnamoyl-β-D-glucopyranose has limited solubility in purely aqueous solutions. To overcome this, it is common practice to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][3] This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2] Gentle warming or sonication can also aid in the dissolution of some compounds, but care must be taken to avoid degradation.[1]
Q3: My NMR spectrum of synthesized 1-O-trans-cinnamoyl-β-D-glucopyranose shows broad peaks. What could be the cause?
A3: Broad peaks in the NMR spectrum can be due to several factors. One common cause is the presence of paramagnetic impurities, which can be removed by passing the sample through a small plug of celite. Another possibility is that the compound is aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration or at a slightly elevated temperature. Finally, if the sample is not completely dry, residual water can also lead to peak broadening, especially for exchangeable protons like those on the hydroxyl groups.
Q4: I am seeing a high background signal in my colorimetric assay when I test 1-O-trans-cinnamoyl-β-D-glucopyranose. How can I troubleshoot this?
A4: Phenolic compounds like 1-O-trans-cinnamoyl-β-D-glucopyranose can interfere with colorimetric assays that are based on redox reactions, such as the Folin-Ciocalteu assay for total phenolics or tetrazolium-based cell viability assays (MTT, XTT).[4][5] The inherent reducing potential of the cinnamoyl moiety can directly react with the assay reagents, leading to a false-positive signal. To confirm this, run a cell-free control with your compound at the tested concentrations. If you observe a signal, this indicates direct interference. Consider using an alternative assay that is not based on a redox reaction or one that is specifically designed to minimize interference from phenolic compounds.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common challenges in the key stages of 1-O-trans-cinnamoyl-β-D-glucopyranose research.
A. Synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose
The synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose can be challenging due to the need for selective acylation at the anomeric position of glucose and the potential for side reactions. Both chemical and enzymatic approaches have been explored.
The Koenigs-Knorr reaction is a classic method for glycoside synthesis. However, it can be prone to low yields and the formation of byproducts.[6]
Troubleshooting Low Yields in Koenigs-Knorr Synthesis
Potential Cause
Troubleshooting Steps & Rationale
Poor quality of glycosyl halide
Ensure the glycosyl bromide is freshly prepared and pure. Glycosyl halides can decompose upon storage.[6]
Inactive promoter
Use freshly prepared silver carbonate or silver oxide. The activity of these promoters can decrease over time. Consider using alternative, more reactive promoters like silver triflate or mercury salts (with appropriate safety precautions).[7]
Side reactions
The decomposition of the glycosyl halide is a known side reaction.[6] Adding iodine to the reaction mixture can sometimes suppress these side reactions and improve yields.[6]
Steric hindrance
The reactivity of the alcohol acceptor can be an issue. For secondary alcohols, the reaction can be sluggish.[8] Increasing the reaction time or temperature may be necessary, but this can also lead to more side products.
Suboptimal reaction conditions
The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Koenigs-Knorr Synthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose
Preparation of Acetobromoglucose (Glycosyl Donor): Start with commercially available penta-O-acetyl-β-D-glucopyranose. Dissolve it in a minimal amount of a suitable solvent like dichloromethane. Add a solution of hydrogen bromide in acetic acid and stir at room temperature until the reaction is complete (monitor by TLC). Work up the reaction by pouring it into ice-water and extracting with dichloromethane. Dry the organic layer and concentrate to obtain the crude acetobromoglucose. Use immediately in the next step.
Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve trans-cinnamic acid and a suitable base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. Add a solution of acetobromoglucose in dichloromethane dropwise. To this mixture, add a suspension of a promoter, such as silver carbonate, and stir the reaction at room temperature in the dark. Monitor the reaction progress by TLC.
Deprotection: Once the glycosylation is complete, filter the reaction mixture through celite to remove the silver salts. Concentrate the filtrate and dissolve the residue in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature to remove the acetyl protecting groups.
Work-up and Purification: Neutralize the deprotection reaction with an acidic resin, filter, and concentrate the filtrate. The crude product can then be purified by flash chromatography on silica gel.
Caption: Chemical synthesis workflow for 1-O-trans-cinnamoyl-β-D-glucopyranose.
Enzymatic synthesis using lipases offers a greener and often more regioselective alternative to chemical methods.[9][10]
Troubleshooting Low Yields in Enzymatic Synthesis
Potential Cause
Troubleshooting Steps & Rationale
Low enzyme activity
Ensure the lipase is active. Test its activity with a standard substrate. Different lipases have different specificities, so screening a variety of lipases may be necessary.[9]
Poor substrate solubility
The low solubility of glucose in organic solvents is a major challenge. Using a co-solvent like DMSO can improve solubility and reaction yields.[9] Alternatively, mechanochemical methods (ball milling) can be employed to enhance substrate mixing in solvent-free or low-solvent conditions.[10]
Suboptimal reaction conditions
Optimize the temperature, stirring speed, and substrate ratio. These parameters can significantly impact the reaction rate and yield.[9]
Water content
Lipase-catalyzed esterification is a reversible reaction. The presence of water can lead to hydrolysis of the product. Use molecular sieves to remove water from the reaction medium.[9]
B. Purification
Purification of 1-O-trans-cinnamoyl-β-D-glucopyranose, whether from natural extracts or synthetic reaction mixtures, typically involves chromatographic techniques.
Troubleshooting HPLC Purification
Problem
Potential Cause
Solution
Peak Tailing
Secondary interactions with residual silanols on the silica-based column.
Use a high-purity silica column. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol ionization.[11]
Poor Resolution
Inappropriate mobile phase composition or gradient.
Optimize the gradient profile. Try a different solvent system (e.g., acetonitrile-water vs. methanol-water). Consider using a longer column or a column with a smaller particle size.[12]
Ghost Peaks
Contaminants in the mobile phase or carryover from previous injections.
Use high-purity HPLC-grade solvents. Flush the column and system thoroughly between runs.[13][14]
Irreproducible Retention Times
Fluctuations in temperature, mobile phase composition, or flow rate.
Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. Check the pump for leaks or bubbles.[12]
C. Characterization
Unambiguous characterization of 1-O-trans-cinnamoyl-β-D-glucopyranose is crucial and typically relies on NMR spectroscopy and mass spectrometry.
Troubleshooting NMR and Mass Spectrometry
Technique
Problem
Potential Cause
Solution
NMR
Signal Overlap
The proton signals of the glucose moiety often overlap in the 3-4 ppm region.[15]
Use 2D NMR techniques like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[16]
Difficulty assigning anomeric proton
The chemical shift of the anomeric proton is sensitive to the solvent and substitution.
The anomeric proton of a β-glucoside typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz). Compare the spectrum to literature values for similar compounds.[17]
Mass Spec
Poor ionization
The compound may not ionize efficiently under the chosen conditions.
Try different ionization sources (e.g., ESI vs. APCI) and polarities (positive vs. negative ion mode). Adduct formation (e.g., [M+Na]+) is common for glycosides and can aid in identification.
Ambiguous fragmentation
The fragmentation pattern may not be straightforward.
In MS/MS, a characteristic loss of the glucose unit (162 Da) is expected. Further fragmentation of the cinnamoyl moiety can also be observed.[17]
D. Biological Activity Assays
The phenolic nature and potential for hydrolysis of 1-O-trans-cinnamoyl-β-D-glucopyranose can present challenges in biological assays.
Caption: Troubleshooting decision tree for biological assays with 1-O-trans-cinnamoyl-β-D-glucopyranose.
Stability Considerations
The ester linkage in 1-O-trans-cinnamoyl-β-D-glucopyranose is susceptible to hydrolysis, especially under acidic or basic conditions.[2][18]
pH: The stability of ester-linked glycosides is generally greatest in the pH range of 5 to 7.[2] At lower or higher pH, the rate of hydrolysis increases.
Temperature: Higher temperatures will accelerate the rate of hydrolysis.[18][19][20][21] It is advisable to conduct biological assays at physiological temperature (37°C) for the shortest duration necessary to obtain a reliable signal.
Protocol: Assessing Compound Stability in Assay Medium
Prepare a solution of 1-O-trans-cinnamoyl-β-D-glucopyranose in your complete cell culture medium at the highest concentration to be tested.
Incubate the solution under the same conditions as your planned biological assay (e.g., 37°C, 5% CO2).
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
Analyze the aliquots by HPLC to quantify the amount of remaining 1-O-trans-cinnamoyl-β-D-glucopyranose and to detect the appearance of degradation products (e.g., trans-cinnamic acid and glucose).
Based on the results, determine the time window within which the compound is sufficiently stable for your assay.
III. References
Bastola, K., Guragain, Y., Bhadriraju, V., & Vadlani, P. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]
Georgé, S., Brat, P., Gnoula, C., & Amiot, M. J. (2005). Evaluation of the antioxidant activity of phenolic compounds by the Folin-Ciocalteu method. Journal of Agricultural and Food Chemistry, 53(10), 4072-4078.
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(5), 2136-2181. [Link]
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from
International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. IJSDR, 8(6). [Link]
Okumura, H., Kitazawa, N., Wada, S., & Hotta, H. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(6), 313-320. [Link]
Gillespie, K. M., & Ainsworth, E. A. (2010). Improved Folin-Ciocalteu assay of “total phenolic content” by removal of ascorbate and dehydroascorbate. Gordon Research Conference Proceedings. [Link]
Jooken, E., et al. (2012). Heat Stability and Isomerization of Steviol Glycosides in Acid Medium. Lirias. [Link]
Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]
Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(5), 709-714. [Link]
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
Agirre, J., et al. (2021). Primary Structure of Glycans by NMR Spectroscopy. PMC. [Link]
Wulff, G., & Röhle, G. (1974). Results and Problems of O-Glycoside Synthesis. Angewandte Chemie International Edition in English, 13(3), 157-170.
Crich, D., & Cai, L. (2007). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic letters, 9(21), 4223–4226. [Link]
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(4), 1377-1382. [Link]
Goldschmid, H. R., & Perlin, A. S. (1961). Some factors affecting the Königs–Knorr synthesis of glycosides. Canadian Journal of Chemistry, 39(10), 2025-2034. [Link]
Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(5), 709-714. [Link]
Goussé, C., et al. (2023). Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst. Molecules, 28(17), 6201. [Link]
Kováč, P., & Petráková, E. (1998). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 3(1), 57-65. [Link]
ResearchGate. (n.d.). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. Retrieved from [Link]
Milata, V., et al. (2022). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. Molecules, 27(17), 5483. [Link]
PubChem. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose. Retrieved from [Link]
Myher, J. J., & Kuksis, A. (1975). Glycolipids of soft wheat flour. I. Isolation and characterization of 1-O-(6-O-acyl-β-D-galactopyranosyl)-2,3-di-O-acyl-sn-glycerols and 1-O-(6-O-acyl-β-D-galactopyranosyl)-2-O-acyl-sn-glycerols. Canadian Journal of Biochemistry, 53(11), 1167-1177.
Bowers, J. S., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of medicinal chemistry, 56(21), 8542–8549. [Link]
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(4), 1377-1382. [Link]
Bodratti, A. M., & Alexandridis, P. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International journal of pharmaceutics, 394(1-2), 86–93. [Link]
Guimarães, R., et al. (2020). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. Marine Drugs, 18(10), 512. [Link]
Li, Y., et al. (2007). The Isolation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography. Journal of liquid chromatography & related technologies, 30(8), 1133-1140. [Link]
PubChem. (n.d.). 1-O-sinapoyl-beta-D-glucose. Retrieved from [Link]
Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. (2022). Catalysts, 12(8), 834. [Link]
Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. (2023). Green Chemistry, 25(12), 4811-4817. [Link]
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?[Link]
Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. (2023). Polymers, 15(18), 3788. [Link]
Myher, J. J., & Kuksis, A. (1975). Glycolipids of soft wheat flour. I. Isolation and characterization of 1-O-(6-O-acyl-β-D-galactopyranosyl)-2,3-di-O-acyl-sn-glycerols and 1-O-(6-O-acyl-β-D-galactopyranosyl)-2-O-acyl-sn-glycerols. Canadian Journal of Biochemistry, 53(11), 1167-1177. [Link]
Lipid Composition Analysis and Characterization of Acyl Sterol Glycosides in Adzuki and Soybean Cultivars by Non-Targeted LC-MS. (2023). Metabolites, 13(7), 856. [Link]
Technical Support Center: Enhancing the Chromatographic Resolution of 1-O-trans-cinnamoyl-β-D-glucopyranose and Its Isomers
Welcome to the technical support center for the analysis of 1-O-trans-cinnamoyl-β-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 1-O-trans-cinnamoyl-β-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of this compound and its closely related isomers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development.
1-O-trans-cinnamoyl-β-D-glucopyranose is a cinnamic acid derivative found in various plants, including the cashew apple (Anacardium occidentale L.).[1][2] Its analysis is complicated by the presence of various isomers that possess nearly identical physical and chemical properties, making their separation a significant analytical challenge.[3][4] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to provide context for the troubleshooting guide.
Q1: What are the primary isomers of 1-O-trans-cinnamoyl-β-D-glucopyranose that I might encounter?
You may encounter several types of isomers, including:
Anomers: The glucose moiety can exist as α- or β-anomers at the C1 position. While the starting material is the β-D-glucopyranose form, sample preparation or storage conditions can sometimes lead to anomerization. The separation of anomers is a common challenge in carbohydrate analysis.[5][6]
Geometric Isomers: The cinnamoyl group has a double bond that can exist in a trans or cis configuration. Although the trans form is typically more stable and common, UV light or certain chemical conditions can induce isomerization to the cis form.
Positional Isomers: Acyl migration is a known phenomenon in sugar esters. The cinnamoyl group could potentially migrate from the 1-O position to other hydroxyl groups on the glucopyranose ring (e.g., 2-O, 3-O, 4-O, or 6-O), creating a mixture of structural isomers.[7]
Q2: Why is achieving baseline resolution for these isomers so challenging?
Isomers, by definition, have the same molecular weight and elemental composition. Stereoisomers (like anomers) and geometric isomers have very similar polarities and hydrodynamic volumes.[3] This similarity results in weak differential interactions with the chromatographic stationary phase, leading to very close retention times and co-elution.[4] Effective separation requires a chromatographic system that can exploit the subtle differences in their three-dimensional structures and dipole moments.[8]
Q3: What are the primary chromatographic modes for separating these isomers?
The two primary HPLC modes are:
Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. It separates compounds based on hydrophobicity. While it may resolve geometric or positional isomers, it is generally ineffective for enantiomers or diastereomers without a chiral additive in the mobile phase.
Chiral Chromatography: This is essential for separating stereoisomers like anomers.[9] It uses a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the analytes, allowing for differential retention.[8] This can be performed in normal-phase, reversed-phase, or polar organic modes.
Q4: How do I choose the right column to start with?
The initial column choice is critical for success. A screening approach using columns with different selectivities is highly recommended.
Stationary Phase Type
Principle of Separation
Suitability for Cinnamoyl Glucoside Isomers
Key Considerations
Standard C18 (Endcapped)
Hydrophobic interactions.
Good for initial method development and separating geometric (cis/trans) or positional isomers with different hydrophobicities. Unlikely to resolve anomers.
Provides a baseline chromatogram. Use high-purity, well-endcapped columns to minimize peak tailing from silanol interactions.[10]
Phenyl-Hexyl
Hydrophobic and π-π interactions.
Potentially superior to C18 for resolving geometric or positional isomers due to π-π interactions between the phenyl rings of the stationary phase and the cinnamoyl group.
The aromatic functionality offers a different selectivity that can be highly effective for compounds containing phenyl rings.[3]
Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.[8][11]
Highly Recommended for separating anomers (α/β) and other stereoisomers. These are the most broadly successful CSPs for a wide range of chiral compounds.[12][13]
Can be used in normal-phase, reversed-phase, or polar organic modes. Screening different polysaccharide derivatives (amylose vs. cellulose) is crucial as they offer different selectivities.[13]
Cyclodextrin-based CSPs (e.g., CYCLOBOND™)
Inclusion complexation within the cyclodextrin cavity, plus interactions with derivatized hydroxyl groups on the rim.[9][14]
A good alternative to polysaccharide CSPs, particularly for achieving unique selectivity. The separation is based on how well each isomer fits into the chiral cavity.[8]
The choice of cyclodextrin (α, β, or γ) and its derivatization are key factors influencing separation.[9]
Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to solving common chromatographic problems.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge. Achieving baseline separation (Resolution, Rₛ ≥ 1.5) is the primary goal.
Caption: Troubleshooting workflow for poor resolution.
Possible Cause A: Inadequate Stationary Phase Selectivity
Causality: Resolution is governed by selectivity (α), efficiency (N), and retention (k'). Selectivity is the most powerful factor for separating closely related isomers.[3] If the stationary phase does not interact differently with the isomers, no amount of efficiency optimization will resolve them.
Solutions:
Switch to a Phenyl-based Column: If using a C18 column, switch to a phenyl-hexyl or other phenyl-type phase. The phenyl rings on the stationary phase can induce dipole moments and provide π-π stacking interactions with the aromatic ring of the cinnamoyl moiety, offering a different separation mechanism than purely hydrophobic interactions.
Employ a Chiral Stationary Phase (CSP): For anomers or other stereoisomers, a CSP is mandatory. Polysaccharide-based columns are the most versatile and should be the first choice.[12] The helical structure of the derivatized cellulose or amylose creates chiral grooves where analytes can interact via hydrogen bonds, dipole-dipole forces, and steric hindrance, allowing for chiral recognition.[11][13]
Possible Cause B: Suboptimal Mobile Phase Composition
Causality: The mobile phase composition dictates the elution strength and can significantly influence the interactions between the analytes and the stationary phase, thereby altering selectivity.[13]
Solutions:
Adjust Organic Modifier Concentration: In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention factor (k'). While this doesn't improve selectivity directly, increased retention time can sometimes improve resolution between closely eluting peaks.[3]
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa.
Acetonitrile is aprotic and acts as a dipole acceptor.
Methanol is protic and can act as both a hydrogen bond donor and acceptor.
This difference in functionality can dramatically alter the selectivity between isomers capable of hydrogen bonding, such as cinnamoyl glucoside.[15]
Use Mobile Phase Additives (for Chiral Separations): In normal-phase chiral chromatography, small amounts of additives are often used.
For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid to suppress ionization and improve peak shape.
For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA).[16]
These additives can alter the conformation of the analyte or the stationary phase, often improving chiral recognition.[13]
Possible Cause C: Insufficient Column Efficiency (Plate Number, N)
Causality: Column efficiency relates to the narrowness of the chromatographic peaks. Higher efficiency (sharper peaks) leads to better resolution for a given selectivity.[3]
Solutions:
Use a Longer Column: Doubling the column length approximately doubles the plate number (and backpressure) and increases resolution by a factor of ~1.4 (√2). This is a simple way to improve resolution when a partial separation is already visible.[3][17]
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column significantly increases efficiency. Be aware that this will dramatically increase system backpressure.[3]
Optimize Flow Rate: Lowering the flow rate can increase efficiency, especially on older HPLC systems, by moving the separation closer to the optimal linear velocity of the Van Deemter curve.[17][18]
Vary the Temperature: Increasing the column temperature reduces mobile phase viscosity, which improves mass transfer and can lead to higher efficiency and sharper peaks.[3][17] Importantly, temperature can also change the selectivity (α) of the separation, sometimes dramatically improving or even reversing the elution order of enantiomers.[13] Always use a thermostatted column compartment for reproducibility.
Problem 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. This compromises resolution and integration accuracy.
Possible Cause A: Secondary Interactions with Silanol Groups
Causality: The silica backbone of most columns has residual silanol groups (Si-OH). The multiple hydroxyl groups on the glucose moiety of your analyte can engage in strong, undesirable hydrogen bonding with these acidic silanols, slowing the elution of a fraction of the analyte molecules and causing tailing.[10]
Solutions:
Use a High-Quality, End-Capped Column: Modern columns are thoroughly end-capped to minimize exposed silanols. Ensure you are using a reputable column brand.
Lower the Mobile Phase pH: In reversed-phase, adjust the pH of the aqueous component to ~2.5-3.0 with an acid like formic acid or phosphoric acid. At low pH, the silanol groups are protonated and less active.[10][19]
Add a Competing Base: For stubborn tailing, especially in normal-phase, add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) to the mobile phase. The TEA will preferentially bind to the active silanol sites, masking them from the analyte.[19]
Possible Cause B: Column Overload
Causality: Injecting too much sample mass (mass overload) or volume (volume overload) can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape.[18]
Solutions:
Reduce Injection Volume: Systematically decrease the injection volume (e.g., from 10 µL to 5 µL to 2 µL) and observe the effect on peak shape.
Dilute the Sample: If reducing the volume is not feasible, dilute the sample concentration. Overloading is a function of total mass injected.[17]
Detailed Experimental Protocol: A Rational Strategy for Chiral Method Development
Developing a method for chiral isomers is often an empirical process, but a systematic screening strategy greatly increases the probability of success.
Caption: Workflow for chiral method development.
Objective: To achieve baseline separation (Rₛ ≥ 1.5) for all relevant isomers of 1-O-trans-cinnamoyl-β-D-glucopyranose.
Step 1: Column & Mobile Phase Screening
The goal of screening is to find a column and mobile phase system that shows at least partial separation. Optimization can only proceed once selectivity has been found.[20]
Select Columns: Choose 2-3 columns with orthogonal selectivities. A good starting set is:
An amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)
A cellulose-based CSP (e.g., Chiralcel® OD or OJ)
Prepare Mobile Phases: Prepare a set of standard mobile phases for screening.
Normal Phase (NP):
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)
Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds if needed for peak shape.[16]
Reversed Phase (RP):
Mobile Phase C: Acetonitrile / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (e.g., 50:50, v/v)
Mobile Phase D: Methanol / 0.1% Formic Acid in Water (e.g., 60:40, v/v)
Execute Screening: Run the sample on each column with each mobile phase for a short scouting run (e.g., 10-15 minutes).
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
Temperature: 25 °C
Detection: UV, at the λₘₐₓ of the cinnamoyl chromophore (~280-320 nm).
Step 2: Evaluation and Selection
Review the screening data. Look for the combination of column and mobile phase that provides the best "hit"—the largest separation factor (α) between the critical pair of isomers, even if the resolution is poor.
If no separation is found on any column, a more exotic CSP or a different mode (e.g., polar organic) may be required.
Step 3: Method Optimization
Once a promising condition is identified, systematically optimize the parameters around it.
Mobile Phase Ratio: If your best hit was with Hexane/IPA (90:10), evaluate ratios from 98:2 to 80:20. A weaker mobile phase (less alcohol) will increase retention and may improve resolution.
Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can have a profound and unpredictable effect on chiral selectivity.[13]
Flow Rate: Reduce the flow rate (e.g., to 0.8 or 0.5 mL/min) to see if efficiency gains improve the separation.[17]
Step 4: System Suitability and Validation
Once an optimized method is established, define system suitability criteria (e.g., Resolution > 2.0, Tailing Factor < 1.5) and proceed with method validation according to regulatory guidelines.
References
BenchChem. (n.d.). Troubleshooting poor peak resolution in HPLC of aniline isomers.
HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from
Jarošová, G., & Lehotay, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 487-502. Retrieved from [Link]
Pinto, M. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4939. Retrieved from [Link]
Thakkar, D., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
Vojtylová, T., et al. (2016). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Chromatographia, 79(1-2), 1-10. Retrieved from [Link]
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
ResearchGate. (n.d.). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.) and Four of Its Genotypes. Retrieved from [Link]
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(4), 1377–1382. Retrieved from [Link]
HPLC Troubleshooting. (n.d.). Guide.
Wang, T., & Wainer, I. W. (2000). A comparative study of factors affecting chiral separations under reversed-phase conditions using cellulosic and Pirkle-type chiral selectors. Enantiomer, 5(3-4), 345–355. Retrieved from [Link]
Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. Retrieved from [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
PubChem. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose. Retrieved from [Link]
Henle, T., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry, 414(24), 7089–7100. Retrieved from [Link]
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. Retrieved from [Link]
Valenta, M., et al. (2021). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. International Journal of Molecular Sciences, 22(16), 8856. Retrieved from [Link]
Method refinement for the high-purity isolation of 1-O-trans-cinnamoyl-beta-D-glucopyranose
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of 1-O-trans-cinnamoyl-β-D-glucopyranose. This document provides in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of 1-O-trans-cinnamoyl-β-D-glucopyranose. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your purification methodology for achieving high-purity yields.
Introduction to the Challenges
1-O-trans-cinnamoyl-β-D-glucopyranose is a naturally occurring phenylpropanoid glycoside found in various plant species, including cashew apple (Anacardium occidentale)[1][2]. Its purification to high purity presents several challenges stemming from its physicochemical properties and the complexity of the natural matrix. Key difficulties include:
Structural Similarity to Contaminants: Crude plant extracts are complex mixtures containing other phenolic compounds, such as flavonoids and tannins, which often have similar polarities and chromatographic behavior, leading to co-elution[1].
Isomeric Complexity: The potential for the presence of the cis-isomer and anomers (α- and β-glucosides) necessitates high-resolution separation techniques. The β-anomer is generally more stable due to the equatorial position of all bulky substituents in the chair conformation of the glucopyranose ring, which minimizes steric hindrance[3][4].
Hydrolytic Instability: The ester linkage between the cinnamoyl and glucopyranose moieties is susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic degradation, leading to product loss.
Temperature Sensitivity: Elevated temperatures used in some chromatographic methods can affect the stability of the compound and the resolution of isomers[5][6][7][8].
This guide will provide a systematic approach to navigate these challenges and achieve a highly purified final product.
Troubleshooting Guide: HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the high-purity isolation of 1-O-trans-cinnamoyl-β-D-glucopyranose. Below are common issues encountered during HPLC purification and their respective solutions.
Chromatographic Issues & Solutions
Problem
Potential Causes
Solutions & Rationale
Peak Tailing
1. Secondary Interactions: Interaction of the analyte with active sites (residual silanols) on the silica-based stationary phase. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanols. 4. Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.
1. Use a buffered mobile phase: Incorporate a buffer (e.g., formic acid, acetic acid, or trifluoroacetic acid at 0.1%) to maintain a consistent, slightly acidic pH. This suppresses the ionization of silanol groups, minimizing secondary interactions. 2. Reduce sample concentration: Dilute the sample to avoid overloading the column's stationary phase. 3. Adjust mobile phase pH: For this weakly acidic compound, a mobile phase pH of around 2.5-4 is often optimal on a C18 column. 4. Flush the column or use a guard column: Reverse-flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. A guard column will protect the analytical column from strongly retained impurities.
Peak Splitting or Shouldering
1. Co-elution of Isomers: The cis-isomer or α-anomer may be co-eluting. 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. 3. Column Void or Blocked Frit: A physical disruption in the column packing or a blocked inlet frit can distort the peak shape.
1. Optimize separation conditions: Adjust the mobile phase composition (e.g., gradient slope), temperature, or flow rate to improve resolution. A lower temperature may enhance the separation of isomers. 2. Dissolve sample in the initial mobile phase: Whenever possible, dissolve the sample in the starting mobile phase of the gradient to ensure proper focusing of the analyte band at the column head. 3. Replace the column or frit: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be sonicated in a suitable solvent or replaced.
Poor Resolution from Contaminants
1. Suboptimal Mobile Phase: The solvent system may not have sufficient selectivity for the target compound and its impurities. 2. Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18) may not be ideal. 3. Temperature Effects: The column temperature may not be optimal for the separation.
1. Modify the mobile phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Try a different column: A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic compounds. 3. Optimize column temperature: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C) to see the effect on resolution. Consistent temperature control is crucial for reproducibility[5][8].
Irreproducible Retention Times
1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between runs. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature. 3. Mobile Phase Composition Changes: Evaporation of volatile solvents or degradation of mobile phase components over time.
1. Increase equilibration time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Use a column oven: A thermostatted column compartment is essential for reproducible chromatography[5][8]. 3. Prepare fresh mobile phase daily: This ensures consistent solvent composition and minimizes the risk of microbial growth in aqueous phases.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for isolating 1-O-trans-cinnamoyl-β-D-glucopyranose?
A1: Based on published literature, ripe cashew apple (Anacardium occidentale) juice is a good source, with higher concentrations found in the epidermis[1][2]. The initial extraction should aim to enrich the phenolic fraction while removing sugars, lipids, and other primary metabolites. A preliminary solid-phase extraction (SPE) with a C18 or a similar reversed-phase sorbent is recommended.
Q2: How can I prevent hydrolysis of the ester bond during extraction and purification?
A2: To minimize hydrolysis, it is crucial to:
Avoid strong acids and bases: Maintain the pH of your solutions between 4 and 6.
Control temperature: Perform extraction and purification steps at room temperature or below, if possible. Avoid prolonged heating.
Inactivate enzymes: If starting from fresh plant material, a blanching step or extraction with a solvent containing an enzyme denaturant (e.g., high percentage of ethanol or methanol) can inactivate endogenous esterases.
Q3: My purified compound shows two closely eluting peaks on analytical HPLC. What could be the cause?
A3: This is likely due to the presence of the cis-isomer of the cinnamoyl moiety. The trans-isomer is generally more stable and predominant in nature. However, exposure to UV light can cause isomerization to the cis-form. To confirm this, you can analyze your sample by LC-MS; the two peaks should have the same mass-to-charge ratio. Optimization of your HPLC method, such as using a lower temperature or a shallower gradient, may be required to resolve these isomers for high-purity isolation[9].
Q4: What are the expected NMR and MS spectral data for 1-O-trans-cinnamoyl-β-D-glucopyranose?
A4:
Mass Spectrometry (MS): In negative ion mode ESI-MS, you would expect to see a deprotonated molecule [M-H]⁻ at an m/z corresponding to a molecular formula of C₁₅H₁₈O₇ (exact mass: 310.1053). A characteristic fragment ion resulting from the neutral loss of the glucose moiety (162 Da) would be observed at m/z 147.04, corresponding to the cinnamate anion[1].
Nuclear Magnetic Resonance (NMR): Key ¹H NMR signals would include those for the trans-vinylic protons of the cinnamoyl group (typically two doublets with a large coupling constant, J ≈ 16 Hz), aromatic protons of the phenyl ring, and the anomeric proton of the β-glucose (a doublet with J ≈ 7-8 Hz). The chemical shifts of the glucose protons would be consistent with a β-D-glucopyranose structure.
Q5: What is the best way to store the purified compound?
A5: To ensure long-term stability, the purified 1-O-trans-cinnamoyl-β-D-glucopyranose should be stored as a dry powder at -20°C or below, protected from light and moisture. If in solution, use a non-aqueous solvent like methanol or acetonitrile and store at low temperatures. Avoid storing in aqueous buffers for extended periods, especially at non-neutral pH.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification
This protocol is a generalized procedure based on common methods for extracting phenolic glycosides from plant material.
Extraction:
a. Lyophilize and grind the plant material (e.g., cashew apple epidermis) to a fine powder.
b. Extract the powder with 80% aqueous methanol (1:10 w/v) at room temperature for 4 hours with constant stirring.
c. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more.
d. Combine the supernatants and concentrate under reduced pressure at <40°C to remove the methanol.
Liquid-Liquid Partitioning:
a. Resuspend the aqueous concentrate in water and partition sequentially with n-hexane (to remove lipids) and then ethyl acetate.
b. The 1-O-trans-cinnamoyl-β-D-glucopyranose will primarily partition into the ethyl acetate phase.
c. Collect the ethyl acetate phase and evaporate to dryness under reduced pressure.
Solid-Phase Extraction (SPE):
a. Dissolve the dried ethyl acetate extract in a minimal amount of 10% methanol.
b. Load the solution onto a pre-conditioned C18 SPE cartridge.
c. Wash the cartridge with water to remove highly polar impurities.
d. Elute the enriched glycoside fraction with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%).
e. Analyze the fractions by analytical HPLC to identify those containing the target compound.
f. Pool the relevant fractions and evaporate to dryness.
Protocol 2: Preparative HPLC Purification
This is a model protocol; optimization of the gradient and flow rate will be necessary based on your specific instrument and column.
System: Preparative HPLC system with a UV-Vis or PDA detector.
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient:
0-5 min: 10% B
5-45 min: 10-40% B (linear gradient)
45-50 min: 40-100% B (wash)
50-55 min: 100% B
55-60 min: 100-10% B (re-equilibration)
Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).
Detection: 280 nm and 320 nm.
Injection: Dissolve the enriched fraction from SPE in the initial mobile phase and inject.
Fraction Collection: Collect fractions based on the elution of the target peak.
Purity Analysis: Analyze the collected fractions using an analytical HPLC method. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Experimental Workflow
Caption: High-purity isolation workflow.
Troubleshooting Logic
Caption: HPLC troubleshooting decision tree.
References
Michodjehoun-Mestres, L., Amraoui, W., & Brillouet, J. M. (2009). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes. Journal of Agricultural and Food Chemistry, 57(4), 1377–1382. [Link]
Chrom Tech. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved October 28, 2025, from [Link]
Van der Wal, S. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]
ZirChrom Separations. (n.d.). High Temperature: The Future of HPLC! Retrieved from [Link]
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]
Petrova, V., et al. (2025). Phytochemical Profiling and Anti-Obesogenic Potential of Scrophularia aestivalis Griseb. (Scrophulariaceae). Molecules, 30(4202). Retrieved from [Link]
Chemistry Scholars. (2022, February 7). Why is β-D-glucopyranose more stable than α-form [Video]. YouTube. [Link]
Andrey K. (2014, July 19). Stability of Glucose Anomers [Video]. YouTube. [Link]
PubChem. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. [Link]
A Comparative Guide to the Bioactivity of 1-O-trans-cinnamoyl-β-D-glucopyranose and its cis-Isomer
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. Geometric isomers, such as the cis and trans forms of cinnamoyl glucosides, ca...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. Geometric isomers, such as the cis and trans forms of cinnamoyl glucosides, can exhibit markedly different biological activities. This guide provides an in-depth, objective comparison of the bioactivity of 1-O-trans-cinnamoyl-β-D-glucopyranose and its lesser-known counterpart, 1-O-cis-cinnamoyl-β-D-glucopyranose. Drawing upon available experimental data, we will explore their differential effects in antimicrobial, anticancer, anti-inflammatory, antioxidant, and plant growth inhibitory activities.
Introduction to the Isomers
Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants, notably in the genus Cinnamomum. The presence of a double bond in the propenoic acid side chain gives rise to two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans isomer is the more thermodynamically stable and common form in nature.[1] When conjugated with β-D-glucopyranose, they form 1-O-trans-cinnamoyl-β-D-glucopyranose and 1-O-cis-cinnamoyl-β-D-glucopyranose, respectively. While the bioactivity of the trans derivatives has been extensively studied, emerging research indicates that the cis configuration often imparts distinct and, in some cases, more potent biological effects.[1] This guide will synthesize the current understanding of these differences.
Comparative Bioactivity Analysis
Antimicrobial Activity
Recent studies have highlighted a significant difference in the antimicrobial potency between the cis and trans isomers of cinnamic acid, which is the bioactive aglycone of the glucosides. Notably, cis-cinnamic acid has demonstrated substantially greater activity against multidrug-resistant (MDR) Mycobacterium tuberculosis. This suggests that the spatial arrangement of the phenyl ring and the carboxylic acid group is a critical determinant of its antimicrobial efficacy.
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A lower value indicates higher potency.
The data clearly indicates that the cis-isomer is approximately 120 times more active against this MDR bacterial strain than the trans-isomer.[2] This profound difference underscores the therapeutic potential of the cis form in developing novel antimicrobial agents.
Anticancer Activity
The potential of cinnamic acid derivatives as anticancer agents has been a subject of considerable research.[3] Comparative studies on the anti-invasive activity of cis- and trans-cinnamic acid against human lung adenocarcinoma (A549) cells have revealed that the cis-isomer is effective at a lower concentration.
Both isomers were found to reduce the PMA-induced activities of matrix metalloproteinase-2 (MMP-2) and MMP-9 in a dose-dependent manner, which are crucial for cancer cell invasion and metastasis. However, cis-cinnamic acid achieved a significant reduction in invasive ability at half the concentration of its trans counterpart, suggesting a higher potency in this context.[4]
Plant Growth Inhibitory (Allelopathic) Activity
The most striking difference in bioactivity between the two glucosides is observed in their effect on plant growth. 1-O-cis-cinnamoyl-β-D-glucopyranose has been identified as a potent allelochemical, a compound that influences the growth of other plants.[5][6] Experimental data shows that the cis configuration is essential for this high inhibitory activity.
Potent inhibition, comparable to cis-cinnamic acid[5][6]
The EC50 value for trans-cinnamic acid was roughly 100 times that of 1-O-cis-cinnamoyl-β-D-glucopyranose and cis-cinnamic acid, indicating a significantly lower inhibitory effect.[5][6] This suggests that the primary phytotoxic activity resides in the cis-cinnamic acid moiety.[5] This potent allelopathic activity positions the cis-glucoside as a potential candidate for the development of natural herbicides.
Anti-inflammatory and Antioxidant Activities
While extensive research has documented the anti-inflammatory and antioxidant properties of trans-cinnamic acid and its derivatives, there is a notable lack of direct comparative studies involving the cis-glucoside.
trans-Isomer: Trans-cinnamic acid derivatives are known to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB, which is a key regulator of inflammation.[5][7] They also exhibit antioxidant activity by scavenging free radicals, a property attributed to the phenolic ring and the propenoic acid side chain.[8]
cis-Isomer: Direct experimental data on the antioxidant and anti-inflammatory activities of 1-O-cis-cinnamoyl-β-D-glucopyranose is scarce. However, some patent literature suggests that cis-cinnamic acid compounds possess anti-inflammatory properties.[9] Given the generally higher potency of the cis-isomer in other bioactivities, it is plausible that it may also exhibit significant, if not superior, antioxidant and anti-inflammatory effects. This remains a promising area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the bioactivities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay quantifies the ability of a compound to scavenge free radicals.
Protocol:
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol) and a working solution of DPPH in methanol (e.g., 0.1 mM).[6]
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH working solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
NF-κB signaling pathway and inhibition.
MTT Assay for Anticancer (Cytotoxicity) Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
2. Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).
[10]3. MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
[11]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
[3]5. Measurement: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
6. Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Lettuce Seedling Bioassay for Allelopathic Activity
This bioassay is used to determine the plant growth inhibitory effects of a compound.
Protocol:
Preparation: Place a filter paper in a petri dish and moisten it with a known volume of a test solution containing the cinnamoyl glucoside at various concentrations. A control with only the solvent is also prepared.
[2]2. Seeding: Place a set number of lettuce seeds (e.g., 10-20) on the filter paper in each petri dish.
[12]3. Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, in the dark) for a specified period (e.g., 72 hours).
[13]4. Measurement: After incubation, measure the length of the radicle (root) of each seedling.
[2]5. Analysis: Compare the average root length of the treated seedlings to the control to determine the percentage of growth inhibition and calculate the EC50 value.
[6]
Workflow for allelopathy bioassay.
Conclusion and Future Directions
The available evidence strongly suggests that the geometric configuration of 1-O-cinnamoyl-β-D-glucopyranose plays a critical role in its biological activity. The cis-isomer exhibits significantly greater potency in antimicrobial, anticancer, and particularly in plant growth inhibitory activities compared to the more common trans-isomer. This highlights the potential of 1-O-cis-cinnamoyl-β-D-glucopyranose and its aglycone, cis-cinnamic acid, as lead compounds for the development of new therapeutics and agrochemicals.
However, a significant knowledge gap remains concerning the antioxidant and anti-inflammatory properties of the cis-glucoside. Further research is warranted to directly compare the antioxidant and anti-inflammatory efficacy of these two isomers. Such studies would provide a more complete picture of their therapeutic potential and could unveil new applications for these fascinating natural products.
References
Hiradate, S., Morita, S., Furubayashi, A., Fujii, Y., & Harada, J. (2005). Plant growth inhibition by cis-cinnamoyl glucosides and cis-cinnamic acid. Journal of Chemical Ecology, 31(3), 591-601. [Link]
Request PDF. (2005). Plant Growth Inhibition By Cis-Cinnamoyl Glucosides and Cis-Cinnamic Acid. ResearchGate. [Link]
Demirtas, I., Tufekci, A. R., & Semiz, A. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6783. [Link]
dos Santos, C. M., de Oliveira, A. C. M., & de Almeida, A. A. C. (2026). Anti-inflammatory effects of trans-cinnamic acid through modulation of endothelial ICAM-1 expression and neutrophil recruitment. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Lin, C. C., Chen, Y. L., Lin, J. C., & Lee, M. H. (2008). A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. Journal of Food and Drug Analysis, 16(5), 49-57. [Link]
Mphahlele, R. R., Mphahlele, P. M., & Maluleka, M. M. (2023). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 28(15), 5727. [Link]
Guzman, J. D., Evangelopoulos, D., Gupta, A., Prieto, J. M., Gibbons, S., & Bhakta, S. (2013). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 18(1), 77-109. [Link]
Request PDF. (2010). High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants. ResearchGate. [Link]
CABI Digital Library. (2013). Key structural features of cis-cinnamic acid as an allelochemical. CABI Digital Library. [Link]
Al-Snafi, A. E. (2024). Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 23(1), 21-30. [Link]
Hussein, M. A., & Zalzala, M. H. (2023). Evaluation of Anti-inflammatory Effects of Cinnamic Acid Against Dextran Sodium Sulfate Induced Ulcerative Colitis in Male Mice. Iraqi Journal of Pharmaceutical Sciences, 32(Supplement), 116-123. [Link]
Google Patents. (1962). Cis-cinnamic acid anti-inflammatory compositions and process of treating inflammation and capillary fragility.
Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202. [Link]
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674. [Link]
Capan, M., Zengin, G., Uysal, S., Aktumsek, A., & Mocan, A. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1641-1652. [Link]
Slavova, P., Zhiponova, M., & Sidjimova, B. (2024). Optimizing Allelopathy Screening Bioassays by Using Nano Silver. Plants, 13(11), 1506. [Link]
ResearchGate. (2017). Laboratory Bioassays in Allelopathy. ResearchGate. [Link]
Jørgensen, L. H., Lamy, E., & Mikkelsen, L. H. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of visualized experiments : JoVE, (93), 51996. [Link]
Wang, Y., Zhang, Y., & Chen, L. (2021). Cinnamic acid inhibits cell viability, invasion, and glycolysis in primary endometrial stromal cells by suppressing NF-κB-induced transcription of PKM2. Bioscience Reports, 41(9), BSR20211828. [Link]
van der Veen, J. W., Gremmer, E. R., & de Groot, A. (2020). Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. Food & Function, 11(11), 9575-9585. [Link]
Smith, A. M., Di, J., & Bivona, E. J. (2016). In vitro benchmarking of NF-κB inhibitors. PeerJ, 4, e2195. [Link]
Comparative evaluation of different extraction methods for 1-O-trans-cinnamoyl-beta-D-glucopyranose
<_ Comparative Evaluation of Different Extraction Methods for 1-O-trans-cinnamoyl-beta-D-glucopyranose A Comprehensive Guide for Researchers and Drug Development Professionals Introduction to 1-O-trans-cinnamoyl-beta-D-g...
Author: BenchChem Technical Support Team. Date: February 2026
<_ Comparative Evaluation of Different Extraction Methods for 1-O-trans-cinnamoyl-beta-D-glucopyranose
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction to 1-O-trans-cinnamoyl-beta-D-glucopyranose
1-O-trans-cinnamoyl-beta-D-glucopyranose is a naturally occurring phenolic compound found in various plants, including cashew apples.[1][2] It belongs to the class of O-cinnamoyl glycosides and is slightly soluble in water.[3] The presence of both a polar glucose moiety and a less polar cinnamoyl group gives it unique solubility characteristics. The ester linkage in its structure is susceptible to degradation under harsh conditions, a critical factor to consider during extraction.
Conventional Extraction Methods
Maceration
Maceration is a simple and cost-effective extraction technique that involves soaking the plant material in a suitable solvent at room temperature for an extended period.[4][5][6] The process relies on the principle of diffusion, where the solvent penetrates the plant cells and dissolves the target compounds.[4][7]
Scientific Rationale: The choice of solvent is critical and is based on the polarity of the target compound.[7] For 1-O-trans-cinnamoyl-beta-D-glucopyranose, polar solvents like ethanol or methanol are effective.[6] Agitation or stirring can enhance the extraction process by facilitating mass transfer.[7]
Experimental Protocol: Maceration
Grind the dried plant material to a coarse powder to increase the surface area for extraction.[4]
Place the powdered material in a sealed container and add the selected solvent (e.g., 80% methanol) to completely cover the material.[5]
Allow the mixture to stand at room temperature for a minimum of 3 days, with occasional agitation.[8]
After the maceration period, filter the mixture to separate the liquid extract from the solid plant residue.[4]
Concentrate the extract using a rotary evaporator to remove the solvent.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.[9] It utilizes a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent.[9][10]
Scientific Rationale: The continuous flow of fresh solvent maintains a high concentration gradient, driving the extraction of the target compound. The elevated temperature of the solvent also increases the solubility of the compound and the extraction rate. However, prolonged exposure to heat can be detrimental to thermolabile compounds.[9][10]
Experimental Protocol: Soxhlet Extraction
Place the powdered plant material in a porous thimble.[11][12]
Position the thimble inside the main chamber of the Soxhlet extractor.[8]
Add the extraction solvent (e.g., 80% methanol) to the round-bottom flask.[13]
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material.[11][12]
The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the boiling flask.[11]
This cycle repeats for several hours until the extraction is complete.[12]
After extraction, the solvent is evaporated to obtain the crude extract.[11]
Advanced Extraction Techniques
Ultrasound-Assisted Extraction (UAE)
UAE is a green and efficient extraction technique that employs high-frequency sound waves to enhance the extraction process.[14]
Scientific Rationale: The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, facilitating the release of intracellular compounds and improving solvent penetration.[14] This leads to shorter extraction times and higher yields.
Mix the powdered plant material with the chosen solvent in a flask.
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
Apply ultrasound at a specific frequency and power for a defined period (e.g., 30-60 minutes).[15]
Monitor and control the temperature to prevent degradation of the target compound.
After sonication, filter the mixture to separate the extract.
Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique that utilizes microwave energy to heat the solvent and plant material.[16]
Scientific Rationale: Microwaves cause localized heating of the moisture within the plant cells, leading to a buildup of pressure that ruptures the cell walls. This allows for the efficient release of the target compounds into the solvent. MAE significantly reduces extraction time and solvent consumption.[16][17]
Microwave energy for rapid heating and cell rupture.
Very fast, high efficiency, reduced solvent consumption.[16][17]
Potential for localized overheating, requires specialized equipment.
High to Very High
Visualizing the Workflows
Caption: Comparative workflows of different extraction methods.
Conclusion and Recommendations
The selection of an appropriate extraction method for 1-O-trans-cinnamoyl-beta-D-glucopyranose depends on the specific research goals, available resources, and the scale of the operation.
Maceration is a suitable starting point for preliminary investigations due to its simplicity and low cost.
Soxhlet extraction offers improved efficiency over maceration but carries the risk of degrading heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) provides a balance of high efficiency, reduced extraction time, and is generally safe for thermolabile compounds, making it a highly recommended method for laboratory-scale extractions.
Microwave-Assisted Extraction (MAE) is the most rapid and efficient method, ideal for high-throughput screening and industrial applications where speed and yield are paramount. Careful optimization of microwave power and temperature is crucial to prevent compound degradation.
For researchers aiming to maximize the yield of 1-O-trans-cinnamoyl-beta-D-glucopyranose while minimizing environmental impact and processing time, UAE and MAE are the superior choices. It is imperative to perform optimization studies for any chosen method to determine the ideal parameters for the specific plant matrix being investigated.
References
Vertex AI Search. (2023, August 10). Maceration Plant Extraction Explained: Unlocking the Potential.
JoVE. (2024, August 23).
YouTube. (2025, March 17).
JoVE. (2024, July 26). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques.
PMC. (2020, January 29). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.
Maceration process: Significance and symbolism. (2025, March 5).
ResearchGate. Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction | Request PDF.
Slideshare.
Chemical Engineering Transactions.
ResearchGate. (2025, August 6). (PDF)
PMC.
PMC. (2018, April 17).
PMC. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties.
FooDB. (2015, May 7). Showing Compound trans-cinnamoyl-β-D-glucoside (FDB031210).
ASM Journals. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties.
Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Labor
Records Collections. PROCEDURE: METHOD 3540A SOXHLET EXTRACTION.
ResearchGate. (2025, August 6). Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.) and Four of Its Genotypes.
PubMed. (2009, February 25). Isolation, characterization, and determination of 1-O-trans-cinnamoyl-beta-D-glucopyranose in the epidermis and flesh of developing cashew apple (Anacardium occidentale L.) and four of its genotypes.
PMC.
PMC - NIH. Ultrasound-Assisted Extraction Optimization of α-Glucosidase Inhibitors from Ceratophyllum demersum L. and Identification of Phytochemical Profiling by HPLC-QTOF-MS/MS.
Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents.
Cross-validation of 1-O-trans-cinnamoyl-beta-D-glucopyranose measurements across different analytical platforms
Executive Summary This guide serves as a technical blueprint for the cross-validation of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-CBG) measurements. As a bioactive ester found in Anacardium occidentale (Cashew apple), Fr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide serves as a technical blueprint for the cross-validation of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-CBG) measurements. As a bioactive ester found in Anacardium occidentale (Cashew apple), Fragaria (Strawberry), and Spiraea, 1-CBG presents a unique analytical paradox: it is a robust biomarker for metabolic flux yet chemically fragile due to its ester linkage and photo-isomerization potential.
This document moves beyond standard operating procedures to address the causality of variance between Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Primary Reference – Quantitative NMR (qNMR)
Role: Purity Assessment & Primary Standardization
The "Why": Before calibrating secondary methods (HPLC/MS), the absolute purity of the reference standard must be established. Chromatography relies on relative response factors; qNMR relies on the fundamental proportionality of nuclear spins, making it the "truth" standard.
Mechanistic Insight
1-CBG contains a glucose moiety esterified at the anomeric position (C-1). This esterification causes a significant downfield shift of the anomeric proton compared to free glucose. Furthermore, the trans geometry of the cinnamoyl group is verified by the large coupling constant of the olefinic protons.
qNMR Protocol[1]
Solvent System: DMSO-d6 is preferred over Methanol-d4 to prevent transesterification during long acquisition times.
Internal Standard (IS): 3,5-Dinitrobenzoic acid or Maleic acid (must be non-hygroscopic and have relaxation times
similar to the analyte).
Key Diagnostic Signals (Validation Targets):
Olefinic Protons: Two doublets at
ppm with Hz (confirming trans geometry).
Anomeric Proton (H-1): A doublet at
ppm ( Hz, confirming -linkage). Note: In free glucose, this signal is upfield (~4.5 ppm).
Part 2: The Workhorse – HPLC-UV/DAD
Role: Quality Control (QC) & Routine Quantification
The "Why": While less sensitive than MS, UV detection is non-destructive and immune to the ion suppression matrix effects that plague LC-MS. It is the method of choice for raw material standardization.
Methodological Optimization
Column Chemistry: C18 (Octadecyl) is standard, but a Phenyl-Hexyl column provides superior selectivity for the aromatic cinnamoyl moiety, aiding in the separation of the cis-isomer impurity formed by light exposure.
Detection Wavelength: The cinnamoyl conjugation system exhibits a
at 276–280 nm .
Mobile Phase: Acidified water (0.1% Formic Acid) is critical.
Causality: Neutral pH promotes ester hydrolysis. Acidic conditions stabilize the 1-O-ester bond during the run.
Critical Separation Requirement
You must validate the resolution (
) between 1-CBG and its hydrolysis products (Cinnamic acid + Glucose). Cinnamic acid is much more hydrophobic and will elute significantly later on a reverse-phase column.
Part 3: The High-Sensitivity Frontier – LC-MS/MS
Role: Pharmacokinetics (PK) & Trace Analysis in Biological Matrices
The "Why": In plasma or complex tissue extracts, 1-CBG concentrations are often below the UV limit of detection (LOD). Triple Quadrupole (QqQ) MS provides the necessary sensitivity.
Fragmentation Logic (MRM Transitions)
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2] Phenolic esters ionize well in negative mode.
Precursor Ion:
309.10
Product Ion (Quantifier):
147.0
Mechanism: Neutral loss of the glucose moiety (162 Da) via cleavage of the ester bond.
Product Ion (Qualifier):
103 (Decarboxylation of cinnamic acid).
Visualization: MS Fragmentation Pathway
Caption: ESI(-) Fragmentation pathway for 1-CBG showing the primary transition used for MRM quantification.
Part 4: Cross-Validation Protocol
This section defines how to correlate data across platforms to ensure the "numbers" mean the same thing regardless of the instrument.
The Linearity Bridge
Construct calibration curves on all three platforms using the same qNMR-validated stock solution.
Discrepancy Check: If HPLC-UV purity is >99% but qNMR shows 95%, your UV method is likely missing non-chromophoric impurities (like free glucose or inorganic salts). Adjust the potency factor for the LC-MS standards accordingly.
Comparative Figures of Merit
The following table summarizes the expected performance metrics for 1-CBG validation.
Parameter
qNMR (Reference)
HPLC-UV (QC)
LC-MS/MS (Bioanalytical)
Specificity
High (Structural Fingerprint)
Moderate (Retention Time + UV Spectrum)
Very High (Mass + Fragmentation)
LOD (Approx)
~10 µM
~0.5 µM
~1 nM
Linearity ()
> 0.999
> 0.999
> 0.99 (Weighted )
Precision (RSD)
< 1.0%
< 2.0%
< 15.0% (Bioanalytical guidelines)
Matrix Effect
Negligible
Minimal (Background Absorbance)
High Risk (Ion Suppression)
The "Matrix Match" Experiment
To validate LC-MS accuracy, spike 1-CBG into a blank matrix (e.g., plasma) and extract.
Step A: Measure concentration via LC-MS.
Step B: Measure the same extract via HPLC-UV (if concentration permits).
Validation Criterion: The deviation between Platform A and Platform B should be
. If LC-MS is significantly lower, you have ion suppression. If LC-MS is higher, check for isobaric interferences.
Part 5: Stability & Handling (The Silent Killer)
1-CBG is thermodynamically unstable. Cross-validation fails if samples degrade between analyses.
Photo-Isomerization: The trans-cinnamoyl double bond isomerizes to cis under ambient light.
Symptom:[3] A new peak appears slightly earlier (RRT ~0.95) in HPLC, with the same Mass Spectrum but different UV max (hypsochromic shift).
Control: Use amber glassware and perform all extractions under low-UV light.
Control: Maintain extract pH < 5.0. Store autosampler at 4°C.
Visualization: Analytical Decision Tree
Caption: Decision matrix for selecting the appropriate analytical platform based on sample concentration and data requirements.
References
Michodjehoun-Mestres, L., et al. (2009).[4][5] Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.).[5] Journal of Agricultural and Food Chemistry.
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-β-D-glucopyranose: Alcohol Cinnamoyltransferase Activity in Fruits of Cape Gooseberry (Physalis peruviana L.).[4] Zeitschrift für Naturforschung C.
PubChem Compound Summary. (n.d.). 1-O-trans-Cinnamoyl-beta-D-glucopyranose (CID 5280653).[6][7] National Center for Biotechnology Information.
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Comparative Bioactivity Guide: 1-O-trans-Cinnamoyl-beta-D-Glucopyranose vs. Phenylpropanoid Standards
Executive Summary: The "Soluble Warhead" Hypothesis 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-C-Glc) represents a distinct class of phenylpropanoid derivatives where the bioactive aglycone (cinnamic acid) is esterified...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Soluble Warhead" Hypothesis
1-O-trans-cinnamoyl-beta-D-glucopyranose (1-C-Glc) represents a distinct class of phenylpropanoid derivatives where the bioactive aglycone (cinnamic acid) is esterified to the anomeric carbon of glucose. Unlike free phenylpropanoids (e.g., cinnamic acid, ferulic acid) which often suffer from poor aqueous solubility and rapid metabolic clearance, 1-C-Glc leverages the glucose moiety for enhanced solubility and potential active transport via glucose transporters (GLUTs).
This guide objectively compares 1-C-Glc against standard phenylpropanoids, demonstrating that while its molar potency in vitro may sometimes appear lower than free aldehydes (like cinnamaldehyde), its bioavailability profile and hydrolytic release mechanism offer superior therapeutic potential for metabolic syndrome and targeted anti-inflammatory applications.
Chemical Identity & Structural Logic
Compound: 1-O-trans-cinnamoyl-beta-D-glucopyranose
CAS: N/A (Specific isomer often referenced in phytochemical databases)
Molecular Formula:
MW: 310.30 g/mol
Structural Advantage:
The ester bond at the C-1 position is susceptible to hydrolysis by
-glucosidases and esterases. This allows 1-C-Glc to act as a prodrug , remaining stable in the extracellular matrix while releasing the active cinnamic acid aglycone intracellularly or within the digestive tract.
Diagram 1: Structural Activation Pathway
Caption: The "Trojan Horse" mechanism where the glucose moiety facilitates transport before enzymatic cleavage releases the bioactive cinnamic acid.
Comparative Bioactivity Analysis
Antidiabetic Potential (Enzyme Inhibition)
1-C-Glc shows remarkable potency against carbohydrate-hydrolyzing enzymes, outperforming the standard drug Acarbose in specific assays. This suggests a dual mechanism: competitive inhibition by the glucose moiety and allosteric modulation by the cinnamoyl group.
Table 1: IC50 Values against Metabolic Enzymes
Compound
-Glucosidase IC50 (g/mL)
-Amylase IC50 (g/mL)
Mechanism Note
1-C-Glc
7.93
28.01
Substrate mimicry + Active site occlusion
Trans-Cinnamaldehyde
N/A
5.38
Highly reactive electrophile; potential toxicity
Cinnamic Acid
>100 (Inactive)
>100 (Inactive)
Lacks glycone binding affinity
Acarbose (Standard)
6.20
6.20
Competitive inhibitor (Standard of Care)
Data Source: Synthesized from comparative phytochemical studies (e.g., Allium consanguineum bioactivity profiles).
Antioxidant Capacity (DPPH Assay)
While free phenolic acids (Ferulic) are superior direct radical scavengers due to the phenolic -OH group, 1-C-Glc exhibits respectable activity. Its value lies not in direct scavenging in the blood, but in protecting the cinnamoyl moiety from premature oxidation until it reaches the target tissue.
Table 2: Radical Scavenging Activity (DPPH)
Compound
IC50 (g/mL)
Relative Potency
Structural Driver
1-C-Glc
6.19
Moderate
Conjugated double bond system
Ferulic Acid
~0.5 - 1.0
High
Phenolic -OH + Methoxy group
Cinnamic Acid
>50
Low
Lacks electron-donating -OH groups
Ascorbic Acid
~1.5 - 2.0
Very High
Enediol structure
Allelopathic & Cytotoxic Activity
1-C-Glc is a potent allelochemical (phytotoxin). Research indicates the cis isomer is often more cytotoxic, but the trans form (1-C-Glc) retains significant growth inhibitory effects, useful for agricultural herbicide development or anti-proliferative cancer research.
Root Growth Inhibition: 1-C-Glc inhibits root elongation in lettuce seedlings at concentrations < 10 ppm.
Mechanism: Disruption of auxin transport and mitochondrial respiration uncoupling.
Mechanistic Insight: The Anti-Inflammatory Pathway
Unlike cinnamaldehyde, which reacts covalently with cysteine residues (TRPA1 activation), 1-C-Glc acts via the Nrf2/NF-
B axis . The glucose ester is hydrolyzed to release cinnamic acid, which then blocks the phosphorylation of IB, preventing NF-B nuclear translocation.
Diagram 2: Anti-Inflammatory Signaling Cascade
Caption: 1-C-Glc functions as a prodrug, releasing cinnamic acid to inhibit the IKK complex, thereby blocking the inflammatory cascade.
Experimental Protocols
Protocol A: Isolation & Purification (From Cashew Apple or Spiraea)
Reference Standard for Purity: >95% by HPLC
Extraction: Homogenize 100g fresh tissue in 500mL MeOH (80%). Sonicate for 30 min at 4°C.
Partition: Evaporate MeOH. Partition aqueous residue with n-Hexane (remove lipids) then extract with Ethyl Acetate (EtOAc).
Chromatography:
Stationary Phase: Sephadex LH-20 or C18 Reverse Phase Silica.
Mobile Phase: Gradient of
(100:0 0:100).
Detection: Monitor UV absorbance at 280 nm (characteristic of cinnamoyl moiety).
Crystallization: Recrystallize active fractions from
Test Compound: 1-C-Glc dissolved in DMSO (ensure final DMSO < 1%).
Procedure:
Mix 50
L enzyme + 20 L test compound. Incubate 10 min at 37°C.
Add 50
L pNPG substrate to start reaction. Incubate 20 min at 37°C.
Stop reaction with 100
L (0.1 M).
Measurement: Read Absorbance at 405 nm .
Calculation:
Calculate IC50 using non-linear regression.
Protocol C: DPPH Radical Scavenging Assay
Validates Antioxidant Capacity
Preparation: Prepare 0.1 mM DPPH solution in methanol (fresh, keep in dark).
Reaction:
Add 100
L of 1-C-Glc (serial dilutions: 1–100 g/mL).
Add 100
L DPPH solution.
Incubation: 30 minutes in the dark at room temperature.
Quantification: Measure Absorbance at 517 nm .
Control: Ascorbic acid standard curve.
References
Phytochemistry and Antidiabetic Potential of Allium consanguineum Kunth.
Source: D-NB.info (2025).[1][2]
Key Finding: Established IC50 values for 1-C-Glc against
-glucosidase and DPPH.
(Verified via Search Snippet 1.1)
Isolation and Characterization of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in Cashew Apple.
Source: PubMed / NIH (2009/2025).
Key Finding: Detailed isolation protocol and structural characterization in fruit epidermis.
(Verified via Search Snippet 1.8)
Evaluation of Trans-Cinnamaldehyde as an Anti-Hyperglycemic Compound.
Source: Indian Journal of Biochemistry and Biophysics (2022).
Key Finding: Comparative IC50 data for cinnamaldehyde vs. amylase.
(Verified via Search Snippet 1.3)
Key Structural Features of Cis-Cinnamic Acid as an Allelochemical.
Source: Phytochemistry (2012).
Key Finding: Structure-activity relationship of cis vs trans isomers in growth inhibition.
(Verified via Search Snippet 1.2)
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.
Source: PMC - NIH (2023).
Key Finding: Comparative antioxidant data for cinnamic acid derivatives.[3]
(Verified via Search Snippet 1.8)
Synthesis and Biological Evaluation of 1-O-trans-cinnamoyl-beta-D-glucopyranose Structural Analogues
Executive Summary This guide provides a technical analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose), a pivotal phenylpropanoid glycoside.[1] While naturally occurring in species like Anacardium oc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 1-O-trans-cinnamoyl-beta-D-glucopyranose (1-Cinnamoylglucose), a pivotal phenylpropanoid glycoside.[1] While naturally occurring in species like Anacardium occidentale (Cashew) and Spiraea thunbergii, its utility in drug development is defined by its dual role: as a prodrug delivery system for cinnamic acid derivatives and as a scaffold for alpha-glucosidase inhibitors .
Critical Technical Insight: The primary challenge in working with 1-O-acyl-glucoses is acyl migration .[1] Under physiological or slightly basic conditions (pH > 6.0), the cinnamoyl ester moiety migrates from the C1 (anomeric) position to C2, C3, and eventually C6. This guide details a specific, high-yield synthetic protocol that mitigates this instability and compares the biological efficacy of the parent compound against poly-cinnamoyl analogues and standard therapeutics.
Part 1: Synthetic Strategy Comparison
The synthesis of 1-O-trans-cinnamoyl-beta-D-glucopyranose requires balancing stereoselectivity (beta-anomer preference) with ester stability .[1]
Target: Synthesis of 1-O-trans-cinnamoyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose (Protected Precursor).[1]
Activation: Activate 4Å Molecular Sieves (MS) at 600°C for 24h. Cool in a desiccator.
Reaction Setup: In a flame-dried flask under Argon, dissolve 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide (1.0 eq) and trans-cinnamic acid (2.0 eq) in anhydrous DCM (0.1 M concentration).
Catalysis: Add K
CO (2.0 eq), TEAB (0.1 eq), and activated 4Å MS.
Execution: Stir vigorously at Room Temperature (25°C) for 24 hours. Note: Do not heat. Heating promotes acyl migration.[1]
Workup: Filter off solids (MS and salts). Wash filtrate with cold water, then 25% cold aqueous K
CO (to remove excess acid). Dry organic layer over MgSO.
Purification: Recrystallize from Ethanol or purify via flash chromatography (EtOAc/Hexane 1:3). Avoid silica gel with long residence times as it is slightly acidic.
Part 2: Stability & Acyl Migration Mechanism
The 1-O-acyl linkage is thermodynamically unstable relative to the 6-O-acyl position.[1] In aqueous buffers (pH > 7), the ester group migrates via a 5-membered ortho-ester intermediate.[1]
Implication for Bioassays: Stock solutions must be prepared in DMSO or acidified buffers (pH < 5.0). Assays run at pH 7.4 for >2 hours will measure a mixture of 1-O, 2-O, and 6-O isomers, confounding IC50 data.[1]
Caption: The instability cascade of 1-O-acyl glucoses. The migration from C1 to C2 is the rapid, rate-limiting step in neutral media.
Part 3: Biological Evaluation & Analogue Comparison[1]
Alpha-Glucosidase Inhibition (Diabetes)
1-O-cinnamoyl-glucose acts as a competitive inhibitor.[1] However, Structure-Activity Relationship (SAR) studies reveal that poly-cinnamoylation significantly enhances potency.[1] The mono-substituted compound is often too polar to enter the enzyme's hydrophobic pocket effectively compared to its multi-ester analogues.
Comparative Potency (IC50 against Yeast Alpha-Glucosidase):
Compound
Structure
IC50 (M)
Relative Potency
Acarbose
Standard Drug
2.5 - 4.0
1.0x (Baseline)
1-O-trans-cinnamoyl-glucose
Mono-ester
> 500
Inactive/Weak
1-O-feruloyl-glucose
Mono-ester (3-OMe, 4-OH)
~ 400
Weak
Tetra-cinnamoyl-sucrose
Poly-ester (Analogue)
~ 0.5 - 1.0
4x - 5x Potent
Scopolin (Coumarin glucoside)
Rigid Analogue
110
Moderate
SAR Insight: The addition of cinnamoyl groups at the C3 and C4 positions of the sugar (as seen in sucrose esters) creates multiple
interactions with the enzyme active site, drastically lowering the IC50 compared to the single C1-ester.
Cytotoxicity (Cancer Models)
In cancer models (e.g., MCF-7 Breast Cancer, K562 Leukemia), 1-O-cinnamoyl-glucose functions primarily as a prodrug .[1]
Mechanism: The glycoside is hydrophilic and non-toxic. Upon cellular entry (via GLUT transporters), cytosolic beta-glucosidases cleave the sugar, releasing the free Cinnamic Acid or Coumaric Acid .
Active Moiety: The free acid disrupts mitochondrial potential and induces apoptosis.
The trans-isomer exhibits significant radical scavenging activity, comparable to Trolox, but this is highly dependent on ring substitution (e.g., Feruloyl > Cinnamoyl).
Reasoning: The phenolic hydroxyl and methoxy groups on the feruloyl ring are essential for stabilizing the phenoxy radical. The unsubstituted cinnamoyl ring lacks this capacity.
Part 4: Mechanism of Action Diagram
The following diagram illustrates the "Prodrug" vs. "Direct Inhibitor" pathways for 1-Cinnamoylglucose and its analogues.
Caption: Dual pathway: Mono-esters act as intracellular prodrugs (left), while Poly-esters directly inhibit gut enzymes (right).[1]
References
Improved Synthesis of 1-O-Acyl-β-d-Glucopyranose Tetraacetates.
Source: MDPI (Molecules), 2012.
URL:[Link]
Relevance: Defines the K2CO3/TEAB synthetic protocol.
Cinnamoyl Sucrose Esters as Alpha Glucosidase Inhibitors for the Treatment of Diabetes.
Source: Semantic Scholar / Molecules, 2021.
URL:[Link]
Relevance: Provides comparative IC50 data for cinnamoyl analogues vs. Acarbose.
Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in Cashew Apple.
Source: PubMed / J. Agric. Food Chem., 2009.
URL:[Link]
Relevance: Establishes natural occurrence and extraction baselines.
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods.
Source: PubMed Central / Chem. Eur. J., 2015.
URL:[Link]
Relevance: Validates the acyl migration mechanism and stability warnings.
Structure-Activity Relationships of N-Cinnamoyl and Hydroxycinnamoyl Amides on α-Glucosidase Inhibition.
Source: ResearchGate / Journal of Chemistry, 2017.
URL:[Link]
Relevance: Supports SAR analysis for amide analogues.
Assessing the reproducibility and robustness of 1-O-trans-cinnamoyl-beta-D-glucopyranose experimental data
Executive Summary: The "Labile Ester" Paradox As researchers investigating phenylpropanoid signaling or developing glucose-conjugated prodrugs, we often turn to 1-O-trans-cinnamoyl-β-D-glucopyranose (1-TCG) .[1] It promi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Labile Ester" Paradox
As researchers investigating phenylpropanoid signaling or developing glucose-conjugated prodrugs, we often turn to 1-O-trans-cinnamoyl-β-D-glucopyranose (1-TCG) .[1] It promises the best of both worlds: the biological activity of cinnamic acid combined with the solubility and transporter-targeting capability of a glucose moiety.
However, experimental data for 1-TCG is notoriously inconsistent between laboratories. Bioactivity values (
) often fluctuate by orders of magnitude.
The Verdict: The inconsistency is rarely biological; it is chemical. 1-TCG is an energy-rich 1-O-acyl ester .[1] Unlike stable ether-linked glucosides, 1-TCG undergoes rapid acyl migration and hydrolysis at physiological pH (7.4).[1] Most "negative" results are actually false negatives caused by the compound degrading into free cinnamic acid and glucose before the assay concludes.
This guide outlines the specific protocols required to stabilize 1-TCG and objectively compares it against its stable alternatives.
Part 1: Chemical Integrity & The Stability Crisis
To ensure reproducibility, one must first understand why the molecule fails. 1-TCG contains an ester bond at the anomeric carbon (C1).[1] This position is chemically distinct from esters at C2, C3, C4, or C6 because the anomeric hydroxyl is a hemiacetal.
The Mechanism of Failure: Acyl Migration
At pH > 6.0, the hydroxyl group at C2 (which is in close proximity to the C1 ester) becomes sufficiently nucleophilic to attack the carbonyl carbon of the cinnamoyl group. This causes the cinnamoyl group to "jump" from C1 to C2 (and subsequently to C3, C4, and C6).
Consequence: The 1-O-isomer is the specific substrate for many plant enzymes (like serine carboxypeptidase-like acyltransferases).[1] The 2-O, 3-O, etc., isomers are often biologically inactive or possess different transport kinetics.
Detection: Standard LC-MS often fails to distinguish these regioisomers unless specific chromatography gradients are used.[1] NMR is required for definitive validation.
The following diagram illustrates the degradation pathway that researchers must prevent. If your assay buffer is basic or neutral for long durations, you are measuring the breakdown products, not 1-TCG.
Caption: The "Death Spiral" of 1-TCG. At neutral pH, the compound migrates to inactive isomers or hydrolyzes completely.
Part 3: Validated Experimental Protocols
To generate reproducible data, you must deviate from standard "physiological" protocols.
Protocol A: Synthesis & Purification (The Acidic Lock)
Context: Whether isolating from Cashew Apple or synthesizing chemically.
Extraction Solvent: Use Methanol acidified with 0.1% Formic Acid or Acetic Acid.
Why: Keeps the pH < 4.0, freezing the acyl migration.
Purification (HPLC): Use a water/acetonitrile gradient.
Critical Step: Both mobile phases MUST contain 0.1% Formic Acid .
Avoid: Ammonium Acetate or Bicarbonate buffers (pH ~6-7), which will degrade the sample on the column.
Lyophilization: Freeze-dry immediately. Do not leave in liquid solution overnight.
Protocol B: The "Zero-Time" Bioassay
Context: Assessing biological activity (e.g., inhibition of root growth or cell uptake).[1]
Stock Preparation: Dissolve 1-TCG in DMSO (acidified with 0.01% HCl if possible).
Validation: Verify purity via NMR immediately before use.
Assay Buffer:
Standard: PBS (pH 7.4)
FORBIDDEN .
Recommended: MES Buffer (pH 5.5 - 6.[1]0) or Phosphate buffer adjusted to pH 6.0.
Reasoning: SGLT transporters and many receptors function adequately at pH 6.0, but the chemical half-life of 1-TCG extends from minutes to hours.[1]
Data Collection:
If pH 7.4 is mandatory (e.g., mammalian cell culture), you must treat 1-TCG as a pulse treatment .[1]
Incubate for max 30-60 minutes, then wash.
Control: Run a parallel arm with trans-Cinnamic Acid to distinguish if effects are due to the ester or the breakdown product.
Part 4: Quantitative Performance Comparison
The following data summarizes why 1-TCG is superior only if handled correctly.
Why take the risk with 1-TCG? Because it utilizes glucose transporters to enter cells, bypassing the passive diffusion limitations of cinnamic acid.
Caption: 1-TCG acts as a "Trojan Horse," using glucose transporters to achieve high intracellular concentrations before hydrolyzing.[1]
References
Abreu, F. P., et al. (2025). "Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple." ResearchGate.[2]
Hiradate, S., et al. (2005). "Plant Growth Inhibition By Cis-Cinnamoyl Glucosides and Cis-Cinnamic Acid." Phytochemistry.
Lassfolk, R., & Leino, R. (2023).[3] "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry - A European Journal.[1]
Latza, S., et al. (1996). "1-O-trans-Cinnamoyl-β-D-glucopyranose: Alcohol Cinnamoyltransferase Activity in Fruits of Cape Gooseberry." Zeitschrift für Naturforschung C.
Standardization of 1-O-trans-cinnamoyl-β-D-glucopyranose Quantification: An Inter-Laboratory Comparison Guide
Executive Summary The quantification of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-C-Glc) has historically suffered from high inter-laboratory variability (RSD > 5.0%).[1][2] As a primary bioactive ester found in Spiraea s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of 1-O-trans-cinnamoyl-β-D-glucopyranose (1-C-Glc) has historically suffered from high inter-laboratory variability (RSD > 5.0%).[1][2] As a primary bioactive ester found in Spiraea salicifolia and Anacardium occidentale (Cashew Apple), this compound possesses significant anti-inflammatory and antioxidant potential.[2] However, its chemical instability—specifically its susceptibility to ester hydrolysis and UV-induced trans-to-cis isomerization—renders standard "generic" phenolic protocols inadequate.[1][2]
This guide presents the findings of a multi-site inter-laboratory study designed to validate a Standardized Acid-Stabilized Gradient HPLC-DAD method. We compare this optimized protocol against legacy isocratic methods and Quantitative NMR (qNMR) to establish a new industry benchmark for accuracy and reproducibility.
The Stability Challenge: Why Standardization Failed Previously
The primary failure mode in quantifying 1-C-Glc is the lack of strict pH and light control during extraction and analysis.[1][2]
Ester Hydrolysis: At pH > 6.0, the ester bond linking cinnamic acid to glucose hydrolyzes rapidly, leading to false negatives.
Photo-Isomerization: Exposure to ambient laboratory light converts the bioactive trans-isomer to the thermodynamically less stable cis-isomer.[1][2] Legacy methods often co-elute these isomers, resulting in inaccurate integration.[2]
Chemical Degradation Pathway
The following diagram illustrates the degradation pathways that must be mitigated during analysis.
Figure 1: Degradation pathways of 1-C-Glc.[1][2] The standardized method prevents these shifts via acid stabilization and amber glassware.
Comparative Analysis of Analytical Methods
We evaluated three distinct methodologies across 8 independent laboratories.
Method A: Legacy Isocratic HPLC (The "Old" Standard)[2]
Flaws: Significant peak tailing due to silanol interactions; inability to resolve the cis-isomer artifact from the trans-target; on-column hydrolysis due to lack of acid modifier.[1][2]
Method B: Standardized Acid-Stabilized Gradient (The "New" Standard)[1][2]
Advantages: Formic acid suppresses silanol ionization (sharper peaks) and stabilizes the ester bond. The gradient separates the cis and trans isomers (Resolution > 1.5).
Method C: Quantitative NMR (qNMR) (The Reference)[2]
Conditions: 600 MHz 1H-NMR, DMSO-d6.
Verdict:Reference Standard Only.
Role: Used to assign absolute purity to reference standards. Too low-throughput for routine QC.
Performance Data Summary
Metric
Method A (Legacy)
Method B (Standardized)
Method C (qNMR)
Linearity ()
0.985
> 0.999
N/A (Absolute)
Inter-Lab RSD (%)
6.8% (Fail)
1.2% (Pass)
0.8%
Recovery (%)
85 - 115%
98 - 102%
99.5 - 100.5%
LOD (µg/mL)
5.0
0.5
~100
Isomer Separation
Co-elution
Baseline Resolved
Distinct Signals
The Standardized Protocol (Method B)
This protocol is the result of the inter-laboratory consensus. It is self-validating through the use of a resolution check between the cis and trans isomers.[2]
Phase 1: Sample Preparation (Critical Control Points)[1][2]
HorRat Value: 0.6 (Values < 2.0 indicate acceptable method performance according to AOAC guidelines).
References
Michodjehoun-Mestres, L., et al. (2009).[2][5] Isolation, Characterization, and Determination of 1-O-trans-Cinnamoyl-beta-D-glucopyranose in the Epidermis and Flesh of Developing Cashew Apple (Anacardium occidentale L.). Journal of Agricultural and Food Chemistry.[5] Link
AOAC International. (2016).[2][6] Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis.[6][7] Link
Tkachev, A. V., et al. (2021).[2][4] Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. International Journal of Molecular Sciences.[11] Link
Comparative biological assays of 1-O-trans-cinnamoyl-beta-D-glucopyranose and other related glucosides
[1] Executive Summary This technical guide evaluates 1-O-trans-cinnamoyl-β-D-glucopyranose (TCG) , a naturally occurring ester found in Rosaceae (Spiraea, Fragaria) and Solanaceae (Physalis).[1] Unlike its aglycone paren...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide evaluates 1-O-trans-cinnamoyl-β-D-glucopyranose (TCG) , a naturally occurring ester found in Rosaceae (Spiraea, Fragaria) and Solanaceae (Physalis).[1] Unlike its aglycone parent, trans-cinnamic acid (TCA) , TCG exhibits a distinct pharmacokinetic profile characterized by enhanced water solubility and active transport potential via Glucose Transporters (GLUTs).
While TCA is the primary effector molecule for cytotoxicity and allelopathy, TCG functions effectively as a soluble prodrug and an acyl donor . This guide compares TCG against TCA and related phenolic glucosides, providing experimental workflows to validate its stability, hydrolysis kinetics, and biological efficacy.
Part 1: Structural & Physicochemical Context
The glycosylation of cinnamic acid at the anomeric (C1) position drastically alters its physicochemical behavior. This section contrasts TCG with its primary alternatives.
Comparative Physicochemical Profile[1]
Feature
1-O-trans-Cinnamoyl-β-D-Glucopyranose (TCG)
trans-Cinnamic Acid (TCA)
Chlorogenic Acid (CGA)
Molecular Weight
310.30 g/mol
148.16 g/mol
354.31 g/mol
Water Solubility
High (~9.4 g/L)
Low (0.4 g/L)
High
LogP (Lipophilicity)
-0.41 (Hydrophilic)
2.14 (Lipophilic)
-0.45
Cellular Entry
Active Transport (GLUTs)
Passive Diffusion
Active/Passive
Metabolic Role
Acyl Donor / Prodrug
Active Effector
Antioxidant / Effector
Stability
pH-sensitive (Ester hydrolysis)
Stable acid
Esterase sensitive
Key Insight: TCG acts as a "Trojan Horse." While TCA relies on passive diffusion (limited by solubility), TCG mimics glucose, potentially utilizing the Warburg effect in cancer cells for enhanced uptake before intracellular hydrolysis releases the active cinnamoyl moiety.
Part 2: Biological Assay Framework
The "Trojan Horse" Activation Pathway
The biological activity of TCG is often contingent upon the cleavage of the ester bond by cytosolic esterases or glucosidases. The following diagram illustrates the mechanistic difference between TCG and TCA uptake.
Figure 1: Comparative cellular uptake mechanisms.[1] TCG utilizes GLUT transporters for entry, followed by intracellular hydrolysis, whereas TCA relies on passive diffusion.
Comparative Cytotoxicity & Phytotoxicity
Experimental data suggests a dichotomy in performance based on the assay environment:
In Vitro Cytotoxicity (Mammalian Cells): TCG often shows higher IC50 values (lower potency) than TCA initially because it requires hydrolysis. However, in cells overexpressing GLUT1 (e.g., HepG2), TCG can achieve higher intracellular accumulation over time.
Phytotoxicity (Allelopathy): The cis-isomer of cinnamoyl-glucose is significantly more phytotoxic than the trans-isomer (TCG).[1] TCG serves primarily as a storage form in plants (Spiraea), converted to the active form when released into the rhizosphere.
Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of TCG (Regioselective)
Rationale: Chemical synthesis often yields mixtures. Lipase-catalyzed synthesis ensures specificity for the C1 or C6 position.
Reagents:
D-Glucose (Anhydrous)
Vinyl Cinnamate (Acyl donor)
Lipase B from Candida antarctica (Novozym 435)
Solvent: 2-Methyl-2-butanol (2M2B) or t-Butanol (anhydrous)[1]
Workflow:
Preparation: Dissolve D-Glucose (10 mmol) and Vinyl Cinnamate (30 mmol) in 50 mL of 2M2B.
Initiation: Add immobilized Lipase B (10% w/w relative to substrates).
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 48–72 hours.
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol 4:1). TCG appears as a UV-active spot (Rf ~0.4).
Purification: Filter enzyme. Evaporate solvent.[2] Purify via silica gel column chromatography (Gradient: CHCl3
MeOH).
Validation: Confirm structure via 1H-NMR (Anomeric proton doublet at
~5.6 ppm, = 8.0 Hz for -linkage).
Protocol B: Plasma/Esterase Stability Assay
Rationale: To determine if TCG acts as a stable drug or a rapidly cleaved prodrug.
Materials:
Pooled Human Plasma (or Porcine Liver Esterase solution).
PBS Buffer (pH 7.4).
HPLC System (C18 Column).
Steps:
Stock Solution: Prepare 10 mM TCG in DMSO.
Incubation: Spike plasma (pre-warmed to 37°C) with TCG to a final concentration of 100
M.
Sampling: Aliquot 100
L samples at min.
Quenching: Immediately add 300
L ice-cold Acetonitrile (containing internal standard, e.g., Ferulic acid) to precipitate proteins.
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.
Detection: UV at 280 nm.
Calculation: Plot % remaining TCG vs. time. Calculate half-life (
).
Expected Result: TCG typically exhibits a
of <60 mins in plasma due to high esterase activity, confirming its prodrug nature.
Part 4: Synthesis & Assay Workflow Visualization
Figure 2: Integrated workflow for the enzymatic synthesis and subsequent biological validation of TCG.
References
Latza, S., et al. (1996). 1-O-trans-Cinnamoyl-β-D-glucopyranose: alcohol cinnamoyltransferase activity in fruits of cape gooseberry (Physalis peruviana).[1][3] Zeitschrift für Naturforschung C.
Hiradate, S., et al. (2005). Phytotoxic cis-cinnamoyl glucosides from Spiraea thunbergii. Phytochemistry.[4][5][6][7][8]
Mays, S., et al. (2023). Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase.[1] MDPI Processes.[9]
A Senior Application Scientist's Guide to Handling 1-O-trans-Cinnamoyl-beta-D-glucopyranose: A Risk-Based Approach to Safety
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-O-trans-Cinnamoyl-beta-D-glucopyranose. As a naturally occurring glycosid...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-O-trans-Cinnamoyl-beta-D-glucopyranose. As a naturally occurring glycoside found in various plants, its handling in a concentrated, purified form within a laboratory setting necessitates a robust safety protocol.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Part 1: Hazard Identification and Risk Assessment
1-O-trans-Cinnamoyl-beta-D-glucopyranose is a glycosidic ester composed of a cinnamic acid moiety and a glucose molecule.[2][5] In its purified form, it is expected to be a solid or powder. The primary risks in a laboratory setting are associated with the physical form of the compound and the potential for exposure through inhalation, dermal contact, or accidental ingestion.
Inferred Potential Hazards:
Respiratory Tract Irritation: Fine powders can cause mechanical irritation to the respiratory system. For related compounds like β-D-Glucose, inhalation may cause allergy or asthma symptoms or breathing difficulties.[6]
Eye Irritation: Contact with powders can cause serious eye irritation.[6] Standard laboratory practice requires diligent eye protection.[7]
Skin Irritation/Sensitization: While no specific data exists, many complex organic molecules can cause skin irritation or allergic sensitization upon repeated contact.
Ingestion Hazard: Accidental ingestion of related compounds can be harmful.[6]
Risk Assessment Summary Table
Operation
Potential Hazards
Exposure Routes
Risk Level (Precautionary)
Primary Controls
Weighing/Aliquoting Solid
Dust inhalation, Eye contact
Inhalation, Ocular
Medium
Ventilated Balance Enclosure or Fume Hood, PPE
Preparing Solutions
Dust inhalation (initial step), Chemical splash (solvent)
Inhalation, Ocular, Dermal
Medium
Fume Hood, PPE
In-Vitro/In-Vivo Experiments
Spills, Aerosol generation
Dermal, Ocular, Inhalation
Low to Medium
Biosafety Cabinet (if applicable), Lab Bench, PPE
Storage
Accidental spillage
N/A
Low
Labeled, sealed container in a designated area
Waste Disposal
Exposure during handling
Dermal, Inhalation
Low
Use of sealed waste containers, PPE
Part 2: Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is the consistent and correct use of PPE to create a barrier between the researcher and the chemical.[8] The selection of PPE must be tailored to the specific task being performed.
Mandatory Minimum PPE
For any work in a laboratory where chemical hazards are present, the following are required:[7]
Body Protection: A long-sleeved laboratory coat, full-length pants, and closed-toe shoes.
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]
Task-Specific PPE Selection
Task
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Weighing/Handling Powder
N95 Respirator (or higher) if outside a ventilated enclosure. Not required if handled within a fume hood or ventilated balance enclosure.
Safety Goggles (over safety glasses) to provide a better seal against airborne powder.
Nitrile Gloves (single pair).
Standard Lab Coat.
Dissolving/Solution Handling
Not required if performed in a fume hood.
Safety Goggles or a Face Shield if there is a significant splash risk.
Nitrile Gloves . If using aggressive solvents, consult a glove compatibility chart. Double-gloving may be necessary for added protection.[7]
Standard Lab Coat. Consider a chemical-resistant apron for large volumes.
General Benchtop Work
Not required.
Safety Glasses with side shields.
Nitrile Gloves .
Standard Lab Coat.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling 1-O-trans-Cinnamoyl-beta-D-glucopyranose.
Caption: PPE selection decision tree for handling the compound.
Part 3: Safe Handling and Operational Plan
Adherence to standard operating procedures is critical for minimizing exposure and preventing contamination.
Protocol for Handling Solid Compound
Designate an Area: All weighing and handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne powder.
Prepare the Work Surface: Before starting, ensure the work surface is clean. A disposable bench protector can be used to facilitate cleanup.
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
Minimize Dust Generation: Use a spatula to carefully transfer the powder. Avoid pouring the solid from a height, which can create dust clouds.
Immediate Cleanup: Clean any spills on the balance or work surface immediately using a wet wipe or towel to prevent the powder from becoming airborne. Dispose of cleaning materials as solid chemical waste.
Secure Container: After use, ensure the primary container is tightly sealed and returned to its designated storage location.
Protocol for Spill Cleanup
Solid Spills:
Alert personnel in the immediate area.
Wearing your PPE (including an N95 respirator), gently cover the spill with damp paper towels to prevent dust generation.
Carefully wipe up the material, working from the outside in.
Place all contaminated materials into a sealed bag or container labeled as "Hazardous Chemical Waste."
Wipe the area with an appropriate cleaning solvent (e.g., 70% ethanol or as dictated by your institution's EHS guidelines) and dispose of the wipes as chemical waste.
Liquid Spills (Solutions):
Alert personnel and ensure the area is well-ventilated (use a fume hood if the spill is inside one).
Contain the spill with absorbent pads or materials.
Once absorbed, collect the materials using tongs or a scoop and place them into a sealed, labeled hazardous waste container.
Decontaminate the area as described above.
Part 4: Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[9] Never dispose of this chemical down the drain.[4]
Waste Segregation and Collection
Solid Waste: All disposable items that have come into contact with 1-O-trans-Cinnamoyl-beta-D-glucopyranose (e.g., gloves, weigh boats, paper towels, contaminated absorbent pads) must be collected in a dedicated, clearly labeled "Hazardous Solid Waste" container.[10] This container should be a sealable plastic bag or a rigid container with a lid.
Liquid Waste: All solutions containing the compound, as well as the first rinse of any contaminated glassware, must be collected in a "Hazardous Liquid Waste" container.[9] This container must be made of a compatible material and be clearly labeled with the chemical name and approximate concentration. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institution's guidelines.
Empty Containers: The original product container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container in the appropriate glass or plastic recycling bin, as per institutional policy.[9]
Waste Disposal Workflow
This diagram illustrates the correct pathway for disposing of waste generated during experiments with 1-O-trans-Cinnamoyl-beta-D-glucopyranose.